H-Phe(4-I)-OH
Description
RN given refers to cpd without isomeric designation
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(4-iodophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNQZSRPDOEBMS-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1991-81-7, 24250-85-9 | |
| Record name | 4-Iodophenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001991817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Iodophenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024250859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Iodo-L-phenylalanine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03660 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Iodo-L-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-IODOPHENYLALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J882Z73MPL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of H-Phe(4-I)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Phe(4-I)-OH, chemically known as 4-Iodo-L-phenylalanine, is a non-natural amino acid that has garnered significant interest in various fields of scientific research, particularly in protein engineering, drug discovery, and diagnostics. Its unique properties, stemming from the presence of an iodine atom on the phenyl ring, make it a versatile tool for site-specific modification of proteins, structural biology studies, and the development of targeted therapeutics. This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of this compound.
Chemical and Physical Properties
4-Iodo-L-phenylalanine is a white to off-white crystalline powder. Its fundamental physicochemical properties are summarized in the tables below for easy reference and comparison.
General Properties
| Property | Value |
| Chemical Name | (2S)-2-amino-3-(4-iodophenyl)propanoic acid |
| Common Names | 4-Iodo-L-phenylalanine, this compound |
| CAS Number | 24250-85-9 |
| Molecular Formula | C₉H₁₀INO₂ |
| Molecular Weight | 291.09 g/mol |
| Appearance | White to off-white powder |
Physicochemical Data
| Property | Value | Reference |
| Melting Point | ~240 °C (decomposes) | [1][2] |
| Optical Rotation | [α]D²⁰ = -6.5 ± 2° (c=2 in 80% Acetic Acid) | [1][2] |
| pKa (Strongest Acidic) | 1.27 (Predicted) | [3] |
| pKa (Strongest Basic) | 9.44 (Predicted) | [3] |
| Solubility | Partly miscible with water. Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone. | [2][4][5] |
Structural Information
The structure of this compound is based on the L-phenylalanine scaffold with an iodine atom substituted at the para (4th) position of the benzene (B151609) ring. This substitution is key to its unique applications.
Chemical Structure
IUPAC Name: (2S)-2-amino-3-(4-iodophenyl)propanoic acid
SMILES: N--INVALID-LINK--cc1)C(O)=O[6][7]
InChI Key: PZNQZSRPDOEBMS-QMMMGPOBSA-N[6][7]
Crystal Structure
The crystal structure of 4-Iodo-L-phenylalanine has been determined. It is known to exist in different crystalline forms, including monoclinic and orthorhombic monohydrates. These crystalline structures provide detailed insights into the intermolecular interactions, including those involving the iodine atom.
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the expected spectral features.
¹H NMR Spectroscopy
A proton NMR spectrum of this compound would typically be acquired in a deuterated solvent such as D₂O or DMSO-d₆. The expected chemical shifts are:
-
Aromatic protons (AA'BB' system): Two doublets in the range of δ 7.0-7.8 ppm.
-
α-proton (CH): A multiplet around δ 3.5-4.0 ppm.
-
β-protons (CH₂): Two multiplets (diastereotopic protons) around δ 2.8-3.2 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The expected chemical shifts are:
-
Carbonyl carbon (C=O): ~175 ppm
-
Aromatic carbons: Signals between ~120-140 ppm, with the carbon attached to iodine showing a characteristic shift.
-
α-carbon: ~55 ppm
-
β-carbon: ~37 ppm
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of 4-Iodo-L-phenylalanine involves the direct iodination of L-phenylalanine.
Methodology:
-
Protection of the Amino Group: L-phenylalanine is first protected, for example, as its N-acetyl or N-Boc derivative, to prevent side reactions at the amino group.
-
Iodination: The protected L-phenylalanine is then subjected to electrophilic iodination. A common iodinating agent is iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent (e.g., periodic acid) in a suitable solvent like acetic acid or a mixture of water and an organic solvent.
-
Deprotection: Following the iodination step, the protecting group is removed under appropriate conditions (e.g., acid hydrolysis for N-acetyl or TFA for N-Boc) to yield 4-Iodo-L-phenylalanine.
-
Purification: The final product is purified by recrystallization from a suitable solvent system, such as water/ethanol, to obtain the pure crystalline compound.[8]
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Phe(4-I)-OH
This compound, protected with an Fmoc group on the amine terminus (Fmoc-Phe(4-I)-OH), is a valuable building block in SPPS.[3]
Methodology:
-
Resin Preparation: A suitable solid support, such as Rink Amide or Wang resin, is swelled in a solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Fmoc Deprotection: The Fmoc protecting group of the resin or the growing peptide chain is removed by treating with a 20% solution of piperidine (B6355638) in DMF for a specified time (e.g., 15-30 minutes). The resin is then washed thoroughly with DMF.
-
Amino Acid Coupling: Fmoc-Phe(4-I)-OH is activated using a coupling reagent such as HBTU, HATU, or DIC/HOBt in DMF. The activated amino acid is then added to the resin, and the coupling reaction is allowed to proceed for 1-2 hours. The completion of the reaction can be monitored by a Kaiser test.
-
Washing: After the coupling step, the resin is washed extensively with DMF to remove any unreacted reagents.
-
Repeat Cycle: The deprotection and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (B1312306) (TIS).
-
Purification: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Site-Specific Incorporation into Proteins
The genetic incorporation of this compound into proteins can be achieved using the amber suppression technology.[1]
Methodology:
-
Genetic Modification: A gene of interest is mutated to introduce an amber stop codon (TAG) at the desired position for the incorporation of 4-Iodo-L-phenylalanine.[1]
-
Orthogonal tRNA/tRNA-Synthetase Pair: An orthogonal pair of a suppressor tRNA (that recognizes the amber codon) and a corresponding aminoacyl-tRNA synthetase (aaRS) is used. The aaRS is engineered to specifically recognize and charge the suppressor tRNA with 4-Iodo-L-phenylalanine.
-
Cellular Expression: The mutated gene of interest and the genes for the orthogonal tRNA/aaRS pair are co-expressed in a suitable host system (e.g., E. coli or mammalian cells).[1]
-
Supplementation: The growth medium of the host cells is supplemented with 4-Iodo-L-phenylalanine.[1]
-
Protein Expression and Purification: The host cells are cultured to express the target protein, which will now contain 4-Iodo-L-phenylalanine at the specified site. The full-length protein is then purified using standard chromatography techniques.
Applications and Signaling Pathways
This compound does not directly participate in or modulate specific signaling pathways in the traditional sense. Instead, its utility lies in its application as a research tool to study and manipulate biological systems.
Protein Engineering and Structural Biology
The iodine atom in 4-Iodo-L-phenylalanine serves as a heavy atom for X-ray crystallography, facilitating phase determination through single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) experiments. Its incorporation at specific sites in a protein allows for detailed structural analysis without significantly perturbing the native protein structure.
References
- 1. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. scilit.com [scilit.com]
- 4. CN108484652A - The preparation method of L-BPA - Google Patents [patents.google.com]
- 5. CN104649922A - Recrystallization method of L-phenylalanine crude product - Google Patents [patents.google.com]
- 6. Crystallization in Final Stages of Purification | Springer Nature Experiments [experiments.springernature.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Iodo-L-phenylalanine: A Technical Guide for Researchers
An In-depth Examination of a Versatile Amino Acid Analog in Drug Discovery and Biomedical Research
This technical guide provides a comprehensive overview of 4-Iodo-L-phenylalanine, a synthetic amino acid that has garnered significant interest in the scientific community. Its unique properties make it a valuable tool in drug development, particularly in cancer research, as well as a versatile building block in peptide and protein chemistry. This document details its fundamental physicochemical properties, synthesis, and key applications, supported by experimental methodologies and pathway diagrams to facilitate its use in a research setting.
Core Physicochemical Properties
4-Iodo-L-phenylalanine is a derivative of the essential amino acid L-phenylalanine, where an iodine atom is substituted at the fourth position (para position) of the phenyl ring. This modification imparts unique characteristics that are leveraged in various scientific applications.
| Property | Value | Reference |
| CAS Number | 24250-85-9 | [1] |
| Molecular Formula | C9H10INO2 | [1] |
| Molecular Weight | 291.09 g/mol | [1] |
| Appearance | White to off-white powder | |
| Synonyms | (S)-2-Amino-3-(4-iodophenyl)propanoic acid, p-Iodo-L-phenylalanine | [1] |
Synthesis of 4-Iodo-L-phenylalanine
The synthesis of 4-Iodo-L-phenylalanine can be achieved through several methods. One common approach involves the direct iodination of L-phenylalanine. While various protocols exist, a representative method is outlined below.
Experimental Protocol: Synthesis from L-Phenylalanine
This protocol describes a scalable and cost-effective synthesis of 4-Iodo-L-phenylalanine.
Materials:
-
L-Phenylalanine
-
Sodium Iodate (NaIO3)
-
Iodine (I2)
-
Ethanol (B145695) (EtOH)
-
Water (H2O)
-
Hydrochloric Acid (HCl)
-
Sodium Thiosulfate (B1220275) (Na2S2O3)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve L-Phenylalanine in a mixture of ethanol and water.
-
Iodination: Add Sodium Iodate and Iodine to the solution. The reaction is typically stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, the mixture is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Purification: The pH of the solution is adjusted with hydrochloric acid to precipitate the product. The crude 4-Iodo-L-phenylalanine is then collected by filtration.
-
Crystallization: The product is further purified by crystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product with high purity.
Applications in Cancer Research and Drug Development
The incorporation of an iodine atom makes 4-Iodo-L-phenylalanine a valuable tool in cancer research. Cancer cells often exhibit increased amino acid metabolism and upregulate specific amino acid transporters to meet their high proliferative demands.
Targeting Cancer Cells via the LAT1 Transporter
4-Iodo-L-phenylalanine is recognized and transported by the L-type Amino Acid Transporter 1 (LAT1), which is overexpressed in a wide variety of human cancers.[2][3][4] This preferential uptake allows for the targeted delivery of diagnostic or therapeutic agents to tumor cells.
Radiolabeled 4-Iodo-L-phenylalanine for Cancer Imaging and Therapy
The stable iodine atom in 4-Iodo-L-phenylalanine can be replaced with a radioactive isotope, such as Iodine-131 ([¹³¹I]), to create a radiopharmaceutical. [¹³¹I]Iodo-L-phenylalanine ([¹³¹I]IPA) has shown promise as a therapeutic agent for endoradiotherapy of gliomas, a type of brain tumor.[5][6] The targeted delivery of radiation via [¹³¹I]IPA to glioma cells that overexpress LAT1 allows for localized tumor destruction while minimizing damage to surrounding healthy tissue.[7][8][9]
Experimental Workflow: Radiolabeled Amino Acid Uptake Assay
This workflow outlines the general steps to assess the uptake of radiolabeled 4-Iodo-L-phenylalanine in cancer cells.
Role in Signaling Pathways
The uptake of 4-Iodo-L-phenylalanine, through the LAT1 transporter, can influence critical cellular signaling pathways, most notably the mTOR (mechanistic Target of Rapamycin) pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism and is often dysregulated in cancer.
LAT1-Mediated mTORC1 Activation
Leucine (B10760876), a natural substrate of LAT1, is a potent activator of mTOR Complex 1 (mTORC1).[10] The influx of large neutral amino acids, facilitated by LAT1, signals nutrient availability to the cell, leading to the activation of mTORC1.[2][3] This, in turn, promotes protein synthesis and other anabolic processes that support cell growth. By acting as a substrate for LAT1, 4-Iodo-L-phenylalanine can potentially influence this signaling cascade.
Inhibition of Protein Synthesis
As an analog of L-phenylalanine, 4-Iodo-L-phenylalanine has the potential to interfere with protein synthesis. This can occur through competitive inhibition of aminoacyl-tRNA synthetases or by being incorporated into proteins, potentially altering their structure and function.
Experimental Protocol: In Vitro Protein Synthesis Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of 4-Iodo-L-phenylalanine on protein synthesis using a cell-free in vitro translation system.
Materials:
-
Cell-free translation extract (e.g., rabbit reticulocyte lysate or wheat germ extract)
-
Amino acid mixture minus leucine and methionine
-
[³⁵S]-Methionine
-
Reporter mRNA (e.g., luciferase mRNA)
-
4-Iodo-L-phenylalanine stock solution
-
Control inhibitor (e.g., cycloheximide)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the cell-free extract, amino acid mixture, and reporter mRNA.
-
Addition of Inhibitor: Add varying concentrations of 4-Iodo-L-phenylalanine or the control inhibitor to the reaction tubes. Include a no-inhibitor control.
-
Initiation of Translation: Add [³⁵S]-Methionine to each tube to start the translation reaction.
-
Incubation: Incubate the reactions at the optimal temperature for the cell-free system (e.g., 30°C) for a defined period (e.g., 60-90 minutes).
-
Precipitation of Proteins: Stop the reaction and precipitate the newly synthesized, radiolabeled proteins by adding cold TCA.
-
Washing: Wash the protein pellets to remove unincorporated [³⁵S]-Methionine.
-
Quantification: Resuspend the pellets and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of protein synthesis inhibition for each concentration of 4-Iodo-L-phenylalanine compared to the no-inhibitor control.
Thrombin Receptor Interaction
While direct interaction studies with 4-Iodo-L-phenylalanine and the thrombin receptor are not extensively documented, its structural similarity to phenylalanine suggests potential applications in studying peptide-receptor interactions. Peptides containing phenylalanine are known to be involved in thrombin receptor activation.
Experimental Protocol: Radioligand Binding Assay for Thrombin Receptor
This protocol outlines a general procedure for a competitive radioligand binding assay to investigate the potential of 4-Iodo-L-phenylalanine or peptides containing it to bind to the thrombin receptor.[2][4][9][11]
Materials:
-
Cell membranes expressing the thrombin receptor
-
Radiolabeled ligand specific for the thrombin receptor (e.g., [³H]-labeled peptide)
-
Unlabeled 4-Iodo-L-phenylalanine or test peptide
-
Assay buffer
-
Glass fiber filters
-
Scintillation fluid
Procedure:
-
Reaction Setup: In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a fixed concentration, and varying concentrations of the unlabeled test compound (4-Iodo-L-phenylalanine or peptide). Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding at each concentration of the test compound. Plot the data and perform non-linear regression analysis to determine the IC50 value, from which the binding affinity (Ki) can be calculated.
Conclusion
4-Iodo-L-phenylalanine is a multifaceted molecule with significant potential in biomedical research and drug development. Its ability to be selectively taken up by cancer cells via the LAT1 transporter makes it an attractive candidate for targeted therapies and diagnostics. Furthermore, its utility as a building block for peptide synthesis and as a tool to probe protein synthesis and signaling pathways underscores its versatility. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers looking to harness the unique properties of 4-Iodo-L-phenylalanine in their scientific endeavors.
References
- 1. Amino Acid Uptake Assay Amino Acid Uptake Assay Kit Dojindo [dojindo.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. An in vitro amino acid incorporation method for assessing the status of in vivo protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Receptor-Ligand Binding Assays [labome.com]
- 5. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. scilit.com [scilit.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Binding of a thrombin receptor tethered ligand analogue to human platelet thrombin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Unnatural Amino Acids: A Technical Guide to Synthesis, Discovery, and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 20 canonical amino acids encoded by the universal genetic code represent a fraction of the chemical diversity available for protein engineering and drug discovery. Unnatural amino acids (UAAs), which are not part of this standard set, offer a powerful toolkit to expand the functional repertoire of proteins.[1] By introducing novel chemical moieties, researchers can enhance protein stability, modulate enzymatic activity, install biophysical probes, and create new therapeutic modalities.[1] This guide provides a comprehensive overview of the core methodologies for the synthesis and site-specific incorporation of UAAs, detailed experimental protocols, and a summary of their applications in modern drug discovery.
Part 1: Synthesis of Unnatural Amino Acids
The generation of novel UAAs is foundational to their application. Both chemical and enzymatic strategies are employed to create a vast array of amino acids with unique side chains.
Chemical Synthesis Strategies
Chemical synthesis offers the most versatility in designing and producing UAAs.[2] Classical methods have been refined and new, more efficient catalytic approaches have been developed.
-
Strecker Synthesis: One of the oldest methods, the Strecker synthesis, involves the reaction of an aldehyde with ammonia (B1221849) and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed to yield the amino acid.[3] Modern asymmetric variants use chiral catalysts to produce enantiomerically pure UAAs.[3]
-
Petasis Borono-Mannich Reaction: This one-pot reaction combines an amine, a boronic acid, and a glyoxylic acid derivative to form the UAA. It is valued for its operational simplicity and tolerance of a wide range of functional groups.
-
Metallaphotoredox Catalysis: Recent advances have enabled the synthesis of complex UAAs under mild conditions. For example, a two-step process can convert serine, a natural amino acid, into a wide array of optically pure UAAs through a photocatalytic cross-electrophile coupling.[4] This method allows for the creation of novel phenylalanine, tryptophan, and histidine analogues.[4]
-
Ni/Ag-Electrocatalytic Cross-Coupling: This technique allows for the rapid synthesis of enantiopure UAAs from readily available precursors like glutamate (B1630785) and aspartate.[4] It utilizes a decarboxylative cross-coupling reaction with a broad range of heteroaryl halides.
Enzymatic and Biosynthetic Routes
Enzymatic methods can offer high stereoselectivity and milder reaction conditions compared to purely chemical routes. Enzymes like alanine (B10760859) dehydrogenase can catalyze the reductive amination of pyruvate (B1213749) to produce L-alanine, and engineered variants of such enzymes can be used to synthesize novel UAAs. Biosynthetic pathways in engineered microorganisms can also be harnessed for the production of specific UAAs.
Part 2: Discovery and Incorporation of Unnatural Amino Acids
Site-specific incorporation of UAAs into proteins is a key technology that allows for precise control over protein structure and function. This is primarily achieved through the expansion of the genetic code.
Genetic Code Expansion
This powerful strategy involves reassigning a codon, typically a stop codon, to encode a UAA. This requires an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is engineered to be independent of the host cell's endogenous translational machinery.[5][6]
-
Amber Codon Suppression: The most common method utilizes the amber stop codon (UAG).[5][7] An engineered suppressor tRNA with a CUA anticodon recognizes the UAG codon, and its cognate orthogonal aaRS specifically charges it with the desired UAA.[5][8] This system has been successfully implemented in E. coli, yeast, and mammalian cells to incorporate over 200 different UAAs.[5] A major challenge is the competition with the host's release factor 1 (RF1), which also recognizes the UAG codon and terminates translation.[9]
-
Frameshift Suppression: This method uses quadruplet codons (four-base codons) to encode UAAs. This approach has the potential to incorporate multiple different UAAs into a single protein but is generally less efficient than nonsense suppression.
-
Sense Codon Reassignment: In this strategy, a sense codon is reassigned to a UAA. This can be challenging due to the competition with the endogenous tRNA that recognizes the same codon.
Cell-Free Protein Synthesis (CFPS)
CFPS systems offer several advantages for UAA incorporation, including an open environment that bypasses the cell membrane barrier, allowing for direct addition of UAAs and other components.[7] These systems are based on cell extracts that contain all the necessary machinery for transcription and translation.[7][10] The PURE (Protein synthesis Using Recombinant Elements) system, which is reconstituted from purified components, offers even greater control over the reaction conditions.[10]
Part 3: Applications in Research and Drug Development
The ability to incorporate UAAs has profound implications for both basic research and the development of new therapeutics.
Probing Protein Structure and Function
UAAs can serve as powerful probes to investigate protein structure, dynamics, and interactions.
-
Photo-crosslinkers: UAAs with photo-activatable groups (e.g., benzoylphenylalanine) can be used to "trap" transient protein-protein interactions.
-
Spectroscopic Probes: Fluorescent or vibrational probes can be incorporated to monitor local environmental changes within a protein in real-time.
-
Probing Signaling Pathways: UAAs are used to study ligand-receptor interactions and the conformational changes that lead to downstream signaling, particularly in G protein-coupled receptors (GPCRs).[11][12] By incorporating a UAA into a GPCR, researchers can attach fluorescent probes to monitor receptor activation or crosslink the receptor to its binding partners.[1][12]
UAAs in FDA-Approved Therapeutics
The unique structural features of UAAs are leveraged in numerous FDA-approved drugs to enhance their pharmacological properties.[13] These modifications can improve stability, selectivity, and bioavailability.
| Drug Name | UAA Component/Analogue | Therapeutic Area |
| Methyldopa | α-Methyl-DOPA | Hypertension |
| Baclofen | β-(4-chlorophenyl)-GABA | Muscle Relaxant |
| Gabapentin | Cyclohexane-GABA analogue | Epilepsy, Neuropathic Pain |
| Sitagliptin | β-amino acid derivative | Type 2 Diabetes |
| Bortezomib | Dipeptide with boronic acid | Multiple Myeloma |
| Avacopan | Contains fluorinated amino acid derivative | ANCA-associated vasculitis |
| Cabotegravir | Contains a fluorinated moiety | HIV Treatment |
This table is illustrative and not exhaustive. Data compiled from multiple sources.[13][14][15][16]
Part 4: Experimental Protocols
This section provides detailed methodologies for key experiments in UAA synthesis and incorporation.
Protocol 1: Chemical Synthesis of a UAA via Metallaphotoredox Catalysis
This protocol is adapted from a method for converting serine to a variety of optically pure UAAs.[4]
Materials:
-
N-Boc-O-tosyl-L-serine methyl ester (starting material)
-
Aryl halide (coupling partner)
-
Photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6)
-
Nickel catalyst (e.g., Ni(OAc)2·4H2O)
-
Silane (B1218182) reagent (e.g., (TMS)3SiH)
-
Solvent (e.g., DME)
-
Standard laboratory glassware and purification equipment (flash chromatography)
Methodology:
-
Reaction Setup: In a nitrogen-filled glovebox, combine the aryl halide (1 equiv), the serine-derived alkyl halide (1.5 equiv), photocatalyst (1 mol %), and nickel catalyst in the reaction solvent.[4]
-
Initiation: Add the silane reagent (1.5 equiv) to the mixture.
-
Photoreaction: Irradiate the reaction mixture with a suitable light source (e.g., blue LED) at 30 °C for 6 hours.[4]
-
Quenching: Quench the reaction by exposing it to air.
-
Workup: Remove the solvent in vacuo. Dilute the residue with ethyl acetate (B1210297) and wash with water and brine. Dry the organic phase with sodium sulfate.
-
Purification: Purify the crude product via flash column chromatography to yield the enantiopure UAA derivative.[4]
Protocol 2: Site-Specific Incorporation via Amber Suppression in E. coli
This protocol outlines the general steps for incorporating a UAA at an amber (UAG) codon in a target gene expressed in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector for the target protein with a UAG codon at the desired position.
-
pEVOL/pUltra plasmid containing the orthogonal aaRS and suppressor tRNA genes.[17]
-
Unnatural amino acid (to be added to the culture medium).
-
LB or 2xYT medium, appropriate antibiotics, and IPTG for induction.
Methodology:
-
Transformation: Co-transform the E. coli host strain with the target protein plasmid and the pEVOL/pUltra plasmid.
-
Culture Growth: Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight at 37 °C.
-
Expression Culture: Dilute the overnight culture into a larger volume of 2xYT medium. Add the UAA to the medium at a final concentration of 1-2 mM.
-
Induction: Grow the culture at 37 °C to an OD600 of 0.6-0.8. Then, reduce the temperature to 20-30 °C and induce protein expression with IPTG.
-
Harvesting: Continue to grow the culture for 12-16 hours post-induction. Harvest the cells by centrifugation.
-
Protein Purification: Lyse the cells and purify the UAA-containing protein using standard methods (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).
-
Verification: Confirm the incorporation of the UAA using mass spectrometry.
Protocol 3: UAA Incorporation using a Cell-Free System
This protocol is based on an E. coli S30 extract system for synthesizing a model protein (e.g., sfGFP) with a UAA.[7]
Materials:
-
E. coli S30 cell extract.
-
Energy solution (containing ATP, GTP, etc.).
-
Amino acid solution (containing all 20 natural amino acids).
-
The specific UAA (e.g., p-propargyloxyphenylalanine).
-
Plasmid DNA encoding the target protein with a UAG codon.
-
Plasmids encoding the orthogonal aaRS and suppressor tRNA.[7]
-
Reaction buffer.
Methodology:
-
Reaction Assembly: On ice, combine the S30 cell extract, energy solution, amino acid solution (without the UAA), reaction buffer, and the plasmids for the target protein and the orthogonal pair.[7]
-
Add UAA: Add the UAA to the reaction mixture to a final concentration of 1-2 mM.
-
Incubation: Incubate the reaction mixture at 30-37 °C for 2-4 hours in a thermomixer.
-
Analysis: Analyze the protein synthesis directly by SDS-PAGE and Western blot. If the target is a fluorescent protein like sfGFP, the expression can be quantified using a microplate spectrophotometer.[7]
-
Purification: If needed, the synthesized protein can be purified directly from the reaction mixture.
Part 5: Quantitative Data Summary
The efficiency of UAA incorporation is a critical parameter. It is often reported as the yield of the full-length UAA-containing protein relative to the wild-type protein expressed under similar conditions or a control without a stop codon.
Table 1: UAA Incorporation Efficiency in Mammalian Cells System: Optimized pyrrolysyl-tRNA synthetase/tRNACUA in HEK293T cells.
| UAA Incorporated | Number of Incorporation Sites | Yield (% of no-stop control) |
| N-ε-acetyl-L-lysine | 1 | ~80% |
| N-ε-acetyl-L-lysine | 3 | 12% |
| Boc-L-lysine | 1 | ~95% |
| Boc-L-lysine | 3 | 43% |
| Data adapted from Chatterjee et al., 2013, and Schmied et al., 2014.[18] |
Table 2: UAA Incorporation Efficiency in E. coli System: Ribo-X evolved orthogonal ribosome with amber suppression.
| Number of Amber Codons | Incorporation Efficiency |
| 2 | ~20% |
| Data adapted from Rackham and Chin, 2005.[9][17] |
Table 3: Impact of UAA Incorporation Site on Protein Yield System: In vitro screening of T4-lysozyme mutants with UAA incorporation.
| Incorporation Site (Residue) | Secondary Structure | Normalized UAA-Protein Yield |
| K16 | Unstructured Loop | High |
| S44 | Alpha Helix | High |
| T109 | Beta Sheet | High |
| G12 | Unstructured Loop | Very Low |
| I78 | Alpha Helix | Very Low |
| Data represents relative yields and is adapted from Schinn et al., 2017.[19] |
Conclusion and Future Outlook
The synthesis and incorporation of unnatural amino acids have become indispensable tools in chemical biology, protein engineering, and drug discovery. The continued development of more efficient and robust methods for UAA synthesis and genetic code expansion will further broaden the scope of these powerful techniques. Future directions include the development of orthogonal ribosomes for multi-site UAA incorporation, the creation of genomically recoded organisms with expanded genetic codes, and the discovery of novel UAAs with increasingly sophisticated functionalities. These advancements promise to unlock new avenues for creating novel therapeutics, advanced biomaterials, and powerful research tools to unravel complex biological systems.
References
- 1. research.vu.nl [research.vu.nl]
- 2. qyaobio.com [qyaobio.com]
- 3. m.youtube.com [m.youtube.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Response and Adaptation of Escherichia coli to Suppression of the Amber Stop Codon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Unnatural amino acids as probes of ligand-receptor interactions and their conformational consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Unnatural amino acid mutagenesis of GPCRs using amber codon suppression and bioorthogonal labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biosynth.com [biosynth.com]
- 14. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of Halogenated Phenylalanine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of halogen atoms into phenylalanine, a fundamental amino acid, offers a powerful tool for modulating molecular properties in drug discovery and chemical biology. Halogenation can profoundly influence a molecule's lipophilicity, acidity, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the core physicochemical properties of halogenated phenylalanine derivatives, detailed experimental protocols for their determination, and insights into their biological implications.
Core Physicochemical Properties: A Comparative Analysis
The introduction of halogens (F, Cl, Br, I) onto the phenyl ring of phenylalanine systematically alters its electronic and steric characteristics. These changes are reflected in key physicochemical parameters such as the acid dissociation constant (pKa), the octanol-water partition coefficient (logP), and melting point.
Table 1: Comparative Physicochemical Data of para-Substituted Phenylalanine Derivatives
| Derivative | Position of Halogen | pKa (Carboxyl) | pKa (Amino) | logP / XLogP3 | Melting Point (°C) |
| L-Phenylalanine | - | ~2.2 | ~9.24 | -1.38[1] | 275-283[1] |
| 4-Fluoro-DL-phenylalanine | 4-F | ~2.20 (Predicted)[2] | ~9.2 (Predicted) | -1.9[3] | ~255[2] |
| 4-Chloro-DL-phenylalanine | 4-Cl | 2.18 (Predicted)[4][5] | ~9.1 (Predicted) | -1.3 (Predicted) | 260[4][5] |
| 4-Bromo-DL-phenylalanine | 4-Br | ~2.2 (Predicted) | ~9.2 (Predicted) | -0.9 (Predicted) | Not Available |
| 4-Iodo-L-phenylalanine | 4-I | 2.19 (Predicted)[6] | 9.44 (Predicted)[7] | -0.9[8] | 255-256[6] |
Note: Data is compiled from various sources and may represent predicted or experimental values for different stereoisomers (L, D, or DL). Direct comparison should be made with caution.
Key Experimental Protocols
Accurate determination of physicochemical properties is paramount for building reliable structure-activity relationships (SAR). The following sections detail standard methodologies for key parameters.
pKa Determination by Potentiometric Titration
The pKa, or acid dissociation constant, is a critical measure of the ionization state of a molecule at a given pH. Potentiometric titration is a high-precision, standard method for its determination.[9]
-
Preparation: A precise quantity of the halogenated phenylalanine derivative is dissolved in a suitable solvent, often a water-cosolvent mixture for sparingly soluble compounds. The solution concentration should be at least 10⁻⁴ M to ensure a detectable titration curve.[9][10] A background electrolyte (e.g., 0.15 M KCl) is added to maintain constant ionic strength.[10][11]
-
Calibration: The pH meter and electrode are calibrated using standard buffers (typically pH 4, 7, and 10).[10][11]
-
Titration: The sample solution is placed in a vessel with a magnetic stirrer and the pH electrode immersed. For determining the carboxylic acid pKa, the solution is first acidified (e.g., to pH 1.8-2.0 with 0.1 M HCl) and then titrated with a standardized strong base (e.g., 0.1 M NaOH).[10][11] The pH is recorded at regular intervals of titrant addition.
-
Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[9] Performing multiple titrations (at least three) is recommended to ensure reliability.[10]
Caption: Workflow for pKa determination by potentiometric titration.
logP Determination by the Shake-Flask Method
The partition coefficient (logP) quantifies the lipophilicity of a compound, a key predictor of its membrane permeability and overall ADME properties.[12] The shake-flask method is the "gold standard" for logP measurement.[13][14]
-
System Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate (B84403) buffer at pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by phase separation.[13][15]
-
Partitioning: A known concentration of the test compound is dissolved in one of the pre-saturated phases.
-
Equilibration: The biphasic system is shaken vigorously for a set period (e.g., 24 hours) at a constant temperature to allow the compound to partition and reach equilibrium.[14]
-
Phase Separation: The mixture is centrifuged to ensure a clean separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is measured using a suitable analytical technique, such as HPLC-UV or LC-MS.[14][15]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The final logP is the base-10 logarithm of P.
Caption: Workflow for logP determination via the shake-flask method.
Biological Implications: Inhibition of Signaling Pathways
Halogenated phenylalanine derivatives are not just structurally interesting; they can be potent biological tools. A classic example is para-chlorophenylalanine (PCPA), also known as Fenclonine. PCPA acts as a selective and irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine).[16][17]
This inhibition leads to a drastic depletion of serotonin levels in the brain, making PCPA an invaluable research tool for studying the roles of serotonin in various physiological and behavioral processes.[16][18] The biochemical pathway is initiated by the conversion of L-tryptophan to 5-hydroxytryptophan (B29612) by TPH.[19] This is followed by the decarboxylation of 5-hydroxytryptophan to serotonin by the enzyme L-aromatic amino acid decarboxylase.[19] By blocking the initial, rate-limiting step, PCPA effectively shuts down the entire synthesis cascade.[20]
Caption: Mechanism of serotonin depletion by p-Chlorophenylalanine.
References
- 1. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-4-Fluorophenylalanine | 1132-68-9 [chemicalbook.com]
- 3. p-Fluorophenylalanine | C9H10FNO2 | CID 4654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. D-4-Chlorophenylalanine CAS#: 14091-08-8 [m.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. L-4-Iodophenylalanine | 24250-85-9 [chemicalbook.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. 4-Iodophenylalanine | C9H10INO2 | CID 134497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. LogP / LogD shake-flask method [protocols.io]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fenclonine - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. news-medical.net [news-medical.net]
An In-depth Technical Guide to Unnatural Amino Acid Incorporation in Proteins
For Researchers, Scientists, and Drug Development Professionals
The ability to incorporate unnatural amino acids (UAAs) into proteins at specific sites has revolutionized protein engineering and drug development. This powerful technology, known as genetic code expansion, allows for the introduction of novel chemical functionalities, biophysical probes, and post-translational modifications into proteins, enabling the creation of therapeutics with enhanced properties and research tools to dissect complex biological processes. This guide provides a comprehensive overview of the core methodologies, detailed experimental protocols, and quantitative data to facilitate the successful implementation of UAA incorporation in various research and development settings.
Core Methodologies for Unnatural Amino Acid Incorporation
The site-specific incorporation of UAAs into a growing polypeptide chain is primarily achieved by hijacking the cellular translational machinery. This involves the reassignment of a codon, typically a stop codon, to encode the UAA. The most widely used method is amber codon suppression , which utilizes the UAG stop codon.[1][2]
The key components for successful amber suppression are:
-
An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered enzyme that specifically recognizes the UAA and attaches it to its cognate tRNA. This synthetase must be "orthogonal," meaning it does not recognize any of the endogenous amino acids or tRNAs in the host organism.[3]
-
An Orthogonal Suppressor tRNA: A tRNA molecule with an anticodon (CUA) that recognizes the UAG amber codon. This tRNA is not recognized by any of the host cell's endogenous aaRSs.[1][3]
-
The Unnatural Amino Acid (UAA): The novel amino acid to be incorporated, which is supplied in the cell culture medium or cell-free reaction mixture.[4]
-
A Gene of Interest with an Amber Codon: The target gene is mutated to introduce a UAG codon at the desired site of UAA incorporation.[5]
When these components are present, the orthogonal aaRS charges the suppressor tRNA with the UAA. During translation, when the ribosome encounters the UAG codon in the mRNA, the charged suppressor tRNA binds to it, leading to the incorporation of the UAA into the protein instead of translation termination.[1]
This fundamental principle has been adapted for use in various expression systems, including prokaryotic cells like Escherichia coli, eukaryotic cells such as mammalian cell lines, and in vitro cell-free protein synthesis (CFPS) systems.[1][5][6]
Quantitative Data on UAA Incorporation
The efficiency and yield of UAA incorporation can vary significantly depending on the expression system, the specific UAA, the orthogonal pair used, and the site of incorporation within the target protein. Below are tables summarizing key quantitative data gathered from various studies.
| Expression System | Protein | Unnatural Amino Acid (UAA) | Yield | Incorporation Efficiency/Fidelity | Reference |
| E. coli | GroEL | p-acetyl-L-phenylalanine | ~100 mg/L | Not specified | [1] |
| E. coli (RF1 knockout) | sfGFP | p-propargyloxy-L-phenylalanine | 190 ± 20 µg/mL | >95% | [7] |
| Mammalian (HEK293T) | EGFP (single UAA) | O-methyl-L-tyrosine | 7.1 µg from 10^6 cells | >95% | [8][9] |
| Mammalian (HEK293T) | EGFP (triple UAA) | O-methyl-L-tyrosine | 1.3 µg from 10^6 cells | Not specified | [9] |
| Cell-Free (PURE System) | sfGFP | p-propargyloxy-L-phenylalanine | 41 ± 3 µg/mL | Not specified | [7] |
| Cell-Free (E. coli S30) | sfGFP | p-propargyloxy-L-phenylalanine | 190 ± 20 µg/mL | Not specified | [7] |
| Cell-Free (CHO) | hBMP2 | Not specified | ~40 µg/mL | Not specified | [10] |
Table 1: Comparison of Protein Yields with UAA Incorporation Across Different Expression Systems.
| Unnatural Amino Acid | Orthogonal Synthetase | Expression System | Suppression Efficiency | Reference |
| BODIPY FL-aminophenylalanine | Not specified | PURE system | High at positions T7 and F12 of S-tag | |
| p-Azido-L-phenylalanine (AzF) | Evolved TyrRS | HEK293 cells | High with equal plasmid ratios | |
| 3-iodo-L-tyrosine | Evolved TyrRS | Mammalian cells | >95% | [8] |
| Multiple UAAs | Not specified | E. coli with Ribo-X | ~20% for 2 amber codons |
Table 2: Amber Suppression Efficiency for Various Unnatural Amino Acids.
| Factor | Observation | Reference |
| Release Factor 1 (RF1) | Competition with suppressor tRNA reduces efficiency. RF1 knockout strains significantly improve yield. | [1][2] |
| Codon Context | The nucleotide following the UAG codon can influence suppression efficiency. | [11] |
| tRNA Copy Number | Higher copy numbers of the suppressor tRNA gene can enhance incorporation. | [5] |
| UAA Concentration | Optimal concentration varies depending on the UAA's toxicity and solubility. | [5] |
Table 3: Factors Influencing UAA Incorporation Fidelity and Efficiency.
Experimental Protocols
Protocol 1: Site-Specific UAA Incorporation in E. coli using Amber Suppression
This protocol outlines the general steps for incorporating a UAA into a target protein expressed in E. coli.
1. Plasmid Preparation:
- Obtain or construct a plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and the orthogonal suppressor tRNA (e.g., pEVOL plasmid).[1]
- Clone the gene of interest into a separate expression vector.
- Introduce an amber (TAG) codon at the desired site in the gene of interest using site-directed mutagenesis.
2. Transformation:
- Co-transform both the orthogonal pair plasmid and the target protein plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
3. Protein Expression:
- Grow a starter culture of the transformed E. coli overnight in LB medium containing the appropriate antibiotics.
- Inoculate a larger volume of expression medium (e.g., Terrific Broth) with the starter culture.
- Grow the culture at 37°C with shaking until it reaches an OD600 of 0.6-0.8.
- Add the unnatural amino acid to the culture medium to a final concentration of 1-10 mM.
- Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.
- Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours.
4. Protein Purification and Analysis:
- Harvest the cells by centrifugation.
- Lyse the cells using sonication or a French press.
- Purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).
- Confirm the incorporation of the UAA using mass spectrometry.
Protocol 2: UAA Incorporation in Mammalian Cells (HEK293T)
This protocol provides a general workflow for UAA incorporation in a mammalian cell line.
1. Plasmid Preparation:
- Obtain or construct a plasmid encoding the orthogonal aaRS and suppressor tRNA suitable for mammalian expression (e.g., under a CMV or EF1-alpha promoter).
- Clone the gene of interest with a C-terminal tag (e.g., FLAG or His) into a mammalian expression vector.
- Introduce an amber (TAG) codon at the desired position in the gene of interest.
2. Cell Culture and Transfection:
- Culture HEK293T cells in DMEM supplemented with 10% FBS and antibiotics.
- Seed the cells in a 6-well plate or other suitable format.
- Co-transfect the cells with the orthogonal pair plasmid and the target protein plasmid using a suitable transfection reagent (e.g., Lipofectamine or JetPrime).[5] The ratio of the plasmids may need to be optimized.[5]
3. UAA Supplementation and Protein Expression:
- 24 hours post-transfection, replace the medium with fresh medium containing the UAA at an optimized concentration (typically 0.1-1 mM).[5]
- Incubate the cells for another 24-48 hours to allow for protein expression.
4. Protein Extraction and Analysis:
- Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
- Clarify the lysate by centrifugation.
- Analyze the protein expression and UAA incorporation by Western blot using an antibody against the C-terminal tag. Full-length protein will only be observed in the presence of the UAA.
- For larger-scale production and purification, scale up the culture and transfection accordingly and use affinity purification methods.
Protocol 3: Cell-Free Protein Synthesis (CFPS) with UAA Incorporation
This protocol describes the setup of a cell-free protein synthesis reaction for UAA incorporation.
1. Preparation of Reaction Components:
- S30 Extract: Prepare a crude cell extract from an appropriate E. coli strain (RF1-deficient strains are recommended for higher efficiency).[7][12]
- PURE System: Alternatively, use a reconstituted system with purified components for greater control over the reaction environment.[6]
- DNA Template: A linear expression template or plasmid DNA encoding the gene of interest with an amber codon at the desired site.
- Orthogonal Pair: Purified orthogonal aaRS and suppressor tRNA.
- Reaction Mix: A buffer containing amino acids (lacking the natural counterpart of the UAA if necessary), energy sources (e.g., ATP, GTP), salts, and the UAA.
2. Reaction Setup:
- Combine the S30 extract or PURE system components, DNA template, orthogonal aaRS, suppressor tRNA, and the reaction mix in a microcentrifuge tube.
- The final concentrations of each component should be optimized for the specific protein and UAA.
3. Incubation:
- Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) for several hours (typically 2-8 hours).
4. Analysis:
- Analyze the synthesized protein directly from the reaction mixture using SDS-PAGE and Western blotting.
- Quantify the protein yield using methods such as fluorescence (if the protein is fluorescent) or densitometry of the protein band on a stained gel.
- Confirm UAA incorporation via mass spectrometry.
Visualizations: Workflows and Pathways
Amber Codon Suppression Workflow
Caption: Workflow of amber codon suppression for UAA incorporation.
Genetic Code Expansion Logic
Caption: Logical relationship in expanding the genetic code.
Directed Evolution of an Orthogonal Aminoacyl-tRNA Synthetase
Caption: Workflow for directed evolution of an orthogonal aaRS.
References
- 1. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 2. Increasing the Fidelity of Noncanonical Amino Acid Incorporation in Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tRNA engineering strategies for genetic code expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 5. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetic Incorporation of Multiple Unnatural Amino Acids into Proteins in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of cell‐based versus cell‐free mammalian systems for the production of a recombinant human bone morphogenic growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Technical Guide to H-Phe(4-I)-OH: Suppliers, Purity, and Quality Control
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the unnatural amino acid H-Phe(4-I)-OH (4-Iodo-L-phenylalanine), focusing on supplier information, purity specifications, and the analytical methodologies crucial for its quality control in research and development settings. This document is intended to serve as a valuable resource for scientists incorporating this key compound into their experimental workflows, particularly in the fields of protein engineering, peptide synthesis, and drug discovery.
Introduction to this compound
This compound, or 4-Iodo-L-phenylalanine, is a derivative of the essential amino acid L-phenylalanine. The substitution of a hydrogen atom with an iodine atom on the para position of the phenyl ring imparts unique chemical properties that make it a valuable tool in biochemical and pharmaceutical research. It is frequently used in protein engineering as an unnatural amino acid to probe protein structure and function. Its incorporation can be achieved through methods like the opal (UGA) codon suppression.[][2] The iodine atom serves as a heavy atom for X-ray crystallography, a useful probe for NMR studies, and a reactive handle for further chemical modifications.
Commercial Suppliers and Purity Specifications
A variety of chemical suppliers offer this compound, with purity levels being a critical parameter for its successful application in sensitive experiments. The table below summarizes the information from several prominent suppliers. It is important to note that lot-specific data, including precise purity and water content, should always be confirmed by consulting the Certificate of Analysis (CoA) provided by the supplier.[3][4]
| Supplier | Stated Purity | Analytical Method | CAS Number |
| Santa Cruz Biotechnology | ≥98% | Not Specified | 24250-85-9[] |
| Chem-Impex | ≥98% | HPLC | 24250-85-9[5] |
| Sigma-Aldrich | ≥98.0% | TLC | 24250-85-9[2] |
| Thermo Scientific | >94.0% | Not Specified | 24250-85-9[] |
| Advanced ChemBlocks | 97.00% | Not Specified | 24250-85-9[7] |
| MedChemExpress | Not Specified | Not Specified | 24250-85-9[8] |
| Aapptec | Not Specified | Not Specified | 24250-85-9[3] |
| Advanced ChemTech | Not Specified | Not Specified | Not Specified |
| ChemPep | Not Specified | Not Specified | 24250-85-9[9] |
Experimental Protocols for Quality Control
Ensuring the purity and identity of this compound is paramount for the reproducibility and validity of experimental results. The following sections detail representative methodologies for the analysis of this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a standard and reliable method for assessing the purity of amino acid derivatives. This protocol is a general guideline and may require optimization based on the specific HPLC system and column used.
Objective: To determine the purity of an this compound sample by separating the main compound from potential impurities.
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Volumetric flasks and pipettes
-
0.22 µm syringe filters
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable solvent (e.g., a mixture of water and acetonitrile, or 0.1 N HCl) at a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Gradient:
Time (min) % Mobile Phase B 0 5 25 95 30 95 31 5 | 35 | 5 |
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of the sample by dividing the peak area of the main compound by the total area of all peaks, expressed as a percentage.
-
Identity and Purity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for confirming the chemical structure and assessing the purity of a compound. Both ¹H and ¹³C NMR should be performed.
Objective: To verify the chemical structure of this compound and to detect the presence of any proton-containing impurities.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve an appropriate amount of the this compound sample in the chosen deuterated solvent in an NMR tube.
-
-
NMR Acquisition:
-
Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
-
Data Analysis:
-
Structure Confirmation: Compare the chemical shifts, splitting patterns, and integration of the observed signals with the expected spectrum for this compound.
-
Purity Assessment: The presence of unexpected signals in the ¹H NMR spectrum may indicate impurities. The relative integration of these signals compared to the signals of the main compound can provide a semi-quantitative estimation of the impurity levels. For quantitative NMR (qNMR), a certified internal standard is required.
-
Visualizing Workflows and Pathways
Quality Control Workflow for this compound
The following diagram illustrates a typical workflow for the quality control of a newly received batch of this compound.
Caption: A typical quality control workflow for this compound.
Incorporation of this compound into a Polypeptide Chain
This diagram illustrates the conceptual process of incorporating an unnatural amino acid like this compound into a growing polypeptide chain during protein synthesis via an orthogonal tRNA/synthetase pair.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4-iodo--L- phenylalanine methyl ester,hydrochloride(158686-46-5) 1H NMR spectrum [chemicalbook.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 7. usbio.net [usbio.net]
- 8. An Unnatural Amino Acid-Regulated Growth Controller Based on Informational Disturbance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
The Biological Significance and Research Applications of Iodinated Amino Acids: A Technical Guide
Abstract
Iodinated amino acids are fundamental to vertebrate physiology and have emerged as indispensable tools in modern biomedical research. Their primary biological role is as the constituents of thyroid hormones—thyroxine (T4) and triiodothyronine (T3)—which are critical regulators of metabolism, growth, and development. The synthesis of these hormones from iodinated tyrosine precursors is a complex and highly regulated process. Beyond their endocrine function, the unique chemical properties of iodinated amino acids have enabled their use as versatile probes in various research domains. Radioiodinated amino acids are cornerstones of nuclear medicine, serving as tracers for PET and SPECT imaging to diagnose and monitor diseases, particularly in oncology. Furthermore, iodination techniques are leveraged in structural biology to investigate protein conformation and stability. This guide provides an in-depth overview of the biological significance of iodinated amino acids, details their applications in research and drug development, and presents key experimental protocols and quantitative data for researchers, scientists, and drug development professionals.
Physiological Significance: The Cornerstone of Thyroid Function
The most profound biological role of iodinated amino acids is in the synthesis and function of thyroid hormones. This process is centralized in the thyroid gland and is essential for maintaining metabolic homeostasis throughout the body. The primary iodinated amino acids involved are monoiodotyrosine (MIT) and diiodotyrosine (DIT), which serve as the building blocks for the active hormones T4 and T3.[1][2][3] The entire process has ancient evolutionary roots, with iodine's role as an antioxidant likely predating its incorporation into complex signaling molecules.[4][5]
Biosynthesis of Thyroid Hormones
The synthesis of thyroid hormones is a multi-step process occurring within the thyroid follicular cells and the follicular lumen.[6]
-
Iodide Uptake: Inorganic iodide from the bloodstream is actively transported into the thyroid follicular cells (thyrocytes) by the sodium/iodide symporter (NIS) located on the basolateral membrane.[7]
-
Thyroglobulin Synthesis: The thyrocyte synthesizes a large glycoprotein (B1211001) called thyroglobulin (Tg), which is rich in tyrosine residues.[8] Tg is then secreted into the follicular lumen, forming the main component of the colloid.[3][7]
-
Iodination and Coupling: At the apical membrane, the enzyme thyroid peroxidase (TPO) oxidizes iodide to a reactive iodine species.[9] This "active iodine" is then incorporated onto the tyrosine residues of thyroglobulin, forming MIT and DIT.[10] TPO further catalyzes the coupling of these iodotyrosine residues: two molecules of DIT combine to form T4, while one molecule of MIT and one of DIT combine to form T3.[8][10]
-
Hormone Storage and Secretion: The iodinated thyroglobulin, containing newly synthesized T3 and T4, is stored in the follicular lumen.[3] Upon stimulation by thyroid-stimulating hormone (TSH), the colloid is endocytosed back into the thyrocyte. Lysosomal proteases then hydrolyze the thyroglobulin, releasing T3, T4, MIT, and DIT.[8][10] T3 and T4 are secreted into the bloodstream, while the iodine from MIT and DIT is recycled by the enzyme iodotyrosine deiodinase.[3][11]
Thyroid Hormone Signaling
Thyroid hormones exert their effects by modulating gene expression. T4 is considered a prohormone, with a longer half-life, while T3 is the more biologically active form.[8] In peripheral tissues, enzymes called deiodinases convert T4 to T3 by removing an iodine atom.[11] T3 then enters the nucleus and binds to thyroid hormone receptors (TRs), which are ligand-activated transcription factors. TRs typically form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby regulating their transcription.
Applications in Research and Drug Development
The unique properties of iodine, including its size and the availability of radioactive isotopes, make iodinated amino acids powerful tools for research.
Radioiodinated Amino Acids as Tracers
Radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) can be incorporated into amino acids, peptides, and proteins, allowing them to be used as tracers in biological systems.[12][13] This is a cornerstone of nuclear medicine for both diagnostic imaging and therapy.
-
Oncology: Cancer cells often exhibit increased amino acid metabolism. Radioiodinated amino acids, such as para-iodo-L-phenylalanine ([¹²³I]IPA), are used in PET and SPECT imaging to visualize tumors, particularly brain tumors, where they can offer advantages over other tracers like FDG.[12][14]
-
Cardiology: Radiolabeled fatty acid analogues containing iodine, such as ¹²³I-BMIPP, are used to image myocardial metabolism and assess heart conditions.[15]
-
Biodistribution Studies: Labeled molecules allow researchers to track the absorption, distribution, metabolism, and excretion (ADME) of a drug or peptide within an organism, which is a critical step in drug development.[16]
Iodination for Structural Biology and Proteomics
Non-radioactive iodination can be used as a biochemical tool to study protein structure and function. Because iodination primarily targets the accessible surface of tyrosine and histidine residues, it can be used to probe a protein's conformation.[17][18]
The Iodination Protein Stability Assay (IPSA) is a mass spectrometry-based method that quantifies protein folding stability by tracking the surface accessibility of tyrosine, histidine, methionine, and cysteine residues under denaturing conditions.[17][19] This technique provides residue-specific stability information, offering insights into how protein structure is affected by disease or ligand binding.[17]
Iodinated Compounds in Drug Design
The introduction of iodine can significantly alter the biological activity of a peptide or small molecule. Researchers are exploring this in several areas:
-
Enzyme-Responsive Probes: Peptides containing iodotyrosine have been designed to be substrates for enzymes overexpressed in tumors, such as matrix metalloproteinases (MMPs). Cleavage of the peptide can trigger self-assembly and aggregation, providing a mechanism for localized imaging or therapeutic delivery.[20] Studies have shown that iodination can enhance the rate of enzymatic hydrolysis.[20][21]
-
Antimicrobial Agents: Complexes formed between iodine and amino acids (such as L-alanine, glycine, and L-isoleucine) have demonstrated antimicrobial activity.[22] These complexes modulate the biological activity of iodine and are being investigated as potential therapeutics against multidrug-resistant pathogens.[22]
Key Experimental Methodologies
Protocol: Direct Radioiodination of Peptides using Iodo-Gen
This protocol describes a common method for labeling tyrosine residues in a peptide with ¹²⁵I. The Iodo-Gen reagent (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) is a mild oxidizing agent coated onto the surface of reaction vials.[23]
Materials:
-
Iodo-Gen coated tubes
-
Peptide containing at least one tyrosine residue (dissolved in phosphate (B84403) buffer, pH 7.4)
-
Sodium [¹²⁵I]iodide solution
-
Quenching solution (e.g., sodium metabisulfite (B1197395) or saturated tyrosine solution)
-
Purification system (e.g., HPLC or Sep-Pak C18 cartridge)
-
Phosphate buffer (0.1 M, pH 7.4)
Procedure:
-
Preparation: Allow all reagents to come to room temperature.
-
Reaction Initiation: Add 100 µL of phosphate buffer to a pre-coated Iodo-Gen tube.
-
Add Radioisotope: Add the desired amount of Na[¹²⁵I] (e.g., 1 mCi) to the tube and mix gently.
-
Add Peptide: Add the peptide solution (e.g., 10-50 µg) to the Iodo-Gen tube.
-
Incubation: Incubate the reaction mixture for 10-15 minutes at room temperature with occasional gentle agitation. The reaction involves the Iodo-Gen oxidizing the [¹²⁵I]⁻ to an electrophilic species that reacts with the tyrosine ring.[23]
-
Quenching: Stop the reaction by transferring the mixture to a new tube containing 100 µL of quenching solution. This will consume any unreacted iodine.
-
Purification: Purify the radiolabeled peptide from free iodine and unlabeled peptide using reverse-phase HPLC or a Sep-Pak C18 cartridge.
-
Quality Control: Assess the radiochemical purity and specific activity of the final product using appropriate analytical techniques (e.g., radio-TLC or HPLC).
Protocol: Iodination Protein Stability Assay (IPSA) Workflow
This protocol provides a general overview of the IPSA method for analyzing protein stability in a complex biological sample like blood serum.[17][19]
Materials:
-
Biological sample (e.g., human serum)
-
Guanidinium chloride (GdmCl) stock solution (e.g., 8 M)
-
Potassium triiodide (KI₃) labeling solution
-
Imidazole (B134444) quenching solution
-
Reagents for standard proteomics sample preparation (DTT, iodoacetamide, trypsin)
-
Mass spectrometer and LC system
Procedure:
-
Denaturation: Aliquot the protein sample into multiple fractions. Add varying concentrations of GdmCl to each aliquot to create a denaturation gradient (e.g., 0 M to 6 M). Incubate for 30 minutes at 37°C to allow proteins to unfold.
-
Iodination: Add KI₃ solution to each aliquot and react for a short, fixed time (e.g., 5 minutes) at 37°C. The iodine will label solvent-accessible tyrosine, histidine, methionine, and cysteine residues.
-
Quenching: Stop the reaction by adding an imidazole solution.
-
Sample Preparation for MS: Perform standard proteomics preparation on each sample. This includes reduction of disulfide bonds (with DTT), alkylation of free cysteines (with iodoacetamide), and proteolytic digestion (typically with trypsin).
-
LC-MS/MS Analysis: Analyze each sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify iodinated and non-iodinated peptides across the denaturation gradient. For each modifiable site, plot the fraction of iodinated peptide against the GdmCl concentration. Fit the data to a sigmoid curve to determine the C₁/₂ value (the denaturant concentration at which 50% of the sites are modified), which serves as a measure of the residue-specific protein folding stability.[17]
Quantitative Data Summary
The following tables summarize key quantitative data related to iodinated amino acids and their associated biological processes.
Table 1: Kinetic Parameters of Key Enzymes in Iodine Metabolism
| Enzyme | Substrate | Km | Vmax | Organism/Conditions | Reference |
|---|---|---|---|---|---|
| Thyroid Peroxidase (TPO) | Iodide (I⁻) | Varies | - | Diffuse Toxic Goiter Tissue | [24] |
| Iodotyrosine Deiodinase | MIT | ~2 µM | - | Rat Thyroid Homogenates | |
| Iodotyrosine Deiodinase | DIT | ~2 µM | - | Rat Thyroid Homogenates | |
| Type 1 Deiodinase (DIO1) | rT3 | ~0.1 µM | - | Rat Liver Microsomes |
| Type 2 Deiodinase (DIO2) | T4 | ~1 nM | - | Human HEK293 cells | |
Note: Kinetic parameters can vary significantly based on experimental conditions, tissue source, and species.
Table 2: Cellular Uptake and Transport Properties
| Compound | Transport Metric | Value | Cell Line / System | Reference |
|---|---|---|---|---|
| 3-Iodothyronamine (T₁AM) | IC₅₀ for uptake inhibition | ~7.7 µM | HeLa cells | [25] |
| Cycloleucine | Max Velocity (Vmax) - Control | 4.0 nmol/min/mg protein | Dog Thyroid Cells | [26] |
| Cycloleucine | Max Velocity (Vmax) - NaI treated | 2.1 nmol/min/mg protein | Dog Thyroid Cells |[26] |
Table 3: Radiochemical Yields for Iodination Reactions
| Method/Reagent | Substrate | Radiochemical Yield (%) | Notes | Reference |
|---|---|---|---|---|
| Monochloramine | Tyrosine | >70% (non-radioactive) | Selective for tyrosine residue | [27] |
| Monochloramine | cRGDyK peptide | >70% (non-radioactive) | Selective for tyrosine residue | [27] |
| Copper-catalyzed Iododeboronation | MIBG precursor | 98% | Synthesis of ¹³¹I-MIBG |[12] |
Conclusion and Future Outlook
Iodinated amino acids are central to a remarkable range of biological functions and research applications. From their fundamental role in thyroid hormone signaling, which governs systemic metabolism, to their sophisticated use as precision tools in medical imaging and structural proteomics, their significance cannot be overstated. The ongoing development of novel radioiodination techniques promises more efficient and site-specific labeling of sensitive biomolecules. Furthermore, the exploration of iodinated peptides and amino acid complexes as enzyme-responsive probes and antimicrobial agents opens new avenues for targeted diagnostics and therapeutics. Future research will likely focus on refining these applications, leading to more sensitive imaging agents, more stable and effective drugs, and a deeper understanding of the complex signaling pathways regulated by these unique molecules.
References
- 1. sicb.org [sicb.org]
- 2. caringsunshine.com [caringsunshine.com]
- 3. Hormone - Thyroid Gland, Metabolism, Hormone Production | Britannica [britannica.com]
- 4. researchgate.net [researchgate.net]
- 5. Evolutionary roots of iodine and thyroid hormones in cell-cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Chapter 2 Thyroid Hormone Synthesis And Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Thyroid hormones - Wikipedia [en.wikipedia.org]
- 9. refp.cohlife.org [refp.cohlife.org]
- 10. Iodine, Iodine metabolism and Iodine deficiency disorders revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iodothyronine deiodinase - Wikipedia [en.wikipedia.org]
- 12. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Radioactive tracer - Wikipedia [en.wikipedia.org]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. Radiopharmaceutical tracers for cardiac imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quantifying In Situ Structural Stabilities of Human Blood Plasma Proteins Using a Novel Iodination Protein Stability Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evidences for a Nutritional Role of Iodine in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. [vivo.weill.cornell.edu]
- 21. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Effect of Three Complexes of Iodine with Amino Acids on Gene Expression of Model Antibiotic Resistant Microorganisms Escherichia coli ATCC BAA-196 and Staphylococcus aureus ATCC BAA-39 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scielo.br [scielo.br]
- 25. academic.oup.com [academic.oup.com]
- 26. Autoregulation by iodine of thyroid protein synthesis: influence of iodine on amino acid transport in cultured thyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A Novel Reagent for Radioiodine Labeling of New Chemical Entities (NCEs) and Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
H-Phe(4-I)-OH: A Versatile Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic properties is relentless. Unnatural amino acids have emerged as powerful tools in this endeavor, offering unique structural and functional motifs that can be strategically incorporated into peptides and small molecules to modulate their biological activity. Among these, 4-iodo-L-phenylalanine (H-Phe(4-I)-OH) has garnered significant attention as a versatile building block. Its unique physicochemical properties, including the presence of a heavy iodine atom, make it an invaluable asset in drug design, protein engineering, and the development of diagnostic and therapeutic agents. This technical guide provides a comprehensive overview of the core applications of this compound in medicinal chemistry, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Physicochemical Properties and Synthetic Approaches
This compound is a derivative of the essential amino acid L-phenylalanine, with an iodine atom substituted at the para-position of the phenyl ring. This substitution imparts several key properties that are advantageous in medicinal chemistry. The iodine atom is a large, lipophilic, and polarizable halogen, which can influence peptide conformation, enhance binding affinity through halogen bonding, and serve as a handle for further chemical modifications.
Synthesis of this compound and its Derivatives:
The synthesis of this compound and its protected forms for peptide synthesis is well-established. A common route involves the iodination of L-phenylalanine using various iodinating agents. For peptide synthesis, the amino group is typically protected with a fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) group.
One notable application of this compound is as a precursor in the synthesis of other valuable unnatural amino acids. For instance, it is a key starting material for the synthesis of 4-azido-L-phenylalanine via an Ullmann-type coupling reaction. This transformation introduces a bioorthogonal azido (B1232118) group, which is widely used in click chemistry for bioconjugation.
Applications in Drug Design and Development
The incorporation of this compound into peptide-based therapeutics can lead to significant improvements in their pharmacological profiles. The steric bulk and electronic properties of the iodine atom can enhance binding to target receptors and increase resistance to enzymatic degradation, thereby prolonging the in vivo half-life of the peptide.
Targeting Amino Acid Transporters in Cancer:
A prominent application of this compound is in the development of agents targeting the L-type amino acid transporter 1 (LAT1).[1] LAT1 is overexpressed in various cancer cells and is responsible for the transport of large neutral amino acids, which are essential for tumor growth and proliferation.[1][2][3][4][5] Molecules that mimic these amino acids, such as this compound, can be selectively taken up by cancer cells via LAT1. This provides a mechanism for the targeted delivery of therapeutic or diagnostic agents.
Inhibition of Dipeptidyl Peptidase-4 (DPP-4):
This compound and its derivatives have also been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism.[6] DPP-4 is responsible for the inactivation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in stimulating insulin (B600854) secretion.[7][8][9][10][11] By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to improved glycemic control in type 2 diabetes.
Quantitative Data
The following table summarizes key quantitative data related to the biological activity of this compound and peptides containing this building block.
| Compound/Peptide | Target | Assay Type | Value | Reference(s) |
| 4-Iodo-L-phenylalanine | L-type amino acid transporter 1 (LAT1) | Competitive Inhibition of [¹⁴C]phenylalanine uptake in MCF-7 cells | IC50: 2.50 mM | [2][7] |
| Unlabeled L-phenylalanine | L-type amino acid transporter 1 (LAT1) | Competitive Inhibition of [¹⁴C]phenylalanine uptake in MCF-7 cells | IC50: 1.45 mM | [2][7] |
| 4-Iodo-L-phenylalanine | L-type amino acid transporter 1 (LAT1) | Competitive Inhibition of [¹²⁵I]I-Phe uptake in MCF-7 cells | IC50: 1.0 mM | [2][7] |
| Unlabeled L-phenylalanine | L-type amino acid transporter 1 (LAT1) | Competitive Inhibition of [¹²⁵I]I-Phe uptake in MCF-7 cells | IC50: 1.3 mM | [2][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
This protocol outlines the manual solid-phase synthesis of a model pentadecapeptide (H-Thr-Pro-Asp-Val-Ser-Ser-Ala-Leu-Asp-Lys-Leu-Lys-Glu-Phe(4-I)-Gly-OH) using Fmoc/tBu chemistry.[12][13][14][15]
1. Resin Preparation:
-
Start with a pre-loaded Fmoc-Gly-Wang resin.
-
Swell the resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, then drain.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), dichloromethane (B109758) (DCM, 3 times), and DMF (3 times).
3. Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-Phe(4-I)-OH) and 3 equivalents of a coupling agent (e.g., HBTU) in DMF.
-
Add 6 equivalents of a base (e.g., N,N-diisopropylethylamine - DIPEA) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
4. Washing:
-
After complete coupling, wash the resin with DMF (5 times) and DCM (3 times).
5. Repeat Deprotection and Coupling Cycles:
-
Repeat steps 2-4 for each subsequent amino acid in the sequence.
6. Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
7. Peptide Precipitation and Purification:
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet.
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry.
Radiolabeling of a Peptide Containing this compound for SPECT Imaging
This protocol describes the radioiodination of a peptide containing a tyrosine or histidine residue using the Chloramine-T method for SPECT imaging applications.[12][16][17][18]
1. Reagents and Equipment:
-
Peptide containing a tyrosine or histidine residue
-
Sodium [¹²⁵I]iodide
-
Chloramine-T solution (e.g., 1 mg/mL in phosphate (B84403) buffer)
-
Sodium metabisulfite (B1197395) solution (e.g., 2 mg/mL in phosphate buffer)
-
Phosphate buffer (e.g., 0.25 M, pH 7.5)
-
Purification column (e.g., Sephadex G-25)
-
Gamma counter
2. Radiolabeling Procedure:
-
In a shielded vial, dissolve the peptide (e.g., 10-20 µg) in phosphate buffer.
-
Add Sodium [¹²⁵I]iodide (e.g., 1-2 mCi).
-
Initiate the reaction by adding a small volume of Chloramine-T solution (e.g., 10-20 µL).
-
Allow the reaction to proceed for 1-2 minutes at room temperature with gentle mixing.
-
Quench the reaction by adding sodium metabisulfite solution.
3. Purification:
-
Purify the radiolabeled peptide from unreacted iodide and other reagents using a pre-equilibrated Sephadex G-25 column.
-
Elute with an appropriate buffer (e.g., phosphate-buffered saline with 0.1% BSA).
-
Collect fractions and measure the radioactivity of each fraction using a gamma counter.
-
Pool the fractions containing the radiolabeled peptide.
4. Quality Control:
-
Determine the radiochemical purity of the final product using techniques such as instant thin-layer chromatography (ITLC) or RP-HPLC with a radioactivity detector.
Ullmann-type Coupling for the Synthesis of 4-Azido-L-phenylalanine
This protocol details the synthesis of N-Boc-4-azido-L-phenylalanine from N-Boc-4-iodo-L-phenylalanine.[8][19][20][21][22][23]
1. Reagents and Equipment:
-
N-Boc-4-iodo-L-phenylalanine
-
Sodium azide (B81097) (NaN₃)
-
Copper(I) iodide (CuI)
-
N,N'-dimethylethylenediamine (DMEDA)
-
Sodium ascorbate (B8700270)
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol (B145695) and water
-
Ethyl acetate (B1210297) (EtOAc)
-
Standard laboratory glassware and stirring equipment
2. Reaction Setup:
-
In a round-bottom flask, dissolve N-Boc-4-iodo-L-phenylalanine in a mixture of ethanol and water.
-
Add KOH to form the potassium salt of the amino acid.
-
Add sodium azide and sodium ascorbate to the solution.
-
In a separate vial, prepare the copper(I) catalyst by mixing CuI and DMEDA.
3. Reaction Execution:
-
Add the copper(I) catalyst to the reaction mixture.
-
Stir the reaction at room temperature for approximately 24 hours.
4. Workup and Purification:
-
After the reaction is complete, filter the mixture to remove any solids.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and perform an aqueous workup by washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-4-azido-L-phenylalanine.
-
The crude product can be further purified by column chromatography if necessary.
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways where this compound-containing molecules can exert their effects.
Caption: LAT1-mediated uptake of amino acids and activation of the mTORC1 signaling pathway in cancer cells.
Caption: Mechanism of action of DPP-4 inhibitors in regulating blood glucose levels.
Experimental Workflows
The following diagrams illustrate typical experimental workflows involving this compound.
Caption: General workflow for solid-phase peptide synthesis (SPPS).
References
- 1. Frontiers | Review of the Correlation of LAT1 With Diseases: Mechanism and Treatment [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The role of L-type amino acid transporter 1 in human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino acid transporter LAT1 (SLC7A5) as a molecular target for cancer diagnosis and therapeutics [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 11. Roles and Mechanisms of Dipeptidyl Peptidase 4 Inhibitors in Vascular Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Iodine-125 Labeling of Proteins | Revvity [revvity.com]
- 18. Preparation of radiolabeled peptides via an iodine exchange reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 21. Ullmann Reaction [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Fmoc-Phe(4-I)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Phe(4-I)-OH, or N-α-Fmoc-4-iodo-L-phenylalanine, is a valuable building block in solid-phase peptide synthesis (SPPS) for the introduction of an iodinated phenylalanine residue into a peptide sequence. The presence of the iodine atom on the phenyl ring offers unique opportunities for post-synthetic modifications, such as the introduction of radiolabels (e.g., ¹²⁵I or ¹³¹I) for diagnostic imaging or radiotherapeutic applications. Furthermore, the iodo- a moiety can serve as a handle for various carbon-carbon bond-forming reactions, including Suzuki and Heck couplings, enabling the synthesis of peptides with diverse biaryl or other complex side-chain functionalities. This application note provides a detailed protocol for the efficient incorporation of Fmoc-Phe(4-I)-OH into peptides using standard Fmoc-based solid-phase synthesis strategies.
Chemical Properties
A summary of the key chemical properties of Fmoc-Phe(4-I)-OH is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₂₄H₂₀INO₄ |
| Molecular Weight | 513.32 g/mol |
| CAS Number | 82565-68-2 |
| Appearance | White to off-white solid |
| Purity | ≥97.0% |
| Storage Temperature | 2-8°C |
Experimental Protocols
This section outlines the detailed methodology for the incorporation of Fmoc-Phe(4-I)-OH into a growing peptide chain on a solid support. The protocol is based on standard and widely practiced Fmoc/tBu chemistry.
Materials and Reagents
-
Fmoc-Phe(4-I)-OH
-
Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (B6355638), peptide synthesis grade
-
Diisopropylethylamine (DIPEA)
-
Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide)
-
HOBt (Hydroxybenzotriazole) or OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O), HPLC grade
-
Diethyl ether, anhydrous, cold
-
Acetonitrile (ACN), HPLC grade
-
Solid-phase synthesis vessel
-
Shaker or automated peptide synthesizer
Protocol 1: Solid-Phase Peptide Synthesis Cycle for Fmoc-Phe(4-I)-OH Incorporation
This protocol describes a single cycle of deprotection and coupling for the addition of Fmoc-Phe(4-I)-OH to the peptide-resin.
1. Resin Swelling:
- Place the desired amount of resin in a reaction vessel.
- Add DMF to swell the resin for at least 30 minutes at room temperature.
2. Fmoc Deprotection:
- Drain the DMF from the swollen resin.
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate the mixture for 5-10 minutes at room temperature.
- Drain the piperidine solution.
- Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.
- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Coupling of Fmoc-Phe(4-I)-OH:
- In a separate vial, dissolve Fmoc-Phe(4-I)-OH (3-5 equivalents relative to the resin loading) and a coupling agent activator like HOBt or OxymaPure (3-5 equivalents) in DMF.
- Add the coupling reagent (e.g., HBTU/HATU, 3-5 equivalents, or DIC, 3-5 equivalents) and DIPEA (6-10 equivalents) to the amino acid solution to pre-activate for 1-2 minutes.
- Add the activated Fmoc-Phe(4-I)-OH solution to the deprotected peptide-resin.
- Agitate the mixture at room temperature for 1-2 hours. The coupling time may be extended for difficult sequences.
- Monitor the coupling reaction for completion using a qualitative ninhydrin (B49086) (Kaiser) test. A negative test (beads remain colorless or yellow) indicates a complete reaction.
- Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).
4. Capping (Optional):
- If the ninhydrin test is positive after the coupling step, indicating incomplete reaction, unreacted amino groups can be capped to prevent the formation of deletion sequences.
- Treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF for 10-15 minutes.
- Wash the resin with DMF and DCM.
5. Chain Elongation:
- Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.
Protocol 2: Cleavage and Deprotection
This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.
1. Resin Preparation:
- After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum for at least 1 hour.
2. Cleavage Cocktail Preparation:
- Prepare a fresh cleavage cocktail. A standard and effective cocktail for most peptides is Reagent K or a similar mixture. For peptides without particularly sensitive residues, a simpler mixture can be used.
- Standard Cleavage Cocktail (TFA/H₂O/TIS 95:2.5:2.5 v/v/v):
- In a fume hood, carefully mix 9.5 mL of TFA, 0.25 mL of water, and 0.25 mL of TIS.
3. Cleavage Reaction:
- Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
- Agitate the mixture at room temperature for 2-3 hours.
4. Peptide Precipitation and Isolation:
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Wash the resin with a small amount of fresh TFA and combine the filtrates.
- Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the TFA solution).
- A white precipitate should form. Allow the peptide to fully precipitate at -20°C for at least 30 minutes.
- Centrifuge the mixture and decant the ether.
- Wash the peptide pellet with cold diethyl ether two more times.
- Dry the crude peptide pellet under vacuum.
5. Purification:
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable water/acetonitrile gradient containing 0.1% TFA.
- Lyophilize the pure fractions to obtain the final peptide as a white fluffy powder.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the solid-phase synthesis of peptides incorporating Fmoc-Phe(4-I)-OH. These values are based on standard protocols and may require optimization depending on the specific peptide sequence and scale of the synthesis.
| Parameter | Recommended Range | Notes |
| Resin Loading | 0.2 - 0.8 mmol/g | The choice of resin loading depends on the length of the peptide. Lower loading is often preferred for longer sequences. |
| Fmoc-Phe(4-I)-OH Equivalents | 3 - 5 eq. | An excess of the amino acid is used to drive the coupling reaction to completion. |
| Coupling Reagent Equivalents | 3 - 5 eq. | (e.g., HBTU, HATU, DIC) |
| Activator Equivalents (HOBt/Oxyma) | 3 - 5 eq. | Used in conjunction with carbodiimide (B86325) coupling reagents. |
| Base (DIPEA) Equivalents | 6 - 10 eq. | Used to neutralize the reaction mixture and activate the coupling reagent. |
| Fmoc Deprotection Time | 2 x 5-10 min | Two treatments with 20% piperidine in DMF are typically sufficient. |
| Coupling Time | 1 - 2 hours | Can be extended for sterically hindered couplings. Reaction progress should be monitored. |
| Cleavage Time | 2 - 3 hours | Sufficient for most standard resins and protecting groups. |
| Expected Crude Purity | 70 - 90% | Highly dependent on the peptide sequence and synthesis efficiency. |
| Expected Final Yield | 10 - 40% | After purification, yield varies significantly based on peptide length, sequence, and purification losses. |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the solid-phase synthesis cycle for incorporating Fmoc-Phe(4-I)-OH.
Application Notes and Protocols for Boc-Phe(4-I)-OH Coupling in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the efficient coupling of N-α-Boc-4-iodo-L-phenylalanine (Boc-Phe(4-I)-OH) in Solid-Phase Peptide Synthesis (SPPS). The incorporation of this non-canonical amino acid is of significant interest for introducing unique structural and functional properties into peptides, including its use as a handle for cross-coupling reactions and as a heavy atom for crystallographic studies.[1]
Introduction
Boc-Phe(4-I)-OH is a derivative of the amino acid phenylalanine, where the hydrogen atom at the para position of the phenyl ring is substituted with an iodine atom. This modification introduces steric hindrance, which can present challenges during the coupling step in SPPS. Inefficient coupling can lead to deletion sequences and lower overall yield and purity of the target peptide. Therefore, the selection of an appropriate coupling reagent and optimized protocol is crucial for successful synthesis.
The Boc (tert-butyloxycarbonyl) protecting group is a commonly used N-terminal protecting group in SPPS, particularly for the synthesis of complex or "difficult" sequences.[2] It is removed under acidic conditions, typically with trifluoroacetic acid (TFA). The protocols outlined below are designed for standard Boc-SPPS workflows.
Comparative Coupling Efficiency of Boc-Phe(4-I)-OH
The choice of coupling reagent significantly impacts the efficiency of incorporating sterically hindered amino acids like Boc-Phe(4-I)-OH. Below is a summary of expected coupling yields and purities with commonly used coupling reagents, extrapolated from studies on other sterically hindered Boc-protected amino acids.
| Coupling Reagent/Method | Typical Coupling Yield (%) | Purity (%) | Racemization Risk | Key Considerations |
| HATU/DIPEA | 95 - 99 | > 95 | Low | Highly efficient for hindered couplings with rapid reaction times.[3] |
| HBTU/DIPEA | 90 - 98 | > 95 | Low | A reliable and widely used reagent, slightly less reactive than HATU.[3] |
| DIC/HOBt | 85 - 95 | > 90 | Low to Moderate | A cost-effective option, though may require longer reaction times or double coupling for highly hindered residues. |
| DIC/OxymaPure | 92 - 97 | > 95 | Very Low | OxymaPure can enhance coupling efficiency and effectively suppress racemization.[3] |
Experimental Protocols
The following are detailed protocols for the coupling of Boc-Phe(4-I)-OH onto a resin-bound peptide with a free N-terminal amine. These protocols are based on standard Boc-SPPS procedures and can be adapted for both manual and automated synthesis.
Materials
-
Boc-Phe(4-I)-OH
-
Peptide-resin with a free N-terminal amine
-
Coupling reagents: HATU, HBTU, or DIC
-
Additives: HOBt or OxymaPure (for DIC coupling)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Isopropanol (IPA)
-
Kaiser test kit for monitoring coupling completion
General Boc-SPPS Workflow
The following diagram illustrates the key steps in a single coupling cycle of Boc-SPPS.
A typical Boc-SPPS cycle.
Protocol 1: Coupling using HATU
This protocol is recommended for achieving high coupling efficiency with the sterically hindered Boc-Phe(4-I)-OH.
-
Resin Preparation: Following N-terminal Boc deprotection and neutralization of the peptide-resin, wash the resin thoroughly with DMF (3 x 1 min).
-
Activation Mixture Preparation: In a separate vessel, dissolve Boc-Phe(4-I)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Activation: Add DIPEA (6 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to monitor the reaction progress. A negative result (yellow beads) indicates complete coupling.
-
Washing: Once the coupling is complete, wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.
Protocol 2: Coupling using HBTU
HBTU is a reliable and commonly used coupling reagent that provides good yields for hindered amino acids.
-
Resin Preparation: After N-terminal Boc deprotection and neutralization, wash the peptide-resin with DMF (3 x 1 min).
-
Activation Mixture Preparation: In a separate vessel, dissolve Boc-Phe(4-I)-OH (3 equivalents) and HBTU (2.9 equivalents) in DMF.
-
Coupling: Add the activation mixture to the resin, followed by the addition of DIPEA (6 equivalents).
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Use the Kaiser test to check for the presence of free primary amines. If the test is positive after 4 hours, a recoupling step may be necessary.
-
Washing: Upon completion, wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
Protocol 3: Coupling using DIC/HOBt
This is a more classical and cost-effective method, which may require longer reaction times for complete coupling of Boc-Phe(4-I)-OH.
-
Resin Preparation: Following Boc deprotection and neutralization, wash the peptide-resin with DMF (3 x 1 min).
-
Coupling Solution Preparation: In a separate vessel, dissolve Boc-Phe(4-I)-OH (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Coupling: Add the amino acid/HOBt solution to the resin, followed by the addition of DIC (3 equivalents).
-
Reaction: Agitate the reaction mixture at room temperature. The reaction time may vary from 4 to 12 hours.
-
Monitoring: Monitor the reaction progress with the Kaiser test. A double coupling (repeating steps 2-4) may be required if the reaction is incomplete.
-
Washing: Once a negative Kaiser test is achieved, wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
Logical Workflow for SPPS and Analysis
The following diagram outlines the logical progression from peptide synthesis to final analysis.
From synthesis to analysis.
Troubleshooting and Considerations
-
Incomplete Coupling: Due to the steric hindrance of the iodine atom, incomplete coupling is the primary challenge. If a Kaiser test remains positive, consider the following:
-
Recoupling: Perform a second coupling with fresh reagents.
-
Extended Reaction Time: Increase the coupling time, especially when using DIC/HOBt.
-
Choice of Reagent: For particularly difficult couplings, HATU is generally the most effective reagent.
-
-
Racemization: While generally low with urethane-protected amino acids, the risk of racemization can be minimized by avoiding prolonged pre-activation times and using additives like HOBt or OxymaPure.
-
Solubility: Ensure that Boc-Phe(4-I)-OH and the coupling reagents are fully dissolved in DMF before adding them to the resin to ensure efficient reaction kinetics.
By selecting the appropriate coupling reagents and carefully monitoring the reaction progress, the successful incorporation of Boc-Phe(4-I)-OH into peptide sequences can be routinely achieved, enabling the synthesis of novel and functionally diverse peptides.
References
Application Notes and Protocols: Utilizing H-Phe(4-I)-OH for Protein Structure Determination by NMR
For Researchers, Scientists, and Drug Development Professionals
H-Phe(4-I)-OH, or 4-iodophenylalanine, is a non-canonical amino acid that serves as a powerful tool for protein structure determination and interaction studies using Nuclear Magnetic Resonance (NMR) spectroscopy. Its unique properties, particularly the presence of a heavy iodine atom, offer distinct advantages for overcoming common challenges in NMR-based structural biology.
These application notes provide a comprehensive overview and detailed protocols for the site-specific incorporation of this compound into proteins and its subsequent use in NMR studies.
Application 1: Chemical Shift Perturbation (CSP) Mapping of Ligand Binding Sites
The introduction of the bulky, electron-rich iodine atom of this compound at a specific site in a protein can induce subtle but measurable changes in the local electronic environment. These changes can be monitored by 2D ¹H-¹⁵N HSQC NMR experiments. When a ligand binds to the protein, further chemical shift perturbations are observed for residues at the binding interface. By comparing the HSQC spectra of the wild-type protein, the this compound labeled protein, and the ligand-bound states, researchers can precisely map binding sites and allosteric effects.
Application 2: Generation of Long-Range Distance Restraints using Paramagnetic Relaxation Enhancement (PRE)
The aryl-iodide bond of an incorporated this compound residue provides a unique chemical handle for the site-specific attachment of paramagnetic spin labels via palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. The paramagnetic center induces distance-dependent relaxation rate enhancements (PRE) on nearby nuclei, which can be measured by NMR. This effect allows for the determination of long-range distance restraints (up to ~35 Å), which are crucial for defining the global fold of a protein and for studying domain-domain orientations and protein-protein interactions.
Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound into Proteins in E. coli
This protocol describes the in vivo incorporation of this compound at a specific site in a target protein using an amber stop codon (TAG) suppression system.[1]
1.1. Plasmid and Strain Preparation:
-
Clone the gene of interest into an expression vector (e.g., pET vector) with an in-frame amber stop codon (TAG) at the desired incorporation site.
-
Co-transform the expression plasmid and a plasmid encoding an evolved aminoacyl-tRNA synthetase/tRNA pair specific for this compound (e.g., from a pEVOL vector) into a suitable E. coli expression strain (e.g., BL21(DE3)).
1.2. Protein Expression and Labeling:
-
Grow the transformed E. coli in M9 minimal media supplemented with ¹⁵NH₄Cl (for ¹⁵N labeling) and/or ¹³C-glucose (for ¹³C labeling) at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression with IPTG (final concentration 0.5-1 mM).
-
Simultaneously, add this compound to the culture medium to a final concentration of 1-2 mM.
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvest the cells by centrifugation and purify the labeled protein using standard chromatographic techniques.
Table 1: Typical M9 Minimal Media Composition for Isotope Labeling
| Component | Concentration |
| Na₂HPO₄ | 6 g/L |
| KH₂PO₄ | 3 g/L |
| NaCl | 0.5 g/L |
| ¹⁵NH₄Cl | 1 g/L |
| ¹³C-Glucose | 2-4 g/L |
| MgSO₄ | 2 mM |
| CaCl₂ | 0.1 mM |
| Thiamine | 1 mg/L |
| This compound | 1-2 mM |
| IPTG | 0.5-1 mM |
Protocol 2: ¹H-¹⁵N HSQC Titration for CSP Mapping
This protocol outlines the procedure for performing a chemical shift perturbation experiment to map the binding site of a ligand on a protein specifically labeled with this compound.
2.1. Sample Preparation:
-
Prepare a stock solution of the ¹⁵N-labeled protein (with or without this compound) in a suitable NMR buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4) to a final concentration of 100-500 µM.
-
Prepare a concentrated stock solution of the ligand in the same NMR buffer.
2.2. NMR Data Acquisition:
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum of the free protein.[2]
-
Add a small aliquot of the ligand stock solution to the protein sample to achieve a specific protein:ligand molar ratio (e.g., 1:0.5, 1:1, 1:2, etc.).
-
Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.
-
Ensure all spectra are recorded under identical conditions (temperature, buffer, etc.).
2.3. Data Analysis:
-
Process and overlay the HSQC spectra from the titration series.
-
Calculate the weighted chemical shift perturbation (CSP) for each assigned backbone amide resonance using the following equation: Δδ = √[ (ΔδH)² + (α * ΔδN)² ] where ΔδH and ΔδN are the chemical shift changes in the ¹H and ¹⁵N dimensions, respectively, and α is a weighting factor (typically ~0.14-0.2).[3]
-
Map the residues with significant CSPs onto the protein structure to identify the binding site.
Table 2: Example of Chemical Shift Perturbation Data
| Residue No. | Amino Acid | Δδ (ppm) - Wild Type | Δδ (ppm) - this compound labeled |
| 25 | Val | 0.05 | 0.06 |
| 26 | Gly | 0.21 | 0.25 |
| 27 | Ala | 0.35 | 0.41 |
| 45 (Site of labeling) | Phe/I-Phe | 0.12 | N/A |
| 46 | Leu | 0.15 | 0.28 |
| 47 | Ser | 0.08 | 0.12 |
| 88 | Trp | 0.42 | 0.45 |
| 89 | Lys | 0.31 | 0.33 |
Protocol 3: Paramagnetic Tagging of this compound for PRE Measurements
This protocol describes the attachment of a paramagnetic probe to the incorporated this compound via a Suzuki cross-coupling reaction.
3.1. Materials:
-
This compound labeled protein (10-50 µM) in a suitable buffer (e.g., phosphate (B84403) or borate (B1201080) buffer, pH 8.0-8.5).
-
Boronic acid-functionalized paramagnetic probe (e.g., a nitroxide spin label or a metal chelator like DOTA).
-
Palladium catalyst (e.g., Pd(OAc)₂ with a water-soluble phosphine (B1218219) ligand like TPPTS).
-
Reducing agent for the diamagnetic control (e.g., ascorbic acid).
3.2. Coupling Reaction:
-
Degas the protein solution thoroughly with an inert gas (e.g., argon).
-
Add the boronic acid-functionalized paramagnetic probe in a 10- to 50-fold molar excess over the protein.
-
Add the palladium catalyst to a final concentration of 50-100 µM.
-
Incubate the reaction at room temperature for 2-4 hours, or at 4°C overnight, with gentle mixing.
-
Quench the reaction and remove excess reagents by dialysis or size-exclusion chromatography.
3.3. PRE Measurement:
-
Acquire a ¹H-¹⁵N HSQC spectrum of the paramagnetically labeled protein.
-
Reduce the paramagnetic center by adding a fresh solution of ascorbic acid (to a final concentration of ~2-5 mM) to create the diamagnetic reference state.
-
Acquire a second ¹H-¹⁵N HSQC spectrum of the diamagnetic sample.
-
Calculate the PRE effect as the ratio of peak intensities in the paramagnetic (I_para) and diamagnetic (I_dia) spectra (PRE = I_para / I_dia).
-
Convert the PRE values to distance restraints for structure calculation.
Table 3: Example of PRE-derived Distance Restraints
| Residue No. | I_para / I_dia | Calculated Distance (Å) |
| 15 | 0.12 | 12.5 |
| 28 | 0.85 | > 25 |
| 48 | 0.05 | 9.8 |
| 62 | 0.33 | 18.2 |
| 75 | 0.92 | > 25 |
| 91 | 0.21 | 15.1 |
Visualizations
Caption: Experimental workflow for protein structure determination using this compound.
Caption: Suzuki coupling for paramagnetic tagging of this compound.
Conclusion
The site-specific incorporation of this compound into proteins provides a versatile platform for advanced NMR-based structural and functional studies. The heavy iodine atom can be used to probe ligand binding through chemical shift perturbation, and the unique reactivity of the aryl-iodide bond allows for the attachment of paramagnetic probes to generate long-range distance restraints. These methods are highly valuable for determining the structures of challenging proteins and for elucidating the mechanisms of protein-ligand interactions, thereby accelerating drug discovery and development efforts.
References
H-Phe(4-I)-OH: A Powerful Heavy-Atom Phasing Tool for X-ray Crystallography
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Determining the three-dimensional structure of macromolecules is paramount in biological research and drug development. X-ray crystallography remains the gold standard for obtaining high-resolution structural information. However, the "phase problem"—the loss of phase information during data collection—presents a significant hurdle. Experimental phasing methods, which utilize the scattering properties of heavy atoms, are a powerful solution. Among the various heavy atoms employed, iodine, incorporated into proteins as 4-iodo-L-phenylalanine (H-Phe(4-I)-OH), has emerged as a versatile and effective tool, particularly for Single-wavelength Anomalous Dispersion (SAD) phasing.
The iodine atom in this compound provides a strong anomalous signal, which can be leveraged to solve the phase problem, even with in-house X-ray sources. This amino acid can be incorporated into proteins either through site-specific mutagenesis or by co-crystallization/soaking methods, offering flexibility in experimental design. This document provides detailed application notes and protocols for utilizing this compound as a heavy atom for X-ray crystallography phasing.
Methods of Incorporating this compound
There are two primary strategies for introducing this compound into a protein for crystallographic studies:
-
Site-Specific in vivo Incorporation: This method involves genetically encoding this compound at specific sites within the protein in response to a unique codon (e.g., an amber stop codon). This is achieved by co-expressing the target protein with an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for this compound. This technique offers precise control over the location of the heavy atom.
-
Co-crystallization or Soaking: In this approach, the purified, wild-type protein is either crystallized in the presence of this compound (co-crystallization) or pre-grown protein crystals are soaked in a solution containing the iodinated amino acid. This method is experimentally simpler than in vivo incorporation but relies on the presence of a suitable binding pocket for this compound on the protein surface or within the crystal lattice.
Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound in E. coli
This protocol is based on the successful incorporation of p-iodo-L-phenylalanine into bacteriophage T4 lysozyme[1].
1. Plasmid and Strain Preparation:
- Obtain or construct a plasmid encoding the gene of interest with an in-frame amber stop codon (TAG) at the desired phenylalanine residue to be substituted.
- Obtain or construct a second plasmid expressing the engineered E. coli aminoacyl-tRNA synthetase (aaRS) specific for p-iodo-L-phenylalanine and its corresponding suppressor tRNA.
- Co-transform a suitable E. coli expression strain (e.g., DH10B) with both plasmids.
2. Protein Expression:
- Grow the co-transformed E. coli in a minimal medium supplemented with necessary antibiotics and 1 mM p-iodo-L-phenylalanine.
- Induce protein expression at an appropriate cell density (e.g., OD600 of 0.6-0.8) with an inducer such as IPTG.
- Continue to grow the culture at a reduced temperature (e.g., 20-25°C) for 12-16 hours to enhance proper protein folding and incorporation of the unnatural amino acid.
3. Protein Purification and Crystallization:
- Harvest the cells and purify the protein containing p-iodo-L-phenylalanine using standard chromatographic techniques.
- Set up crystallization trials using vapor diffusion (sitting or hanging drop) methods, screening a wide range of crystallization conditions. For the T4 lysozyme (B549824) Phe153->iodoPhe mutant, crystallization conditions were similar to the wild-type protein[1][2][3][4][5].
Protocol 2: Crystal Soaking with this compound
This protocol is a generalized procedure based on established heavy-atom soaking techniques and iodide ion soaking protocols[6].
1. Preparation of Soaking Solution:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
- Prepare a "soaking solution" consisting of the crystallization mother liquor supplemented with a final concentration of this compound typically in the range of 1-10 mM. The optimal concentration needs to be determined empirically.
2. Crystal Soaking:
- Carefully transfer a pre-grown crystal of the target protein into a drop of the soaking solution.
- Incubate the crystal in the soaking solution for a period ranging from a few minutes to several hours. Soaking times should be optimized to allow diffusion of the compound into the crystal without causing crystal damage. For other iodinated compounds, soak times as short as 10 minutes have been successful[7].
- (Optional) Perform a brief back-soak by transferring the crystal to a drop of fresh mother liquor without this compound to remove non-specifically bound molecules.
3. Cryoprotection and Crystal Mounting:
- Transfer the soaked crystal to a cryoprotectant solution, which should also contain this compound at the same concentration as the soaking solution to prevent its diffusion out of the crystal.
- Mount the crystal in a cryo-loop and flash-cool it in liquid nitrogen.
Data Collection and Phasing Strategy
The strong anomalous signal from iodine at the Cu Kα wavelength (1.54 Å) makes it suitable for SAD phasing using a home X-ray source. For synchrotron data collection, the wavelength can be tuned to the L-absorption edges of iodine to maximize the anomalous signal.
Data Collection Parameters
| Parameter | Recommended Value/Range | Notes |
| X-ray Wavelength | 1.54 Å (Cu Kα) or near Iodine L-edges (~2.0-2.7 Å) | Cu Kα is convenient for home sources. Synchrotron sources allow for optimization of the anomalous signal[7]. |
| Data Redundancy | > 4 | Higher redundancy is beneficial for accurately measuring the weak anomalous differences[6]. |
| Resolution | As high as the crystal diffracts | |
| Exposure Time | Optimized to maximize signal-to-noise while minimizing radiation damage | |
| Oscillation Range | 0.1 - 1.0 degrees |
Phasing and Refinement Workflow
The following diagram illustrates a typical workflow for SAD phasing using data from a protein containing this compound.
Quantitative Data Summary
The following tables summarize typical data collection and phasing statistics from successful structure determinations using iodine-based heavy atoms.
Table 1: Data Collection and Refinement Statistics for T4 Lysozyme (Phe153 -> iodoPhe)
| Parameter | Value | Reference |
| PDB ID | 1L63 | [1] |
| Space Group | P3221 | [2][3] |
| Unit Cell (Å) | a=b=64.9, c=109.4 | [2][3] |
| Resolution (Å) | 20.0 - 1.9 | [1] |
| Rmerge | 0.057 | [1] |
| I/σ(I) | 12.3 | [1] |
| Completeness (%) | 99.9 | [1] |
| Redundancy | 3.9 | [1] |
| Rwork/Rfree | 0.189 / 0.234 | [1] |
Table 2: Representative Phasing Statistics from Iodide Soaking Experiments
| Protein | PDB ID | Soaking Conditions | Phasing Method | No. of Iodine Sites | Figure of Merit | Reference |
| Proteinase K | 5cw1 | 500 mM 4-iodopyrazole, 10 min | SAD | 30 | 0.38 | [7] |
| HIV-1 RT | 5cym | 100 mM 4-iodopyrazole, 10 min | SAD | 45 | 0.35 | [7] |
| Membrane Protein | 5LTO | 0.5 M NaI | I-SAD | 8 | 0.43 | [8] |
Logical Workflow for Utilizing this compound
The decision to use in vivo incorporation versus soaking/co-crystallization depends on several factors. The following diagram outlines a logical workflow to guide this choice.
Conclusion
This compound is a valuable tool for experimental phasing in X-ray crystallography. Its strong anomalous signal and the flexibility of incorporation methods make it an attractive option for solving novel protein structures. The choice between site-specific incorporation and soaking/co-crystallization will depend on the specific protein and the experimental resources available. By following the protocols and considering the data presented in these notes, researchers can effectively utilize this compound to overcome the phase problem and advance their structural biology research.
References
- 1. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lessons from the lysozyme of phage T4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lessons from the lysozyme of phage T4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neutron crystallographic studies of T4 lysozyme at cryogenic temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Similar hydrophobic replacements of Leu99 and Phe153 within the core of T4 lysozyme have different structural and thermodynamic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SAD phasing using iodide ions in a high-throughput structural genomics environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid experimental SAD phasing and hot-spot identification with halogenated fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fast iodide-SAD phasing for high-throughput membrane protein structure determination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Site-Specific Incorporation of H-Phe(4-I)-OH in E. coli
Audience: Researchers, scientists, and drug development professionals.
Introduction: The site-specific incorporation of unnatural amino acids (UAAs) into proteins in Escherichia coli has emerged as a powerful tool for protein engineering and drug development. This technology allows for the introduction of novel chemical functionalities, such as heavy atoms for X-ray crystallography, photo-crosslinkers, and fluorescent probes, at precise locations within a protein structure. This document provides detailed application notes and protocols for the site-specific incorporation of the unnatural amino acid H-Phe(4-I)-OH (p-iodo-L-phenylalanine) into proteins expressed in E. coli using the amber stop codon (UAG) suppression method.[1][2]
Core Principle: Amber Codon Suppression
The central strategy for incorporating this compound is the reassignment of the amber stop codon (UAG).[1][2] This is achieved through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNACUA). This orthogonal pair functions independently of the host cell's endogenous aaRS/tRNA pairs.[3] The engineered aaRS is specific for this compound and charges the suppressor tRNA, which has an anticodon (CUA) that recognizes the UAG codon in the mRNA. When the ribosome encounters the in-frame UAG codon, the charged suppressor tRNA delivers this compound, allowing for its incorporation into the growing polypeptide chain instead of terminating translation.[2]
Key Components for this compound Incorporation
Successful incorporation of this compound relies on several key biological components:
-
Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered synthetase, typically a mutant of the Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS), that specifically recognizes and activates this compound.[4] The active site of the wild-type MjTyrRS is mutated to accommodate the bulkier iodo-substituted phenylalanine analog while excluding natural amino acids.[4]
-
Orthogonal Suppressor tRNA: A tRNA molecule, such as a mutant of the M. jannaschii tRNATyr, with an anticodon mutated to CUA to recognize the amber stop codon. This tRNA is not recognized by any of the endogenous E. coli synthetases.
-
Expression Plasmids: A two-plasmid system is commonly employed. One plasmid, often a pET vector, carries the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site. The second plasmid, such as pEVOL or the more efficient pUltra, encodes the orthogonal aaRS and one or more copies of the suppressor tRNA gene.[5][6][7]
-
E. coli Expression Strain: A suitable E. coli strain, such as BL21(DE3), is used for protein expression. For enhanced incorporation efficiency, strains with a knockout of release factor 1 (RF1), which normally recognizes the UAG stop codon, can be utilized.[2][8]
Data Presentation
The efficiency and yield of this compound incorporation can be influenced by various factors, including the choice of orthogonal pair, the expression plasmid, and the E. coli strain. The following tables summarize relevant quantitative and qualitative data gathered from the literature.
Table 1: Comparison of Plasmids for Unnatural Amino Acid Incorporation
| Plasmid System | Key Features | Reported Protein Yield (for a triple UAA mutant) | Relative Suppression Efficiency | Reference |
| pEVOL | Contains two copies of the aaRS gene and one copy of the tRNA gene. | Lower than pUltra | Good | [5][6] |
| pUltra | Contains a single copy of both the aaRS and tRNA genes; features a different origin of replication allowing for compatibility with pEVOL. | ~5 mg/L (~30% of wild-type) | Higher than pEVOL, especially for multiple incorporations | [5][6] |
Table 2: Factors Influencing Incorporation Efficiency and Fidelity
| Factor | Observation | Impact | Reference |
| Purity of this compound | A minor (3%) contamination with p-bromo-L-phenylalanine resulted in significant (21%) misincorporation of the bromo-analog. | High purity of the unnatural amino acid is critical for fidelity. | [9] |
| Evolved tRNA Variants | Evolved tRNA variants can lead to significantly improved protein yields. | Can increase mutant protein yields by 2 to 22-fold compared to the original MjtRNA. | [10] |
| E. coli Strain | Use of an RF1 knockout strain (e.g., C321.ΔA) enhances incorporation efficiency, particularly for multiple UAA sites. | Reduces competition for the amber codon, leading to higher yields of the full-length protein. | [8] |
| Orthogonal aaRS | An evolved Af-TyrRS showed much higher incorporation efficiency for p-iodo-L-phenylalanine compared to the commonly used Mj-TyrRS. | The choice of synthetase can significantly impact the yield of the desired protein. |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the site-specific incorporation of this compound.
Protocol 1: Plasmid Preparation and Transformation
-
Gene of Interest Cloning: Subclone the gene of interest into a suitable expression vector (e.g., pET28a). Introduce an in-frame amber stop codon (TAG) at the desired site for this compound incorporation using site-directed mutagenesis. Verify the mutation by DNA sequencing.
-
Orthogonal Pair Plasmid: Obtain or construct a pUltra plasmid encoding the mutant MjTyrRS specific for this compound and the MjtRNATyrCUA.
-
Co-transformation: Transform competent E. coli BL21(DE3) cells with both the expression plasmid carrying the gene of interest and the pUltra plasmid encoding the orthogonal pair.
-
Selection: Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics for both plasmids (e.g., kanamycin (B1662678) for pET28a and spectinomycin (B156147) for pUltra). Incubate overnight at 37°C.
Protocol 2: Protein Expression
-
Starter Culture: Inoculate a single colony from the transformation plate into 10 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking.
-
Expression Culture: The next day, inoculate 1 L of LB medium containing the antibiotics with the overnight starter culture.
-
Growth and Induction: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Addition of UAA and Inducer: Add this compound to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Expression: Reduce the temperature to 20-25°C and continue to shake the culture for 16-20 hours.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until purification.
Protocol 3: Protein Purification and Verification
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.
-
Affinity Chromatography: If the protein of interest has an affinity tag (e.g., His-tag), purify the supernatant using the appropriate affinity resin (e.g., Ni-NTA agarose). Wash the resin extensively and elute the protein with an appropriate elution buffer (e.g., lysis buffer with 250 mM imidazole).
-
Further Purification (Optional): If necessary, further purify the protein using size-exclusion chromatography or ion-exchange chromatography.
-
Verification of Incorporation:
-
SDS-PAGE: Analyze the purified protein by SDS-PAGE to check for purity and the presence of the full-length protein.
-
Mass Spectrometry: The most definitive method to confirm the incorporation of this compound is electrospray ionization mass spectrometry (ESI-MS). The observed mass of the protein should correspond to the theoretical mass calculated with the incorporated unnatural amino acid.
-
Visualizations
Experimental Workflow
Caption: Workflow for site-specific incorporation of this compound.
Signaling Pathway: Amber Suppression Mechanism
Caption: Mechanism of amber suppression for UAA incorporation.
References
- 1. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic Incorporation of Twelve meta-Substituted Phenylalanine Derivatives Using A Single Pyrrolysyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Versatile Platform for Single- and Multiple-Unnatural Amino Acid Mutagenesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Robust Platform for Unnatural Amino Acid Mutagenesis in E. coli Using the Bacterial Tryptophanyl-tRNA synthetase/tRNA pair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arep.med.harvard.edu [arep.med.harvard.edu]
- 9. Site-specific incorporation of 4-iodo-L-phenylalanine through opal suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evolution of Amber Suppressor tRNAs for Efficient Bacterial Production of Unnatural Amino Acid-Containing Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling on Peptides Containing H-Phe(4-I)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] In the realm of peptide chemistry and drug discovery, this reaction has gained significant traction for the site-selective modification of peptides, enabling the introduction of diverse functionalities to enhance biological activity, stability, and to create novel peptide-based therapeutics.[3][4][5] The incorporation of the unnatural amino acid 4-iodophenylalanine (H-Phe(4-I)-OH) into peptide sequences provides a convenient handle for palladium-catalyzed cross-coupling reactions.[3][4] This application note provides detailed protocols for performing Suzuki-Miyaura cross-coupling on peptides containing this compound, both on solid-phase and in solution, along with tabulated data and a comprehensive experimental workflow.
General Considerations
The success of the Suzuki-Miyaura cross-coupling on peptides is highly dependent on the choice of catalyst, base, solvent, and reaction conditions. Due to the complex nature of peptides, mild reaction conditions are generally preferred to avoid racemization and degradation of the peptide backbone.[3][4][5] The use of aqueous or mixed aqueous/organic solvent systems is often necessary to ensure the solubility of the peptide substrates.[3] Microwave irradiation can significantly accelerate the reaction and improve yields.[4]
Experimental Protocols
Protocol 1: Solid-Phase Suzuki-Miyaura Cross-Coupling of a Peptide Containing this compound
This protocol describes the on-resin modification of a peptide containing a 4-iodophenylalanine residue.
1. Peptide Synthesis:
-
The peptide containing this compound is synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS) on a suitable resin (e.g., Rink Amide resin).[2][6][7]
-
The this compound residue is incorporated as an Fmoc-protected amino acid during the SPPS cycles.
2. On-Resin Suzuki-Miyaura Coupling:
-
Reagents and Materials:
-
Peptide-bound resin (1 equivalent)
-
Arylboronic acid (3-5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd₂(dba)₃/sSPhos) (0.1-0.3 equivalents)
-
Base (e.g., Na₂CO₃, K₃PO₄, or KF) (3-5 equivalents)
-
Solvent (e.g., DMF, DME/H₂O, or THF/toluene/H₂O)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Swell the peptide-bound resin in the chosen solvent for 30 minutes.
-
In a separate flask, dissolve the arylboronic acid, palladium catalyst, and base in the solvent.
-
Add the solution to the swollen resin.
-
React under an inert atmosphere at a temperature ranging from 50°C to 120°C for 2 to 24 hours. Microwave irradiation can be used to shorten the reaction time (e.g., 30 minutes at 120°C).[8]
-
After the reaction is complete, wash the resin extensively with the reaction solvent, followed by DCM and methanol, and then dry under vacuum.
-
3. Cleavage and Deprotection:
-
Cleave the modified peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).[8][9]
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
4. Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Protocol 2: Solution-Phase Suzuki-Miyaura Cross-Coupling of a Peptide Containing this compound
This protocol is suitable for peptides that are soluble in the reaction medium.
1. Peptide Preparation:
-
The peptide containing this compound is synthesized, cleaved from the resin, and purified by RP-HPLC.
2. Solution-Phase Suzuki-Miyaura Coupling:
-
Reagents and Materials:
-
Purified peptide with this compound (1 equivalent)
-
Arylboronic acid (1.5-3 equivalents)
-
Palladium catalyst (e.g., Na₂PdCl₄ with a water-soluble ligand like sSPhos) (0.05-0.2 equivalents)[10]
-
Base (e.g., Na₂CO₃ or K₃PO₄) (2-4 equivalents)
-
Solvent (e.g., aqueous buffer, DMF, or a mixture of organic solvent and water)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Dissolve the peptide in the chosen solvent system.
-
Add the arylboronic acid, palladium catalyst, and base to the peptide solution.
-
Stir the reaction mixture under an inert atmosphere at a temperature ranging from room temperature to 80°C for 4 to 24 hours.
-
Monitor the reaction progress by LC-MS.
-
3. Purification:
-
Upon completion, acidify the reaction mixture with a dilute acid (e.g., 0.1% TFA in water).
-
Purify the product directly by preparative RP-HPLC.
-
Characterize the final product by MS and NMR.
Data Presentation
The following tables summarize representative quantitative data for the Suzuki-Miyaura cross-coupling on peptides containing 4-iodophenylalanine under various conditions.
Table 1: Solid-Phase Suzuki-Miyaura Cross-Coupling Conditions and Yields
| Peptide Sequence | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Boc-Arg(Pbf)-Phe(4-I)-Arg(Pbf)-Rink | 4-Methylphenylboronic acid | Pd(OAc)₂/P(o-tolyl)₃ (10) | K₂CO₃ | DME/H₂O | 80 | 20 | >90 (crude purity) | [3] |
| H-Ala-Ala-Ala-Phe(4-I)-Gly-Gly-Phe-Leu-NH₂ | Phenylboronic acid | Pd(PPh₃)₄ (20) | K₃PO₄ | DMF | 80 | 20 | ~85 (isolated) | [5] |
| Ac-Cys(Trt)-Phe(4-I)-Gly-NH₂ | 3-Methoxyphenylboronic acid | PdCl₂(dppf) (15) | Na₂CO₃ | THF/H₂O | 60 | 12 | 78 (isolated) | Fictional Example |
| Fmoc-Leu-Phe(4-I)-Val-Rink | 4-Formylphenylboronic acid | Pd₂(dba)₃/sSPhos (5) | KF | DME/EtOH/H₂O | 120 (µwave) | 0.5 | 92 (crude purity) | [8] |
Table 2: Solution-Phase Suzuki-Miyaura Cross-Coupling Conditions and Yields
| Peptide Sequence | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| H-Gly-Phe(4-I)-Gly-OH | Phenylboronic acid | Na₂PdCl₄/sSPhos (5) | Na₂CO₃ | 10 mM Phosphate Buffer (pH 7.5) | RT | 4 | >95 (conversion) | [10] |
| Boc-Ala-Leu-Phe(4-I)-d-Val-Val-OMe | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (10) | Na₂CO₃ | THF/Toluene/H₂O | 80 | 18 | Excellent (not specified) | [3] |
| H-Tyr(tBu)-Phe(4-I)-Ala-Gly-OH | 2-Naphthylboronic acid | Pd(OAc)₂/TPPTS (10) | K₃PO₄ | H₂O | 40 | 24 | 85 (isolated) | Fictional Example |
| H-Lys-Phe(4-I)-Arg-NH₂ | 3-Pyridinylboronic acid | PdCl₂(dppf) (10) | K₂CO₃ | DMF/H₂O | 60 | 16 | 75 (isolated) | Fictional Example |
Mandatory Visualizations
Experimental Workflow for Solid-Phase Suzuki-Miyaura Cross-Coupling
Caption: Workflow for the synthesis of biaryl peptides via on-resin Suzuki-Miyaura coupling.
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. Peptide stapling by late-stage Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. High-Throughput Peptide Derivatization toward Supramolecular Diversification in Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Heck Coupling Reactions with 4-Iodophenylalanine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed Heck coupling reaction is a powerful and versatile tool for carbon-carbon bond formation, enabling the synthesis of complex organic molecules.[1] In the realm of peptide chemistry and drug discovery, the site-specific modification of peptides is crucial for enhancing their therapeutic properties, such as stability, potency, and target selectivity. The incorporation of the unnatural amino acid 4-iodophenylalanine (p-I-Phe) into peptide sequences provides a unique chemical handle for post-synthetic modifications via transition metal-catalyzed cross-coupling reactions.
These application notes provide a comprehensive overview and detailed protocols for conducting Heck coupling reactions on peptides containing 4-iodophenylalanine residues. The methodologies described herein are applicable to both intermolecular modifications and intramolecular cyclizations, offering a robust strategy for the synthesis of novel peptide conjugates and macrocyclic peptidomimetics. Such modifications are instrumental in the development of new therapeutic agents and research tools.
Core Concepts of the Heck Reaction
The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base.[1] The catalytic cycle generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl iodide (in this case, the 4-iodophenylalanine residue) to form a Pd(II) intermediate.
-
Migratory Insertion: The alkene coordinates to the palladium center and subsequently inserts into the palladium-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species, in the presence of a base, regenerates the active Pd(0) catalyst, completing the catalytic cycle.[1]
Applications in Peptide Science and Drug Development
The application of the Heck reaction to peptides containing 4-iodophenylalanine opens up a vast chemical space for peptide engineering:
-
Peptide Conjugation: The intermolecular Heck coupling allows for the attachment of various functionalities, such as reporter molecules (fluorophores, biotin), polyethylene (B3416737) glycol (PEG) chains for improved pharmacokinetics, or small molecule drugs, to a specific site on the peptide.
-
Peptide Macrocyclization: The intramolecular Heck reaction is a powerful method for creating cyclic peptides. By incorporating a 4-iodophenylalanine residue and a terminal alkene within the same peptide sequence, macrocyclization can be achieved, leading to conformationally constrained peptides with potentially enhanced biological activity and stability.
-
Synthesis of Peptidomimetics: The Heck reaction can be employed to synthesize peptidomimetics with novel backbone and side-chain architectures, which can mimic or inhibit protein-protein interactions.
Experimental Protocols
General Considerations for Solid-Phase Peptide Synthesis (SPPS)
The peptide precursors containing 4-iodophenylalanine are typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols, most commonly employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Protocol 1: Solid-Phase Synthesis of a Linear Peptide Containing 4-Iodophenylalanine and a C-terminal Allyl Ester
This protocol describes the synthesis of a linear peptide with a C-terminal alkene functionality, suitable for subsequent intramolecular Heck macrocyclization.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-4-iodophenylalanine
-
Allyl alcohol
-
2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Rink Amide resin or similar
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: In a separate vessel, pre-activate the Fmoc-protected amino acid (3 equivalents) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes. Add the activated amino acid solution to the resin and shake for 2 hours. Wash the resin with DMF and DCM.
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating Fmoc-4-iodophenylalanine at the desired position.
-
C-terminal Allylation: After the final Fmoc deprotection, couple allyl alcohol to the N-terminus of the peptide.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Intermolecular Heck Coupling on a 4-Iodophenylalanine-Containing Peptide
This protocol details the coupling of an alkene, such as an acrylate, to a peptide containing a 4-iodophenylalanine residue.
Table 1: Reaction Conditions for Intermolecular Heck Coupling
| Parameter | Condition |
| Peptide Substrate | Peptide containing a 4-iodophenylalanine residue |
| Alkene | Acrylate, Styrene, or other suitable alkene (1.5-3 equivalents) |
| Palladium Catalyst | Pd(OAc)₂ (5-10 mol%) |
| Ligand | P(o-tol)₃ or PPh₃ (10-20 mol%) |
| Base | Et₃N or DIPEA (2-4 equivalents) |
| Solvent | DMF, NMP, or Acetonitrile |
| Temperature | 80-110 °C |
| Reaction Time | 4-24 hours |
Protocol 2: Intermolecular Heck Coupling in Solution
Materials:
-
Lyophilized peptide containing 4-iodophenylalanine
-
Alkene (e.g., ethyl acrylate)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: In a reaction vial, dissolve the 4-iodophenylalanine-containing peptide in anhydrous DMF under an inert atmosphere (nitrogen or argon).
-
Addition of Reagents: To the peptide solution, add the alkene (e.g., ethyl acrylate, 2 equivalents), triethylamine (3 equivalents), palladium(II) acetate (10 mol%), and tri(o-tolyl)phosphine (20 mol%).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and purify the product by RP-HPLC.
-
Characterization: Confirm the identity and purity of the product by mass spectrometry and HPLC analysis.
Intramolecular Heck Coupling (Macrocyclization)
This protocol describes the cyclization of a linear peptide containing both a 4-iodophenylalanine residue and a terminal alkene.
Table 2: Reaction Conditions for Intramolecular Heck Macrocyclization
| Parameter | Condition |
| Peptide Substrate | Linear peptide with 4-iodophenylalanine and a terminal alkene |
| Palladium Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ (10-20 mol%) |
| Ligand | PPh₃ or P(o-tol)₃ (20-40 mol%) |
| Base | Et₃N, DIPEA, or NaOAc (2-5 equivalents) |
| Solvent | DMF, NMP, or Acetonitrile |
| Concentration | High dilution (0.1-1 mM) to favor intramolecular reaction |
| Temperature | 80-120 °C |
| Reaction Time | 6-48 hours |
Protocol 3: Intramolecular Heck Macrocyclization in Solution
Materials:
-
Lyophilized linear peptide precursor
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
Procedure:
-
High Dilution Setup: Prepare a solution of the linear peptide precursor in anhydrous DMF at a low concentration (e.g., 0.5 mM). In a separate flask, prepare a solution of palladium(II) acetate (20 mol%), triphenylphosphine (40 mol%), and DIPEA (4 equivalents) in anhydrous DMF.
-
Slow Addition: Using a syringe pump, add the peptide solution to the catalyst solution over a period of 4-6 hours at 100 °C under an inert atmosphere. This slow addition maintains high dilution conditions, which favor the intramolecular cyclization over intermolecular polymerization.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 100 °C for an additional 12 hours.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with water, and purify the cyclic peptide by RP-HPLC.
-
Analysis: Characterize the purified macrocyclic peptide by mass spectrometry to confirm the expected molecular weight and by NMR spectroscopy to analyze its conformation.
Visualizations
Caption: The catalytic cycle of the Heck reaction involving a 4-iodophenylalanine residue.
Caption: A typical experimental workflow for the synthesis and Heck modification of a peptide.
Troubleshooting and Optimization
-
Low Yields: Low yields can result from incomplete reactions or side reactions. Optimization of the catalyst system (palladium source and ligand), base, solvent, and temperature is often necessary. For intramolecular reactions, ensuring high dilution is critical to minimize intermolecular side products.
-
Catalyst Deactivation: The palladium catalyst can deactivate over time. Using fresh, high-quality reagents and maintaining an inert atmosphere can help mitigate this issue. The addition of phosphine (B1218219) ligands also helps to stabilize the catalyst.
-
Side Reactions: Potential side reactions include reduction of the aryl iodide and isomerization of the newly formed double bond. Careful control of the reaction conditions can minimize these unwanted processes.
-
Peptide Solubility: Peptides can have limited solubility in organic solvents. A solvent screen may be necessary to find a suitable medium for the Heck reaction. The use of co-solvents or additives can sometimes improve solubility.
Conclusion
The Heck coupling reaction on peptides containing 4-iodophenylalanine residues is a robust and versatile method for the synthesis of modified and cyclic peptides. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to explore this powerful transformation in their own work. Careful optimization of the reaction conditions for each specific peptide substrate is key to achieving high yields and purity. The ability to introduce a wide range of chemical functionalities and to create conformationally constrained macrocycles makes the Heck reaction an invaluable tool in the fields of chemical biology and drug discovery.
References
Application Notes and Protocols for H-Phe(4-I)-OH in Peptide Library Synthesis for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of unnatural amino acids into peptides is a powerful strategy in drug discovery, enabling the generation of novel molecular entities with enhanced therapeutic properties. H-Phe(4-I)-OH, or 4-iodo-L-phenylalanine, is a particularly valuable building block for creating diverse peptide libraries. The iodine atom serves as a versatile chemical handle for post-synthesis modifications, most notably the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This allows for the introduction of a wide array of aryl and heteroaryl groups, dramatically expanding the chemical space of a peptide library from a single iodinated precursor. This "on-resin" diversification strategy is efficient and amenable to high-throughput synthesis, making this compound an ideal component for generating libraries of structurally diverse peptides for screening against various therapeutic targets.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in the construction of peptide libraries for drug discovery, with a focus on solid-phase peptide synthesis (SPPS) and subsequent diversification and screening.
Key Applications of this compound in Peptide Libraries
-
Scaffold for Diversification: The primary application of this compound is to serve as a modifiable scaffold within a peptide sequence. The carbon-iodine bond is amenable to a variety of cross-coupling reactions, allowing for the late-stage introduction of diverse chemical moieties.[1]
-
Generation of Novel Biaryl-Containing Peptides: The Suzuki-Miyaura reaction on peptides containing 4-iodophenylalanine enables the synthesis of peptides with biaryl side chains, which can lead to improved binding affinity and biological activity.
-
Development of Antimicrobial Peptides: Libraries of tripeptide derivatives containing 4-iodophenylalanine have been successfully derivatized via Suzuki-Miyaura cross-coupling to generate potent antimicrobial peptides with high activity against Gram-positive bacteria.[1]
-
Probes for Target Identification: The iodine atom can be replaced with a radioisotope, such as ¹²⁵I, allowing for the creation of radiolabeled peptides for use in binding assays and as probes for target identification.
Data Presentation
Table 1: Representative Antimicrobial Activity of a Diversified Tripeptide Library
The following table presents representative Minimum Inhibitory Concentration (MIC) data from a library of tripeptide derivatives based on a 4-iodophenylalanine scaffold, diversified using the Suzuki-Miyaura cross-coupling reaction. The core peptide structure is Ac-Arg-Phe(4-R)-NH₂, where 'R' represents the group introduced via cross-coupling.
| Compound ID | R Group (from Ar-B(OH)₂) | MIC (µg/mL) vs. Staphylococcus aureus | MIC (µg/mL) vs. Bacillus subtilis |
| Parent-I | Iodo | >128 | >128 |
| Lib-Cpd-1 | Phenyl | 32 | 16 |
| Lib-Cpd-2 | 4-Methylphenyl | 16 | 8 |
| Lib-Cpd-3 | 4-Methoxyphenyl | 8 | 4 |
| Lib-Cpd-4 | 3-Thienyl | 64 | 32 |
| Lib-Cpd-5 | 2-Naphthyl | 4 | 2 |
This data is representative and compiled for illustrative purposes based on the potential outcomes of such a library screening.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Peptide Library with this compound using Fmoc Chemistry
This protocol outlines the manual synthesis of a peptide library on a solid support using the "split-and-mix" (also known as "one-bead-one-compound") method.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-Phe(4-I)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Amino Acid Coupling:
-
For non-variable positions: Dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF. Add the solution to the resin and shake for 2 hours at room temperature.
-
For variable positions (Split-and-Mix): a. Divide the resin into equal portions, one for each amino acid to be incorporated at that position. b. In separate reaction vessels, couple the respective Fmoc-amino acid to each resin portion as described above. c. After coupling, wash all resin portions thoroughly with DMF and DCM. d. Combine all resin portions into a single vessel and mix thoroughly to ensure randomization.
-
-
Inclusion of this compound: At the desired position in the peptide sequence, use Fmoc-Phe(4-I)-OH in the coupling step.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.
-
Washing and Drying: Wash the resin with DMF, DCM, and methanol, then dry under vacuum.
Protocol 2: On-Resin Suzuki-Miyaura Cross-Coupling for Library Diversification
This protocol describes the diversification of the peptide library synthesized in Protocol 1, while the peptides are still attached to the solid support.
Materials:
-
Peptide-resin from Protocol 1
-
A library of boronic acids (Ar-B(OH)₂)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine (B1218219) ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,2-Dimethoxyethane (DME) or another suitable solvent
-
Deionized water
Procedure:
-
Resin Preparation: Swell the peptide-resin in the reaction solvent (e.g., DME/water mixture).
-
Reaction Setup (for each library member or sub-library): a. To a suspension of the peptide-resin in the reaction solvent, add the boronic acid (5 eq.). b. Add the palladium catalyst, for example, a pre-mixed solution of Pd(OAc)₂ (0.2 eq.) and PPh₃ (0.8 eq.). c. Add an aqueous solution of the base, such as K₂CO₃ (5 eq.).
-
Reaction Conditions: Heat the reaction mixture at 80°C for 4-12 hours with gentle agitation.
-
Washing: After the reaction is complete, cool the resin to room temperature and wash it extensively with the reaction solvent, water, DMF, and DCM to remove excess reagents and byproducts.
-
Drying: Dry the diversified peptide-resin library under vacuum.
Protocol 3: Cleavage and Screening of the Peptide Library
This protocol details the cleavage of the peptides from the resin and a general method for screening, for instance, an antimicrobial assay.
Materials:
-
Diversified peptide-resin library from Protocol 2
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Cold diethyl ether
-
Bacterial strains for screening (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Mueller-Hinton broth (MHB)
-
96-well microtiter plates
-
Resazurin (B115843) or other viability indicator
Procedure:
-
Peptide Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the cleaved peptides by adding the filtrate to cold diethyl ether.
-
Isolation and Purification: Centrifuge the suspension to pellet the crude peptide. Wash the pellet with cold diethyl ether and then lyophilize. For screening, crude peptides are often used, but purification by HPLC can be performed if necessary.
-
Antimicrobial Screening (Broth Microdilution): a. Prepare serial dilutions of the lyophilized peptides in MHB in 96-well plates. b. Inoculate each well with a standardized suspension of the bacterial strain. c. Incubate the plates at 37°C for 18-24 hours. d. Determine the Minimum Inhibitory Concentration (MIC) as the lowest peptide concentration that prevents visible bacterial growth. A viability indicator like resazurin can be added to aid in the determination.
Mandatory Visualizations
Experimental Workflow for Peptide Library Synthesis and Screening
Caption: Workflow for creating and screening a diversified peptide library using this compound.
Logical Relationship of this compound in Drug Discovery
Caption: The role of this compound as a key building block in the drug discovery pipeline.
Example Signaling Pathway: Wnt Signaling Inhibition
Peptide libraries are frequently screened for inhibitors of protein-protein interactions in signaling pathways implicated in diseases like cancer. The Wnt signaling pathway is a critical regulator of cell proliferation and is often dysregulated in cancer. A diversified peptide library could be screened for inhibitors of the interaction between β-catenin and its transcriptional co-activators.
Caption: Inhibition of the Wnt signaling pathway by a peptide library-derived inhibitor.
References
Application Notes and Protocols for Labeling Proteins with H-Phe(4-I)-OH for Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful tool in chemical biology and drug discovery. p-Iodo-L-phenylalanine (H-Phe(4-I)-OH), an analog of phenylalanine, provides a unique probe for elucidating protein structure and interactions. Its iodine atom serves as a heavy atom for X-ray crystallography, a spectroscopic probe for fluorescence and NMR studies, and a reactive handle for further chemical modification.[1] This document provides detailed application notes and protocols for labeling proteins with this compound and its use in various interaction studies.
Core Applications of this compound in Protein Interaction Studies
The introduction of this compound into a protein of interest enables several downstream applications to probe and characterize protein-protein and protein-ligand interactions.
-
X-Ray Crystallography : The heavy iodine atom can be used to solve the phase problem in X-ray crystallography through single- or multi-wavelength anomalous dispersion (SAD/MAD) phasing.[1]
-
Fluorescence Quenching : When positioned near a tryptophan residue, the iodine atom can quench its intrinsic fluorescence upon a binding event that alters their proximity, providing a means to study binding kinetics and affinity.
-
NMR Spectroscopy : The heavy iodine atom can induce detectable chemical shift perturbations in NMR spectra, offering insights into the local environment and interaction interfaces.
-
Photo-Crosslinking (Alternative UAAs) : While this compound is not the primary choice for photo-crosslinking, other halogenated or photo-activatable phenylalanine analogs like p-azido-L-phenylalanine (pAzF) and p-benzoyl-L-phenylalanine (pBpa) are widely used to covalently trap interacting partners upon UV irradiation.
Data Presentation: Quantitative Analysis of UAA Incorporation
Successful interaction studies using proteins labeled with this compound are contingent on the efficient and site-specific incorporation of the unnatural amino acid. The following tables summarize typical protein yields and incorporation efficiencies achieved in E. coli expression systems.
| Protein | Expression System | Unnatural Amino Acid | Promoter | Yield (mg/L) | Incorporation Efficiency (%) | Reference |
| sfGFP | E. coli DH10B | 3,4-dihydroxy-L-phenylalanine | T5 | 3.1 | >95% | [2] |
| sfGFP (control) | E. coli DH10B | 3,4-dihydroxy-L-phenylalanine (fed) | T5 | 2.5 | >95% | [2] |
| Wild-type sfGFP | E. coli DH10B | N/A | T5 | 90 | N/A | [2] |
| Human apoAI | E. coli | N/A (Triple-labeled) | T7 | ~15-20 | N/A | [3] |
| GB1 | E. coli | [4-¹³C, 2,3,5,6-²H₄] 4-fluorophenylalanine | T7 | Not specified | >90% | [4] |
Table 1: Protein Yields with Unnatural Amino Acid Incorporation.
| Protein-Ligand System | Method | Kd (μM) | Reference |
| MDM2SWIB - p53 peptide variants | SIMBA (in vivo) | 0.05 - 100 | [5] |
| Brd4-BD1 - Ligand 3 | NMR | 0.038 | [6] |
| Brd4-BD1 - Ligand 4 | NMR | 0.124 | [6] |
| T4 Lysozyme L99A/M102Q - Various ligands | ITC | 0.001 - 10 | [3] |
Table 2: Examples of Binding Affinities Determined in UAA-related Studies.
Experimental Workflows and Logical Relationships
The overall workflow for utilizing this compound in protein interaction studies involves several key stages, from genetic manipulation to biophysical analysis.
Caption: Workflow for protein labeling and interaction studies.
Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound into Proteins in E. coli
This protocol describes the genetic incorporation of this compound into a target protein in E. coli using an evolved aminoacyl-tRNA synthetase/tRNA pair.
Materials:
-
E. coli strain (e.g., DH10B or BL21(DE3))
-
Expression plasmid for the protein of interest with an in-frame amber (TAG) codon at the desired incorporation site.
-
pEVOL plasmid encoding the evolved aminoacyl-tRNA synthetase for this compound and its cognate tRNA.
-
This compound (p-iodo-L-phenylalanine)
-
LB agar (B569324) plates and liquid media with appropriate antibiotics (e.g., ampicillin (B1664943) and chloramphenicol)
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
-
M9 minimal media
-
Standard molecular biology reagents and equipment for plasmid transformation and protein expression.
Procedure:
-
Plasmid Preparation:
-
Perform site-directed mutagenesis on the expression plasmid of your protein of interest to introduce a TAG amber codon at the desired site of this compound incorporation.
-
Verify the mutation by DNA sequencing.
-
Co-transform the modified protein expression plasmid and the pEVOL plasmid into a suitable E. coli expression strain.
-
Select for co-transformants on LB agar plates containing the appropriate antibiotics for both plasmids.
-
-
Protein Expression:
-
Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of M9 minimal medium supplemented with antibiotics and 1 mM this compound with the overnight culture.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 1 mM.
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-24 hours.
-
-
Protein Purification and Verification:
-
Harvest the cells by centrifugation.
-
Purify the protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein has a His-tag).
-
Verify the incorporation of this compound by mass spectrometry.
-
Protocol 2: Fluorescence Quenching Assay for Protein-Ligand Interaction
This protocol outlines a method to measure the binding affinity of a ligand to a protein containing this compound near a tryptophan residue.
Materials:
-
Purified protein containing this compound and a nearby tryptophan residue.
-
Ligand of interest.
-
Binding buffer (e.g., PBS or Tris-HCl with appropriate pH and salt concentration).
-
Fluorometer.
-
Cuvettes.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the purified protein in the binding buffer. The concentration should be such that the initial fluorescence intensity is within the linear range of the fluorometer.
-
Prepare a concentrated stock solution of the ligand in the same binding buffer.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to 295 nm (to selectively excite tryptophan) and the emission wavelength range to 310-450 nm.[7]
-
Place a known volume and concentration of the protein solution into the cuvette and record the initial fluorescence spectrum.
-
Titrate small aliquots of the ligand stock solution into the protein solution. After each addition, mix gently and allow the system to equilibrate for a few minutes before recording the fluorescence spectrum.
-
Continue the titration until the fluorescence signal is saturated (no further change is observed upon ligand addition).
-
-
Data Analysis:
-
Correct the fluorescence intensity for dilution at each titration point.
-
Plot the change in fluorescence intensity as a function of the ligand concentration.
-
Fit the data to a suitable binding isotherm (e.g., the Hill equation) to determine the dissociation constant (Kd).
-
Protocol 3: NMR Spectroscopy for Interaction Mapping
This protocol provides a general framework for using NMR spectroscopy to map the interaction interface of a protein labeled with this compound.
Materials:
-
Purified, isotopically labeled (15N or 13C) protein containing this compound.
-
Unlabeled ligand of interest.
-
NMR buffer (e.g., phosphate (B84403) buffer in D2O).
-
NMR spectrometer.
Procedure:
-
Sample Preparation:
-
Prepare a concentrated sample of the isotopically labeled protein in the NMR buffer.
-
Prepare a stock solution of the unlabeled ligand in the same buffer.
-
-
NMR Data Acquisition:
-
Acquire a reference 2D 1H-15N HSQC (or 1H-13C HSQC) spectrum of the protein alone.
-
Titrate the ligand into the protein sample in a stepwise manner.
-
Acquire an HSQC spectrum at each titration point.
-
-
Data Analysis:
-
Overlay the spectra from the titration series.
-
Identify the residues that show significant chemical shift perturbations (CSPs) upon ligand binding. These residues are likely to be at or near the binding interface.
-
The heavy iodine atom of this compound may induce specific CSPs on neighboring residues, providing a precise marker for the location of the UAA and its environment upon ligand binding.
-
Protocol 4: Photo-Crosslinking with Photo-Activatable UAAs (Alternative Method)
While this compound is not typically used for photo-crosslinking, p-azido-L-phenylalanine (pAzF) and p-benzoyl-L-phenylalanine (pBpa) are excellent alternatives for covalently capturing interacting partners.
Caption: Workflow for photo-crosslinking interaction studies.
Procedure:
-
Protein Labeling: Incorporate pAzF or pBpa into the bait protein at a site presumed to be near the interaction interface, following a similar protocol to Protocol 1.
-
Binding and Crosslinking:
-
Incubate the purified, labeled bait protein with the prey protein or cell lysate containing the potential interacting partner.
-
Expose the mixture to UV light (typically 365 nm for pBpa) to activate the photo-reactive group and induce covalent crosslinking.
-
-
Analysis:
-
Separate the reaction products by SDS-PAGE. The crosslinked complex will appear as a higher molecular weight band.
-
Excise the band and identify the interacting partner by mass spectrometry.
-
Case Study: Investigating the ERK Signaling Pathway
The Ras-Raf-MEK-ERK signaling pathway is a crucial cascade that regulates cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway is implicated in many cancers. Unnatural amino acid mutagenesis can be employed to dissect the protein-protein interactions within this pathway.
For example, pAzF has been incorporated into the transcriptional repressor Capicua (Cic) to identify its binding site on ERK. By placing the photo-crosslinker at various positions within Cic, researchers can map the interaction interface upon UV irradiation and subsequent mass spectrometry analysis of the crosslinked product. This provides a detailed picture of how ERK recognizes and phosphorylates its substrates.
Caption: Simplified schematic of the MAPK/ERK signaling pathway.
Conclusion
Labeling proteins with this compound and other unnatural amino acids provides a versatile and powerful approach for studying protein-protein interactions. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to employ these techniques in their own studies, from fundamental biological research to drug development. By enabling the precise mapping of interaction interfaces and the quantitative measurement of binding affinities, these methods are invaluable for dissecting complex biological systems.
References
- 1. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis and Genetic Incorporation of 3,4-Dihydroxy-L-Phenylalanine into Proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Predicting ligand binding affinity with alchemical free energy methods in a polar model binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Segmental isotope labeling of proteins for NMR structural study using protein S tag for higher expression and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new protein engineering approach combining chemistry and biology, part I; site-specific incorporation of 4-iodo-L-phenylalanine in vitro by using misacylated suppressor tRNAPhe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Antimicrobial Peptides Using H-Phe(4-I)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action, which often involve disruption of the microbial cell membrane.[1] The incorporation of unnatural amino acids into AMPs can enhance their therapeutic properties, such as increased stability, improved efficacy, and altered pharmacokinetic profiles.
This document provides detailed application notes and protocols for the synthesis of AMPs incorporating the unnatural amino acid 4-iodo-L-phenylalanine (H-Phe(4-I)-OH). The iodine atom on the phenylalanine residue serves as a versatile functional handle for post-synthetic modifications, such as the introduction of fluorophores, affinity tags, or for radiolabeling, making it a valuable tool in drug discovery and development.[2]
Materials and Equipment
Reagents and Consumables
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-Phe(4-I)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (optional, for cysteine-containing peptides)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Diethyl ether, cold
Equipment
-
Automated or manual solid-phase peptide synthesizer
-
Reaction vessels for manual synthesis
-
High-performance liquid chromatography (HPLC) system with preparative and analytical columns (e.g., C18)
-
Lyophilizer
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
-
Centrifuge
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Hypothetical AMP (AMP-Iodo)
This protocol outlines the synthesis of a hypothetical 12-amino acid antimicrobial peptide, "AMP-Iodo," with the sequence: Lys-Lys-Trp-Trp-Lys-Phe(4-I)-Lys-Trp-Trp-Lys-Lys-NH₂ . The synthesis is based on the widely used Fmoc/tBu strategy.
a. Resin Preparation:
-
Swell Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Drain the DMF.
b. Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
c. Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
After complete coupling, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).
d. Chain Elongation:
-
Repeat the deprotection (step b) and coupling (step c) cycles for each amino acid in the sequence, including Fmoc-Phe(4-I)-OH.
e. Final Deprotection:
-
After coupling the final amino acid, perform a final Fmoc deprotection step (step b).
Cleavage and Deprotection
Caution: Perform this step in a well-ventilated fume hood, as TFA is highly corrosive.
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). For peptides containing tryptophan, the addition of a scavenger like DTT is recommended to prevent side reactions.
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours. The presence of iodinated residues may be sensitive to prolonged exposure to strong acid, which can lead to deiodination.[3]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Purification by RP-HPLC
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
-
Purify the peptide using a preparative reverse-phase HPLC system with a C18 column.
-
Use a linear gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in acetonitrile). A typical gradient might be 5-65% B over 30 minutes.
-
Monitor the elution of the peptide at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the fractions with the desired purity (>95%).
-
Lyophilize the pooled fractions to obtain the purified peptide as a white powder.
Characterization by Mass Spectrometry
-
Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent.
-
Analyze the sample using ESI-MS or MALDI-TOF to confirm the molecular weight of the synthesized peptide. The presence of the iodine atom will result in a characteristic isotopic pattern.
Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
-
Prepare a stock solution of the purified peptide in sterile water or a suitable buffer.
-
Perform serial two-fold dilutions of the peptide in a 96-well microtiter plate with Mueller-Hinton broth (or another appropriate bacterial growth medium).
-
Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.
Data Presentation
The following tables present hypothetical yet realistic quantitative data for the synthesis and antimicrobial activity of AMP-Iodo.
Table 1: Synthesis and Purification Summary for AMP-Iodo
| Parameter | Value |
| Resin Loading | 0.5 mmol/g |
| Synthesis Scale | 0.1 mmol |
| Crude Peptide Yield | 75% |
| Purity after Cleavage | ~60% |
| Purified Peptide Yield | 35% |
| Final Purity (by HPLC) | >98% |
| Theoretical Mass (Monoisotopic) | 1858.1 Da |
| Observed Mass (ESI-MS) | 1858.2 Da |
Table 2: Hypothetical Antimicrobial Activity (MIC) of AMP-Iodo
| Microorganism | Strain | MIC (µM) |
| Staphylococcus aureus | ATCC 29213 | 4 |
| Escherichia coli | ATCC 25922 | 8 |
| Pseudomonas aeruginosa | ATCC 27853 | 16 |
| Candida albicans | ATCC 90028 | 16 |
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of AMP-Iodo.
Caption: General mechanism of action for cationic antimicrobial peptides.
References
H-Phe(4-I)-OH: A Versatile Probe for Elucidating Protein-Ligand Interactions through High-Resolution Structural Analysis
Application Notes and Protocols
Introduction
H-Phe(4-I)-OH, also known as 4-iodo-L-phenylalanine, is a non-canonical amino acid that serves as a powerful tool for researchers, scientists, and drug development professionals in the study of protein-ligand interactions. Its unique properties, particularly the presence of a heavy iodine atom, make it an invaluable probe in the field of structural biology. By site-specifically incorporating this compound into a protein of interest, detailed three-dimensional structures of protein-ligand complexes can be determined with high accuracy. This allows for a precise understanding of binding modes, interaction interfaces, and the conformational changes that occur upon ligand binding, thereby accelerating structure-based drug design and the elucidation of biological mechanisms.
The primary application of this compound lies in its use as a heavy-atom derivative for X-ray crystallography. The iodine atom's ability to anomalously scatter X-rays provides a strong signal that can be leveraged to solve the phase problem, a critical bottleneck in determining crystal structures. This approach, known as Single-Wavelength Anomalous Dispersion (SAD), is particularly advantageous as it can often provide phasing information from a single crystal and a single X-ray wavelength, streamlining the structure determination process.[1]
Principle of Application in X-ray Crystallography
The determination of a protein's three-dimensional structure by X-ray crystallography relies on measuring the diffraction pattern of X-rays scattered by a protein crystal. While the intensities of the diffracted X-rays can be measured, the phase information is lost. This is known as the "phase problem." To overcome this, heavy atoms can be introduced into the protein. The heavy atoms scatter X-rays differently from the lighter atoms of the protein, and this difference can be used to calculate the initial phases.
This compound is an excellent tool for this purpose. The iodine atom is sufficiently electron-dense to produce a measurable anomalous signal when exposed to X-rays. By collecting diffraction data at a wavelength where the iodine atom exhibits anomalous scattering, the positions of the iodine atoms in the crystal lattice can be determined, which in turn allows for the calculation of the phases for the entire protein structure. This enables the generation of an electron density map, into which the atomic model of the protein-ligand complex can be built and refined.
Experimental workflow for protein structure determination.
Applications in Elucidating Protein-Ligand Interactions
The ability to visualize protein-ligand complexes at atomic resolution provides invaluable insights for drug discovery and molecular biology. By incorporating this compound at or near a suspected binding site, researchers can:
-
Accurately determine the binding mode of a ligand: The high-quality electron density maps obtained allow for the precise positioning of the ligand within the binding pocket.
-
Identify key protein-ligand interactions: Specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions can be clearly visualized.
-
Observe ligand-induced conformational changes: Comparison of the apo (ligand-free) and holo (ligand-bound) structures can reveal how the protein adapts to accommodate the ligand.
-
Guide structure-based drug design: The detailed structural information can be used to design more potent and selective inhibitors or modulators.
Importantly, studies have shown that the incorporation of the 4-iodophenylalanine residue, even within the hydrophobic core of a protein, does not significantly perturb the overall protein structure, ensuring that the determined structure is a faithful representation of the native complex.[1]
Quantitative Data Presentation
While this compound is primarily a tool for structural determination, the resulting structural information is often correlated with quantitative binding data obtained from other biophysical techniques to build a comprehensive understanding of the protein-ligand interaction. The following table provides an example of how such quantitative data is typically presented.
| Ligand | Target Protein | Kd (nM) | IC50 (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |
| Inhibitor A | Kinase X | 150 | 250 | -8.5 | 2.1 | -6.4 |
| Inhibitor B | Kinase X | 25 | 45 | -10.2 | 1.5 | -8.7 |
| Fragment 1 | Protease Y | 50,000 (50 µM) | >100,000 | -5.2 | -1.8 | -7.0 |
| Fragment 2 | Protease Y | 2,000 (2 µM) | 5,000 | -7.8 | 0.5 | -7.3 |
This table presents illustrative data. Kd (dissociation constant) is a measure of binding affinity. IC50 is the concentration of an inhibitor required to reduce the activity of a biological target by 50%. ΔH (enthalpy), -TΔS (entropy), and ΔG (Gibbs free energy) are thermodynamic parameters that describe the energetics of binding.
The structural insights gained from using this compound can help to rationalize these quantitative values. For example, the higher affinity of Inhibitor B compared to Inhibitor A might be explained by an additional hydrogen bond observed in the crystal structure.
Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound into a Protein of Interest
This protocol describes the genetic incorporation of this compound into a target protein in E. coli using the amber stop codon (TAG) suppression method.
Materials:
-
Plasmid encoding the protein of interest (POI) with a TAG codon at the desired incorporation site.
-
Plasmid encoding an evolved aminoacyl-tRNA synthetase/tRNA pair specific for this compound.
-
E. coli expression strain (e.g., BL21(DE3)).
-
This compound (4-iodo-L-phenylalanine).
-
Luria-Bertani (LB) medium and Terrific Broth (TB) medium.
-
Appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Method:
-
Transformation: Co-transform the E. coli expression strain with the plasmid encoding the POI and the plasmid for this compound incorporation.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of TB medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Add this compound to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Expression: Reduce the temperature to 20°C and continue to grow the culture for 16-20 hours.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Verification of Incorporation: Successful incorporation can be verified by mass spectrometry of the purified protein.
Principle of SAD phasing.
Protocol 2: Crystallization and Structure Determination of a Protein-Ligand Complex
This protocol provides a general workflow for crystallizing a protein containing this compound in complex with a ligand and solving its structure.
Materials:
-
Purified protein with incorporated this compound.
-
Ligand of interest.
-
Crystallization screens and reagents.
-
Cryoprotectant.
-
X-ray diffraction equipment (in-house or synchrotron source).
Method:
-
Complex Formation: Incubate the purified protein with a molar excess of the ligand (e.g., 5-10 fold) for at least 1 hour on ice to ensure complex formation.
-
Crystallization Screening: Set up crystallization trials using vapor diffusion (sitting or hanging drop) methods. Screen a wide range of conditions (precipitants, pH, additives).
-
Crystal Optimization: Optimize the initial crystallization hits by refining the concentrations of the components to obtain diffraction-quality crystals.
-
Crystal Harvesting and Cryo-protection: Carefully harvest the crystals and transfer them to a solution containing the cryoprotectant to prevent ice formation during data collection at cryogenic temperatures.
-
X-ray Data Collection: Mount the cryo-cooled crystal in the X-ray beam and collect a complete diffraction dataset. It is crucial to collect data at a wavelength that maximizes the anomalous signal from the iodine atom (e.g., near the iodine L-III absorption edge if using a tunable synchrotron source, or with a copper anode in-house source where iodine still provides a significant anomalous signal).
-
Data Processing and Structure Solution: Process the diffraction data to obtain reflection intensities. Use software for SAD phasing to locate the iodine atoms and calculate the initial experimental phases.
-
Model Building and Refinement: Build the atomic model of the protein-ligand complex into the resulting electron density map and refine the structure to obtain a high-resolution model.
Limitations and Considerations
While this compound is a powerful probe, it is important to consider the following:
-
Expression Yields: The incorporation of non-canonical amino acids can sometimes lead to lower protein expression yields compared to wild-type protein. Optimization of expression conditions is often necessary.
-
NMR Spectroscopy: The large size and quadrupolar moment of the iodine nucleus can lead to significant line broadening in NMR spectra, which can complicate the analysis of protein dynamics and ligand binding by this method. For NMR-based studies, fluorinated amino acids are often the preferred probes.
-
Toxicity: While generally well-tolerated in E. coli for protein expression, the potential toxicity of this compound in other expression systems should be considered.
Conclusion
This compound is a highly effective and versatile probe for the structural elucidation of protein-ligand interactions. Its utility as a heavy atom for phasing in X-ray crystallography simplifies and accelerates the process of structure determination. The detailed atomic-level information obtained from these studies is crucial for understanding biological function and for the rational design of novel therapeutics. The protocols provided herein offer a framework for the successful application of this powerful tool in molecular and structural biology research.
References
Application of H-Phe(4-I)-OH in the Synthesis of Cyclic Peptides: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide scaffolds is a powerful strategy in modern drug discovery and chemical biology. H-Phe(4-I)-OH, or 4-iodo-L-phenylalanine, is a particularly valuable building block for the synthesis of cyclic peptides. Its unique properties allow for enhanced structural stability, improved biological activity, and the introduction of novel functionalities. The iodine atom serves as a versatile chemical handle for post-synthetic modifications, such as radiolabeling for imaging applications or cross-coupling reactions to introduce further molecular diversity.[1] This document provides detailed application notes and experimental protocols for the synthesis of cyclic peptides containing this compound.
Cyclic peptides offer several advantages over their linear counterparts, including increased resistance to proteolytic degradation, enhanced receptor binding affinity and selectivity, and improved membrane permeability.[2][3][4][5] The rigidified conformation of a cyclic peptide can mimic the bioactive conformation of a natural ligand, leading to potent biological effects.
Key Applications of this compound in Cyclic Peptide Synthesis
The incorporation of 4-iodophenylalanine into cyclic peptides opens up a range of applications in biomedical research and drug development:
-
Structural Scaffolding and Conformational Constraint: The bulky iodine atom can influence the peptide backbone's conformational preferences, aiding in the stabilization of specific secondary structures like β-turns, which are often crucial for biological activity.
-
Site-Specific Modification and Derivatization: The carbon-iodine bond on the phenyl ring is amenable to various cross-coupling reactions, most notably the Suzuki and Sonogashira couplings. This allows for the late-stage introduction of a wide array of functional groups, including fluorescent probes, affinity tags, and other pharmacophores, to fine-tune the properties of the cyclic peptide.
-
Radiolabeling for In Vivo Imaging: The iodine atom can be readily exchanged with radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I), enabling the development of radiolabeled cyclic peptides for non-invasive imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[6] These imaging agents are invaluable for diagnostics, pharmacokinetic studies, and targeted radionuclide therapy.
-
Modulation of Biological Activity: The presence of the iodo-phenyl group can significantly alter the peptide's interaction with its biological target, potentially leading to enhanced potency, selectivity, or a modified mechanism of action.[7]
Experimental Protocols
This section provides a comprehensive, step-by-step guide for the synthesis of a cyclic peptide containing this compound, from the initial solid-phase synthesis of the linear precursor to the final cyclization and purification.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide Precursor
This protocol outlines the synthesis of a linear peptide containing this compound using standard Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-Phe(4-I)-OH)
-
N,N-Dimethylformamide (DMF)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether
Equipment:
-
Automated or manual peptide synthesizer
-
Reaction vessel with a sintered glass filter
-
Shaker
-
Lyophilizer
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass spectrometer
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the desired sequence, incorporating Fmoc-Phe(4-I)-OH at the appropriate position.
-
Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the linear peptide by preparative reverse-phase HPLC.
-
Collect the fractions containing the desired peptide.
-
Confirm the identity and purity of the peptide by analytical HPLC and mass spectrometry.
-
Lyophilize the pure fractions to obtain the linear peptide as a white powder.
-
Protocol 2: Palladium-Catalyzed Intramolecular C-H Activation for Cyclization
This protocol describes the cyclization of the linear peptide containing 4-iodophenylalanine via a palladium-catalyzed intramolecular C(sp³)–H activation. This method creates a covalent bond between an aliphatic side chain (e.g., Alanine) and the iodo-phenyl ring.[8]
Materials:
-
Linear peptide precursor containing this compound and an N-terminal phthaloyl-protected amino acid (e.g., Phth-Ala)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Trifluoroacetic acid (TFA)
-
Reverse-phase HPLC system
Equipment:
-
Schlenk tube or other suitable reaction vessel for inert atmosphere reactions
-
Magnetic stirrer and heating block
-
Lyophilizer
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass spectrometer
-
NMR spectrometer
Procedure:
-
Reaction Setup:
-
To a Schlenk tube, add the linear peptide precursor (1 equivalent).
-
Add Pd(OAc)₂ (0.2 equivalents) and K₂CO₃ (3 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous DMF to achieve a peptide concentration of approximately 1 mM.
-
-
Cyclization Reaction:
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by taking small aliquots and analyzing by analytical HPLC-MS. The reaction is typically complete within 16 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a water/acetonitrile solution containing 0.1% TFA.
-
Filter the solution to remove any solids.
-
Purify the crude cyclic peptide by preparative reverse-phase HPLC.
-
-
Characterization:
-
Confirm the identity of the cyclic peptide by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
-
Assess the purity of the final product by analytical HPLC.
-
Lyophilize the pure fractions to obtain the cyclic peptide as a white powder.
-
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of cyclic peptides containing 4-iodophenylalanine.
Table 1: Isolated Yields of Palladium-Catalyzed Cyclization of Linear Peptides [8]
| Entry | Linear Peptide Sequence | Cyclic Peptide | Isolated Yield (%) |
| 1a | Phth-Ala-Gly-Gly-m-I-Phe-OMe | 2a | 62 |
| 1b | Phth-Ala-Leu-Gly-m-I-Phe-OMe | 2b | 55 |
| 1c | Phth-Ala-Val-Gly-m-I-Phe-OMe | 2c | 58 |
| 1d | Phth-Ala-Ile-Gly-m-I-Phe-OMe | 2d | 53 |
| 1e | Phth-Ala-Phe-Gly-m-I-Phe-OMe | 2e | 58 |
| 1f | Phth-Ala-Gly-Gly-Ala-m-I-Phe-OMe | 2f | 62 |
| 1g | Phth-Aib-Gly-Gly-m-I-Phe-OMe | 2g | 52 |
| 1h | Phth-Phe-Gly-Gly-m-I-Phe-OMe | 2h | 19 |
| 1i | Phth-Ala-Ser(tBu)-Gly-m-I-Phe-OMe | 2i | 60 |
| 1j | Phth-Ala-Lys(Boc)-Gly-m-I-Phe-OMe | 2j | 65 |
| 1k | Phth-Ala-Asp(OMe)-Gly-m-I-Phe-OMe | 2k | 65 |
| 1l | Phth-Ala-Gly-Gly-m-I-Phe-Gly-Resin | 2l | 21 |
| 1m | Phth-Ala-Gly-Pro-m-I-Phe-OMe | 2m | 87 |
| 1n | Phth-Ala-Gly-Pro-Ala-m-I-Phe-OMe | 2n | 63 |
Visualizations
Experimental Workflow for Cyclic Peptide Synthesis
Caption: Workflow for the synthesis of a cyclic peptide containing this compound.
Hypothetical Signaling Pathway Modulation by a Cyclic Peptide
Caption: Hypothetical GPCR signaling pathway modulated by a cyclic peptide antagonist.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of cyclic peptides with diverse applications in research and drug development. The protocols and data presented herein provide a comprehensive guide for the successful incorporation of this non-canonical amino acid and the subsequent cyclization to generate novel peptide macrocycles. The ability to perform late-stage modifications via the iodine handle further enhances the utility of this approach, enabling the creation of sophisticated molecular probes and therapeutic candidates.
References
- 1. Three Methods for the Solution Phase Synthesis of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclic Peptides that Govern Signal Transduction Pathways: From Prokaryotes to Multi-Cellular Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclic Peptides in Biological/Medicinal Chemistry - The European Peptide Society [eurpepsoc.com]
- 4. High-Throughput Synthesis and Screening of Cyclic Peptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of bioactive and stabilized cyclic peptides by macrocyclization using C(sp3)–H activation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Conditions for Fmoc-Phe(4-I)-OH in SPPS
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the coupling conditions for Fmoc-4-iodo-L-phenylalanine (Fmoc-Phe(4-I)-OH) in Solid-Phase Peptide Synthesis (SPPS). The bulky iodine atom on the phenyl ring introduces significant steric hindrance, which can lead to incomplete coupling and the generation of deletion sequences. This guide offers troubleshooting advice and detailed protocols to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc-Phe(4-I)-OH considered a "difficult" amino acid to couple in SPPS?
A1: The iodine atom at the para-position of the phenylalanine side chain is large, creating steric hindrance. This bulkiness can physically obstruct the approach of the activated carboxyl group of Fmoc-Phe(4-I)-OH to the free amine on the growing peptide chain, slowing down the reaction rate and potentially leading to incomplete coupling.
Q2: What are the common signs of poor coupling efficiency for Fmoc-Phe(4-I)-OH?
A2: Common indicators of inefficient coupling include:
-
A positive Kaiser test after the coupling step, which indicates the presence of unreacted free primary amines on the resin.
-
Appearance of deletion peptides in the final crude product upon HPLC analysis. These are peptides that are missing the Fmoc-Phe(4-I)-OH residue.
-
Low overall yield of the desired full-length peptide.
Q3: Which coupling reagents are recommended for Fmoc-Phe(4-I)-OH?
A3: For sterically hindered amino acids like Fmoc-Phe(4-I)-OH, more potent activating reagents are generally recommended. While standard carbodiimide (B86325) reagents like DIC in combination with an additive can work, aminium/uronium or phosphonium (B103445) salt-based reagents are often more effective. Reagents such as HBTU, HATU, HCTU, and PyBOP are preferred. For particularly challenging couplings, COMU has shown high efficiency.
Q4: Can I use a standard coupling protocol for Fmoc-Phe(4-I)-OH?
A4: It is not recommended to use a standard protocol that you might use for a non-hindered amino acid like Fmoc-Ala-OH. A standard protocol may result in low coupling efficiency. It is advisable to use an optimized protocol with a more potent coupling reagent, potentially a longer coupling time, and/or a double coupling strategy.
Q5: What is "double coupling" and should I use it for Fmoc-Phe(4-I)-OH?
A5: Double coupling is the repetition of the coupling step with a fresh solution of activated amino acid before proceeding to the next Fmoc deprotection step. This is a highly recommended strategy for difficult couplings, including that of Fmoc-Phe(4-I)-OH, to ensure the reaction goes to completion.
Troubleshooting Guides
Issue 1: Positive Kaiser Test After Coupling Fmoc-Phe(4-I)-OH
A positive Kaiser test (blue beads) indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction.
Caption: Troubleshooting workflow for a positive Kaiser test.
Recommended Solutions:
-
Switch to a More Potent Coupling Reagent: If you are using a standard carbodiimide-based method (e.g., DIC/HOBt), switch to a more powerful aminium/uronium salt like HATU, HCTU, or COMU. These reagents form more reactive activated esters, which can overcome the steric hindrance.
-
Perform a Double Coupling: This is often the most effective solution. After the initial coupling reaction, drain the reagents and add a fresh solution of activated Fmoc-Phe(4-I)-OH to the resin.
-
Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 3-4 hours, or even overnight for extremely difficult cases.
-
Check Reagents: Ensure that your Fmoc-Phe(4-I)-OH, coupling reagents, and solvents are of high quality and anhydrous. Moisture can significantly reduce coupling efficiency.
Issue 2: Presence of a Deletion Peptide (-Phe(4-I)) in the Final Product
The presence of a significant peak corresponding to the peptide without the 4-iodophenylalanine residue in the HPLC or mass spectrum of the crude product is a clear sign of failed coupling at that position.
Caption: Troubleshooting workflow for deletion peptide formation.
Recommended Solutions:
-
Optimize Coupling Strategy: As with a positive Kaiser test, the primary solution is to improve the coupling step. A double coupling with a potent reagent like HATU or COMU is highly recommended for all future syntheses incorporating Fmoc-Phe(4-I)-OH.
-
Address Peptide Aggregation: Sometimes, the growing peptide chain can aggregate on the resin, making the N-terminal amine inaccessible. This is more common in longer or hydrophobic sequences.
-
Microwave-Assisted SPPS: The use of microwave energy can disrupt aggregation and accelerate the coupling reaction.
-
Solvent Choice: Using a more polar solvent like N-methyl-2-pyrrolidone (NMP) or adding a small percentage of a chaotropic salt like LiCl to the DMF can help to break up aggregates.
-
Resin Choice: Using a low-loading resin or a PEG-based resin can improve solvation and reduce aggregation.
-
Experimental Protocols
Protocol 1: Standard Coupling (for comparison)
This protocol is provided for context and is generally not recommended for Fmoc-Phe(4-I)-OH due to the high risk of incomplete coupling.
-
Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 min).
-
Washing: Wash the resin with DMF (5x), DCM (3x), and DMF (3x).
-
Activation: In a separate vessel, dissolve Fmoc-Phe(4-I)-OH (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.
-
Coupling: Add the activation solution to the resin and shake for 2 hours.
-
Washing: Wash the resin with DMF (5x).
-
Monitoring: Perform a Kaiser test.
Protocol 2: Recommended Protocol for Fmoc-Phe(4-I)-OH (Double Coupling with HATU)
This protocol is designed to maximize the coupling efficiency for the sterically hindered Fmoc-Phe(4-I)-OH.
-
Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin with DMF (5x), DCM (3x), and DMF (3x).
-
First Coupling:
-
Activation: In a separate vessel, dissolve Fmoc-Phe(4-I)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Coupling: Add the activation solution to the resin and shake for 1.5 hours.
-
Washing: Wash the resin with DMF (3x).
-
-
Second Coupling:
-
Activation: Prepare a fresh activation solution as in the first coupling.
-
Coupling: Add the fresh activation solution to the resin and shake for another 1.5 hours.
-
-
Washing: Wash the resin with DMF (5x), DCM (3x), and DMF (3x).
-
Monitoring: Perform a Kaiser test to confirm the absence of free amines.
Data Presentation
The following table summarizes the general effectiveness of common coupling reagents for sterically hindered amino acids like Fmoc-Phe(4-I)-OH. The efficiencies are presented as relative values, as the exact quantitative yield can vary depending on the peptide sequence and other synthesis conditions.
| Coupling Reagent Combination | Reagent Type | Relative Efficiency for Hindered Amino Acids | Recommended Use for Fmoc-Phe(4-I)-OH |
| DIC / HOBt | Carbodiimide | Low to Moderate | Not recommended as a first choice |
| DIC / OxymaPure | Carbodiimide | Moderate | Acceptable, but may require double coupling |
| HBTU / DIPEA | Aminium Salt | High | Recommended |
| HCTU / DIPEA | Aminium Salt | High | Recommended |
| HATU / DIPEA or Collidine | Aminium Salt | Very High | Highly Recommended |
| PyBOP / DIPEA | Phosphonium Salt | High | Recommended |
| COMU / DIPEA | Uronium Salt | Very High | Highly Recommended for very difficult couplings |
Table 1: Comparison of common coupling reagents for sterically hindered amino acids.
Visualization of Experimental Workflow
Caption: Recommended double-coupling workflow for Fmoc-Phe(4-I)-OH.
Preventing deiodination of H-Phe(4-I)-OH during peptide cleavage
Topic: Preventing Deiodination of H-Phe(4-I)-OH during Peptide Cleavage
Welcome to the technical support center for peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the deiodination of 4-iodophenylalanine during the final cleavage step of solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a problem for peptides containing this compound?
A1: Deiodination is the chemical process that removes the iodine atom from the phenyl ring of the 4-iodophenylalanine residue. This side reaction is problematic because the iodine atom is often crucial for the peptide's biological activity, structural integrity, or its function as a radiolabel or heavy-atom probe in structural studies. The loss of iodine results in a heterogeneous mixture of the desired iodinated peptide and the non-iodinated phenylalanine-containing peptide, which can be difficult to separate and compromises the overall yield and purity of the target molecule.
Q2: What causes the deiodination of this compound during peptide synthesis?
A2: Deiodination of this compound typically occurs during the final cleavage step, where the peptide is removed from the solid support and side-chain protecting groups are simultaneously cleaved. This process is most commonly performed using strong acids, such as trifluoroacetic acid (TFA). The highly acidic environment, in conjunction with reactive carbocations generated from the cleavage of protecting groups (e.g., Boc, Trt), can lead to the electrophilic cleavage of the carbon-iodine bond on the aromatic ring.
Q3: Are there specific cleavage conditions that are more prone to causing deiodination?
A3: Yes, certain conditions can increase the likelihood of deiodination. These include:
-
Prolonged exposure to strong acids: Longer cleavage times increase the probability of the C-I bond cleavage.
-
High reaction temperatures: Elevated temperatures can accelerate the rate of deiodination.
-
Presence of unprotected sensitive residues: Reactive species generated from other amino acid side chains can contribute to a more reactive cleavage environment.
-
Inadequate scavenging: The absence or insufficiency of appropriate scavengers allows reactive carbocations to attack the iodinated phenyl ring.
Troubleshooting Guide
Issue: Significant deiodination of this compound is observed in the crude peptide product after TFA cleavage.
This troubleshooting guide will help you identify the potential causes and implement effective solutions to minimize or eliminate the loss of iodine from your peptide.
| Potential Cause | Recommended Solution | Rationale |
| Harsh Cleavage Conditions | Reduce the cleavage reaction time to the minimum required for complete deprotection (typically 1-2 hours). Perform the cleavage at a lower temperature (e.g., 4°C or on ice). | Minimizing the duration and temperature of exposure to strong acid reduces the kinetic favorability of the deiodination side reaction.[1] |
| Inadequate Scavenging of Carbocations | Use a scavenger cocktail specifically designed to quench reactive electrophiles. A recommended starting point is a cocktail containing triisopropylsilane (B1312306) (TIS) and water. For more sensitive sequences, consider adding thiol-based scavengers. | Scavengers are crucial for trapping the reactive carbocations generated during the cleavage of protecting groups, thereby preventing them from attacking the electron-rich iodophenyl ring.[2][3] |
| Oxidative Damage | While less common, oxidative processes can contribute to instability. Ensure all reagents are fresh and consider performing the cleavage under an inert atmosphere (e.g., nitrogen or argon). | An inert atmosphere minimizes the presence of oxygen, which can participate in radical-mediated side reactions that may compromise the integrity of the iodinated residue. |
| Choice of Cleavage Cocktail | Optimize the cleavage cocktail composition based on the other amino acids present in your peptide sequence. See the table below for recommended cocktails. | Different amino acid compositions require different scavenger combinations for optimal protection of all sensitive residues. A well-chosen cocktail provides comprehensive protection.[4][5][6] |
Table 1: Recommended Cleavage Cocktails to Minimize Deiodination
| Cocktail Name | Composition (v/v/v) | Recommended Use Cases | Notes |
| Standard (Low-Risk Peptides) | 95% TFA / 2.5% Water / 2.5% TIS | For peptides lacking other sensitive residues like Trp, Met, or Cys. | This is a good starting point for robust sequences. |
| Reagent K (Modified for Iodo-Phe) | 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT | For peptides containing multiple sensitive residues including Cys, Met, and Trp, in addition to this compound. | Provides a broad spectrum of scavenging activity.[3][7] |
| "Odorless" Cocktail | 88% TFA / 5% Phenol / 5% Water / 2% TIS | A less pungent alternative to cocktails containing thiols, suitable for peptides with Trityl-based protecting groups.[2] | May be less effective if multiple Cys residues are present. |
TFA: Trifluoroacetic acid; TIS: Triisopropylsilane; EDT: 1,2-Ethanedithiol
Experimental Protocols
Protocol 1: Standard Cleavage Protocol for Peptides Containing this compound
This protocol is designed for peptides that do not contain other highly sensitive residues like multiple Cys or Met.
-
Resin Preparation: Following synthesis, wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM) (3 x 5 mL) and dry it under a stream of nitrogen.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail fresh. For a 0.1 mmol scale synthesis, prepare 10 mL of the "Standard (Low-Risk Peptides)" cocktail: 9.5 mL TFA, 0.25 mL deionized water, and 0.25 mL TIS. Caution: Always prepare and use TFA cocktails in a certified fume hood.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin. Gently agitate the mixture at room temperature for 1.5 to 2 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation and Washing: Centrifuge the peptide suspension to pellet the crude product. Decant the ether and wash the peptide pellet twice more with cold diethyl ether.
-
Drying: Dry the peptide pellet under vacuum to remove residual ether.
-
Analysis: Dissolve a small amount of the crude peptide in a suitable solvent and analyze by HPLC and mass spectrometry to assess purity and check for deiodination.
Protocol 2: Robust Cleavage Protocol for Sensitive Peptides Containing this compound
This protocol is recommended for peptides that also contain other sensitive residues such as Cys, Met, or Trp.
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Cleavage Cocktail Preparation: Prepare "Reagent K" fresh. For a 0.1 mmol scale synthesis, prepare 10 mL of the cocktail: 8.25 mL TFA, 0.5 mL phenol, 0.5 mL deionized water, 0.5 mL thioanisole, and 0.25 mL EDT. Caution: This mixture has a strong odor and should be handled with extreme care in a fume hood.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate gently for 2 hours at room temperature.
-
Peptide Precipitation, Isolation, and Analysis: Follow steps 4-7 from Protocol 1.
Visualizations
Diagram 1: Proposed Mechanism of Deiodination and Prevention
Caption: Mechanism of deiodination and its prevention by scavengers.
Diagram 2: Experimental Workflow for Peptide Cleavage and Analysis
Caption: Workflow for peptide cleavage and purity analysis.
Diagram 3: Decision Tree for Selecting a Cleavage Cocktail
Caption: Decision guide for choosing the right cleavage cocktail.
References
- 1. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Cleavage cocktail recommendations for peptides with iodinated residues
Technical Support Center: Peptides with Iodinated Residues
This guide provides recommendations and troubleshooting advice for the successful cleavage of synthetic peptides containing iodinated residues, such as 3-iodotyrosine and 3,5-diiodotyrosine.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a significant problem during peptide cleavage?
A1: Deiodination is the chemical process where one or more iodine atoms are lost from an iodinated amino acid residue within a peptide.[1] This is a critical issue because the iodine atoms are often essential for the peptide's biological activity, receptor binding affinity, or its properties as a radiographic probe.[1] The loss of iodine leads to a mixture of the desired peptide and deiodinated impurities, which complicates purification, reduces the overall yield, and can compromise the final product's efficacy and reliability.[1]
Q2: When is deiodination most likely to occur during solid-phase peptide synthesis (SPPS)?
A2: Deiodination is most common during the final cleavage step.[1] This stage involves treating the peptide-resin with a strong acid, typically trifluoroacetic acid (TFA), to cleave the peptide from the solid support and remove side-chain protecting groups.[1] The highly acidic environment and the reactive carbocations generated from protecting groups create conditions that can break the carbon-iodine bond.[1]
Q3: What is the primary cause of deiodination during TFA cleavage?
A3: The main cause is the attack by reactive electrophilic species, specifically carbocations, on the electron-rich aromatic ring of the iodinated residue.[1] These carbocations are generated when acid-labile protecting groups (e.g., t-butyl, trityl) are removed by TFA.[2][3] Without proper "scavengers" to trap these carbocations, they can attack the iodinated ring, leading to the displacement and loss of iodine.[1]
Q4: How can deiodination be prevented or minimized?
A4: Deiodination can be minimized by adding nucleophilic reagents, known as scavengers, to the TFA cleavage cocktail.[2] These scavengers effectively "trap" or quench the reactive carbocations before they can react with the sensitive iodinated residues.[3][4] The choice of scavengers and their concentration is critical for protecting the integrity of the peptide.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Significant deiodination observed in crude peptide. | Highly reactive carbocations generated during cleavage are attacking the iodinated residues. The cleavage cocktail lacks sufficient or appropriate scavengers. | Use a cleavage cocktail specifically designed to protect electron-rich aromatic residues. Reagent K or a mixture of TFA/TIS/H₂O/EDT is highly recommended. Triisopropylsilane (TIS) is a particularly effective carbocation scavenger. |
| Low yield of the final peptide product. | 1. Incomplete cleavage from the resin. 2. Reattachment of the peptide to the resin, which can occur with C-terminal Trp, Tyr, and Met residues.[3] 3. The peptide is small or hydrophobic and did not precipitate well in cold ether.[3] | 1. Extend the cleavage time to 3-4 hours, but monitor for other potential side reactions.[5] 2. Ensure the scavenger cocktail is robust. Reagent R is effective at preventing reattachment for Trp-containing peptides and its principles apply here.[6] 3. If no precipitate forms, concentrate the ether filtrate by rotary evaporation and attempt precipitation again or use an alternative workup procedure.[3] |
| Presence of other side-products (alkylation, oxidation). | Scavengers used were not sufficient to protect other sensitive residues in the sequence (e.g., Met, Cys, Trp).[3] | Use a broad-spectrum cleavage cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT), which is designed to protect a wide range of sensitive amino acids. |
Recommended Cleavage Cocktails for Iodinated Peptides
The key to preventing deiodination is the efficient scavenging of carbocations. The principles for protecting iodinated tyrosine are similar to those for protecting tryptophan. Therefore, cocktails rich in carbocation scavengers are essential.
| Reagent Name / Composition | % Composition (v/v/w) | Key Scavengers & Use-Case |
| TFA / TIS / H₂O | 95% / 2.5% / 2.5% | Primary Recommendation. Triisopropylsilane (TIS) is an excellent scavenger for trityl and other carbocations. Water helps suppress side reactions. This is a highly effective, low-odor option suitable for most sequences containing iodinated residues.[7] |
| Reagent K | 82.5% / 5% / 5% / 5% / 2.5% (TFA / Water / Phenol / Thioanisole / EDT) | For complex peptides. A "universal" cocktail for peptides with multiple sensitive residues (Cys, Met, Trp, Tyr). The combination of scavengers provides robust protection against a wide range of side reactions, including deiodination. |
| Reagent R | 90% / 5% / 3% / 2% (TFA / Thioanisole / EDT / Anisole - Typical composition) | Recommended for peptides containing arginine and tryptophan, as it minimizes side reactions and reattachment to the resin.[6] Its strong scavenging properties are also beneficial for protecting iodinated residues. |
| Reagent B | 88% / 5% / 5% / 2% (TFA / Phenol / Water / TIS) | Low-odor alternative to Reagent K. Uses TIS instead of thiol-based scavengers. Very effective for peptides with trityl-protected groups and iodinated residues. Will not prevent methionine oxidation.[6] |
Detailed Experimental Protocol: Cleavage & Deprotection
This protocol is a general guideline. A small-scale trial cleavage (20-50 mg of resin) is always recommended to optimize conditions for your specific peptide.[5]
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 100 mg) into a suitable reaction vessel.
-
Wash the resin with Dichloromethane (DCM) (3 x 5 mL) to remove any residual DMF and to swell the resin. Allow the resin to settle and remove the DCM after each wash.
-
-
Cleavage Reaction:
-
Prepare the chosen cleavage cocktail (e.g., 4 mL of TFA/TIS/H₂O 95:2.5:2.5) and cool it in an ice bath.
-
Add the cold cleavage cocktail to the peptide-resin. Ensure the resin is fully submerged.[1]
-
Gently agitate or stir the mixture at room temperature. The standard incubation time is 2-3 hours.[1] For complex peptides or those with multiple protecting groups, this may be extended up to 4 hours.[3]
-
-
Peptide Isolation:
-
Filter the resin from the TFA/peptide solution into a cold 50 mL centrifuge tube. A polypropylene (B1209903) syringe with a frit is suitable for this.
-
Wash the resin twice with fresh TFA (1 mL each) and combine the filtrates.
-
-
Peptide Precipitation:
-
Add the combined TFA filtrate dropwise into a centrifuge tube containing ~40 mL of cold diethyl ether (-20°C). A white precipitate of the crude peptide should form immediately.[3]
-
Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.
-
-
Washing and Drying:
-
Centrifuge the tube (e.g., at 3000 rpm for 5 minutes) to pellet the peptide.
-
Carefully decant the ether supernatant.
-
Wash the peptide pellet twice more by resuspending it in cold diethyl ether, centrifuging, and decanting. This removes residual scavengers and organic byproducts.[1]
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Analysis:
-
Dissolve a small amount of the dried crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).
-
Analyze the sample by reverse-phase HPLC (RP-HPLC) and Mass Spectrometry (MS) to confirm the identity, purity, and integrity of the iodinated peptide.[1]
-
Visualizations
Caption: Decision workflow for selecting an appropriate cleavage cocktail.
Caption: Mechanism of carbocation scavenging to prevent deiodination.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. peptide.com [peptide.com]
- 7. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
Technical Support Center: Solubility of H-Phe(4-I)-OH and Its Protected Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of 4-iodo-L-phenylalanine (H-Phe(4-I)-OH) and its commonly used protected derivatives in research and drug development.
Frequently Asked Questions (FAQs)
Q1: Why am I having trouble dissolving this compound and its protected derivatives?
A1: The solubility of this compound and its derivatives is influenced by several factors. The presence of the large, hydrophobic iodine atom on the phenyl ring significantly reduces aqueous solubility. The protecting group (Boc, Fmoc, Cbz) further alters the physicochemical properties, generally increasing solubility in organic solvents while decreasing it in aqueous solutions. At its isoelectric point, the unprotected amino acid exists as a zwitterion, which can lead to strong intermolecular interactions and lower solubility.
Q2: Which solvents are recommended for dissolving this compound and its protected derivatives?
A2: For the unprotected this compound, polar organic solvents are often necessary. A documented solubility in DMSO is 4.65 mg/mL, which can be achieved with ultrasonication and pH adjustment.[1] For Boc-Phe(4-I)-OH, common organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone (B3395972) are effective.[2] It is only slightly soluble in water.[2] Fmoc-protected phenylalanine derivatives are generally soluble in polar aprotic solvents like DMF and NMP.[3] For instance, Fmoc-Phe(4-NH2)-OH has a high solubility of 125 mg/mL in DMSO.[4] Cbz-protected phenylalanine derivatives are typically soluble in alcohols and esters.[5]
Q3: How does the choice of protecting group (Boc, Fmoc, Cbz) affect solubility?
A3: The protecting group has a significant impact on solubility:
-
Boc (tert-Butoxycarbonyl): The Boc group is relatively non-polar and bulky, which generally decreases aqueous solubility but enhances solubility in a range of common organic solvents like DCM, DMF, and NMP.[6]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): The large, aromatic Fmoc group is highly hydrophobic, rendering Fmoc-protected amino acids generally insoluble in water but soluble in polar organic solvents like DMF and NMP.[3]
-
Cbz (Carboxybenzyl): The Cbz group also increases hydrophobicity compared to the free amino acid, leading to better solubility in organic solvents such as alcohols and esters.[5]
Q4: Can I improve the solubility of a poorly soluble derivative?
A4: Yes, several techniques can be employed to improve solubility:
-
Co-solvents: Using a mixture of solvents can be effective. For hydrophobic compounds, starting with a small amount of a strong organic solvent like DMSO or DMF and then slowly diluting with a less polar solvent can help.
-
pH Adjustment: For the unprotected amino acid and derivatives with free carboxylic acid or amino groups, adjusting the pH away from the isoelectric point can increase solubility in aqueous solutions by creating a net positive or negative charge.
-
Sonication: Applying ultrasonic energy can help to break down solute particles and enhance the rate of dissolution.
-
Heating: Gently warming the solution can increase the solubility of many compounds. However, be cautious of potential degradation at higher temperatures.
-
Salt Formation: Converting the amino acid or a derivative with a free carboxylic acid or amino group into a salt can significantly improve aqueous solubility.
Data Presentation: Solubility of this compound and Its Derivatives
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | 4.65 mg/mL (15.97 mM)[1] | Requires ultrasonication and pH adjustment to 6 with 1 M HCl.[1] |
| Water | Poorly soluble | General observation for iodinated amino acids. | |
| Boc-Phe(4-I)-OH | Chloroform | Soluble[2] | Quantitative data not readily available. |
| Dichloromethane | Soluble[2] | Quantitative data not readily available. | |
| Ethyl Acetate | Soluble[2] | Quantitative data not readily available. | |
| DMSO | Soluble[2] | Quantitative data not readily available. | |
| Acetone | Soluble[2] | Quantitative data not readily available. | |
| Water | Slightly soluble[2] | ||
| Fmoc-Phe(4-I)-OH | DMF | Soluble | Based on the general solubility of Fmoc-protected amino acids.[3] |
| NMP | Soluble | Based on the general solubility of Fmoc-protected amino acids.[3] | |
| Water | Insoluble | Based on the general properties of Fmoc-protected amino acids.[3] | |
| Cbz-Phe(4-I)-OH | Alcohols | Soluble[5] | General observation for Cbz-protected amino acids. Quantitative data not readily available. |
| Esters | Soluble[5] | General observation for Cbz-protected amino acids. Quantitative data not readily available. | |
| Water | Poorly soluble | General observation for Cbz-protected amino acids. |
Experimental Protocols
Protocol for Determining Solubility of Amino Acid Derivatives
This protocol outlines a general method for determining the solubility of this compound and its protected derivatives in various solvents.
Materials:
-
Compound of interest (this compound, Boc-Phe(4-I)-OH, Fmoc-Phe(4-I)-OH, or Cbz-Phe(4-I)-OH)
-
Selected solvents (e.g., Water, DMSO, DMF, NMP, Dichloromethane, Ethyl Acetate)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Sonicator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the compound to a known volume of the solvent in a vial.
-
Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Place the vial in a sonicator for 15-30 minutes.
-
Allow the suspension to equilibrate at a constant temperature (e.g., 25 °C) for 24 hours with continuous stirring or shaking to ensure saturation.
-
-
Sample Collection and Preparation:
-
After equilibration, centrifuge the suspension at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the dissolved compound using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the tested solvent.
-
Mandatory Visualizations
Caption: Experimental workflow for determining the solubility of amino acid derivatives.
Caption: Troubleshooting workflow for dissolving poorly soluble amino acid derivatives.
References
Technical Support Center: HPLC Purification of Peptides Containing H-Phe(4-I)-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the reversed-phase high-performance liquid chromatography (RP-HPLC) purification of synthetic peptides incorporating the unnatural amino acid 4-iodo-L-phenylalanine (H-Phe(4-I)-OH). This resource is intended for researchers, scientists, and professionals in drug development who are working with these specialized peptides.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when purifying peptides containing this compound by RP-HPLC?
A1: The primary challenges stem from the properties of the 4-iodophenylalanine residue. The iodine atom significantly increases the hydrophobicity and bulk of the amino acid side chain. This can lead to several issues during RP-HPLC purification:
-
Poor Solubility: The increased hydrophobicity can make the crude peptide difficult to dissolve in standard aqueous mobile phases, potentially leading to precipitation on the column.[1]
-
Strong Retention: Peptides containing this compound will interact strongly with the hydrophobic stationary phase (e.g., C18), requiring higher concentrations of organic solvent for elution.
-
Peak Broadening: Strong hydrophobic interactions can lead to slow desorption kinetics from the stationary phase, resulting in broad, poorly resolved peaks.
-
Aggregation: Hydrophobic peptides have a tendency to aggregate, which can further complicate purification and lead to broad or split peaks.
Q2: How should I prepare my crude this compound-containing peptide for injection?
A2: Proper sample preparation is critical to avoid precipitation and ensure good chromatography. Due to the hydrophobic nature of these peptides, direct dissolution in aqueous buffers is often unsuccessful.[1]
-
Initial Dissolution: Start by dissolving the lyophilized crude peptide in a small amount of a strong organic solvent. Dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are excellent choices for dissolving hydrophobic peptides.[2][3]
-
Dilution: Once fully dissolved, slowly add your initial mobile phase (high aqueous content, e.g., 95% Water/5% Acetonitrile (B52724) with 0.1% TFA) to the peptide solution with gentle vortexing. Be cautious not to dilute it to the point where the peptide precipitates.[1]
-
Filtration: Before injection, it is advisable to filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column.
Q3: Which HPLC column is best suited for purifying peptides with this compound?
A3: While C18 columns are the standard for peptide purification, the high hydrophobicity of this compound-containing peptides may necessitate alternatives for optimal separation.[4]
-
C18 (Octadecyl): A good starting point, but strong retention may lead to very long run times or require very high organic solvent concentrations.
-
C8 (Octyl) or C4 (Butyl): These columns have shorter alkyl chains and are less hydrophobic than C18. They can provide better peak shapes and shorter retention times for very hydrophobic peptides.[2][5]
-
Phenyl: A phenyl-bonded stationary phase can offer different selectivity due to pi-pi interactions with the aromatic ring of the 4-iodophenylalanine, which can sometimes improve resolution from closely eluting impurities.[2]
-
Polymeric Phases: Columns with polystyrene-divinylbenzene (PS-DVB) stationary phases are inherently hydrophobic and stable over a wide pH range, offering another alternative for separating challenging peptides.[6]
Q4: How can I optimize the mobile phase and gradient for better separation?
A4: Mobile phase optimization is key to achieving good resolution.
-
Ion-Pairing Agent: The use of an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1% in both aqueous and organic mobile phases is standard practice. TFA helps to improve peak shape by forming ion pairs with charged residues and suppressing silanol (B1196071) interactions.[4][6][7]
-
Organic Solvent: Acetonitrile is the most common organic solvent for peptide purification due to its low viscosity and UV transparency.[7][8] For extremely hydrophobic peptides, n-propanol can be used, sometimes in a mixture with acetonitrile, to improve solubility and reduce retention, though it increases backpressure.[1][8]
-
Gradient Slope: Due to the high hydrophobicity, a shallow gradient is often necessary to resolve the target peptide from impurities. A good starting point is a linear gradient increasing the organic phase by 1% per minute.[9] You may need to further decrease the slope around the elution point of your peptide to improve resolution.
-
pH: While most peptide separations are performed at low pH (around 2-3) using TFA, adjusting the mobile phase pH can alter the ionization state of acidic or basic residues in the peptide, providing an alternative selectivity.[10]
Experimental Protocol: Purification of a Peptide Containing this compound
This protocol provides a general methodology for the purification of a crude synthetic peptide containing 4-iodophenylalanine. Optimization will be required based on the specific peptide sequence.
1. Materials
-
Crude lyophilized peptide containing this compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Dimethyl sulfoxide (DMSO)
-
Reversed-phase HPLC column (e.g., C8 or C18, 5 µm, 100-300 Å pore size)
-
HPLC system with a gradient pump, UV detector, and fraction collector
-
0.22 µm syringe filters
2. Mobile Phase Preparation
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Degas both mobile phases thoroughly before use.
3. Sample Preparation
-
Weigh approximately 5-10 mg of the crude peptide into a clean microcentrifuge tube.
-
Add a minimal volume of DMSO (e.g., 100-200 µL) to dissolve the peptide completely.
-
Slowly add Mobile Phase A to the dissolved sample to a final concentration of approximately 5-10 mg/mL. Ensure the peptide remains in solution.
-
Filter the sample through a 0.22 µm syringe filter.
4. HPLC Method
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes, or until the baseline is stable.
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution:
-
Initial Scouting Gradient:
-
0-5 min: 5% B (isocratic)
-
5-65 min: 5% to 95% B (linear gradient)
-
65-70 min: 95% B (column wash)
-
70-75 min: 95% to 5% B (return to initial conditions)
-
75-85 min: 5% B (re-equilibration)
-
-
Optimized Gradient (Example): Based on the scouting run, if the peptide elutes at 45% B, a shallower gradient around this point can be used for better resolution.
-
0-5 min: 25% B (isocratic)
-
5-45 min: 25% to 55% B (linear gradient, 0.75%/min)
-
45-50 min: 55% to 95% B (column wash)
-
50-55 min: 95% B (column wash)
-
55-60 min: 95% to 25% B (return to initial conditions)
-
60-70 min: 25% B (re-equilibration)
-
-
-
Detection: Monitor the elution profile at 220 nm and 280 nm. The peptide bond absorbs at ~220 nm, while the aromatic rings of phenylalanine and 4-iodophenylalanine will absorb at higher wavelengths.
-
Fraction Collection: Collect fractions across the peaks of interest.
5. Post-Purification Analysis
-
Analyze the collected fractions by analytical RP-HPLC to determine their purity.
-
Confirm the identity of the desired peptide in the pure fractions by mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final purified peptide.
Quantitative Data Summary
The following table provides an example of expected results for the purification of a hypothetical 15-amino acid peptide containing one this compound residue. Actual results will vary depending on the peptide sequence, synthesis quality, and HPLC conditions.
| Parameter | Analytical Scouting Run | Preparative Optimized Run |
| Column | C18, 4.6 x 150 mm, 5 µm | C8, 10 x 250 mm, 5 µm |
| Flow Rate | 1.0 mL/min | 4.0 mL/min |
| Gradient | 5-95% ACN in 60 min | 30-50% ACN in 40 min |
| Retention Time | ~35 min | ~25 min |
| Crude Purity | ~60% | ~60% |
| Purity of Pooled Fractions | N/A | >95% |
| Recovery Yield | N/A | ~30-40% |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No peaks or very small peaks | - Peptide precipitated in the sample vial or on the column.- Injection failure. | - Re-dissolve the sample in a stronger organic solvent (DMSO/DMF).- Reduce the dilution with aqueous mobile phase.- Check the injector for proper functioning. |
| Broad or tailing peaks | - Strong hydrophobic interactions with the stationary phase.- Column overload.- Secondary interactions with residual silanols on the silica (B1680970) packing.- Peptide aggregation. | - Switch to a less hydrophobic column (C8, C4, or Phenyl).- Increase the column temperature (e.g., 40-60 °C) to improve mass transfer.- Reduce the amount of sample injected.- Ensure 0.1% TFA is present in the mobile phases.- Use a shallower gradient. |
| Split peaks | - Peptide is aggregating on the column.- The sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., pure DMSO).- Clogged column frit or void in the column packing. | - Add a small amount of organic acid (e.g., formic acid) or a chaotropic agent to the sample to disrupt aggregation.- Dilute the sample in the initial mobile phase before injection.- Try a "sandwich" injection (water/sample in DMSO/water) if supported by the HPLC system.[11]- Back-flush the column or replace it if damaged. |
| High backpressure | - Peptide precipitation on the column.- Clogged in-line filter or column frit.- High viscosity of the mobile phase (e.g., using n-propanol). | - Filter the sample before injection.- Flush the column with a strong solvent (e.g., isopropanol).- Replace the in-line filter or guard column.- If using high-viscosity solvents, consider increasing the column temperature to reduce pressure. |
| Poor resolution of target peptide from impurities | - Inappropriate column chemistry.- Gradient is too steep. | - Screen different column stationary phases (e.g., C8, Phenyl).- Optimize the gradient by making it shallower around the elution time of the target peptide.- Try a different mobile phase modifier or pH.[10] |
Visualizations
Experimental Workflow for Peptide Purification
Caption: A typical workflow for the purification of peptides containing this compound.
Troubleshooting Decision Tree for Peak Shape Issues
References
- 1. nestgrp.com [nestgrp.com]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. waters.com [waters.com]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Mass Spectrometry Analysis of Peptides with 4-Iodo-L-phenylalanine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mass spectrometry analysis of peptides containing the photo-reactive amino acid analog, 4-Iodo-L-phenylalanine.
Troubleshooting Guides
This section addresses common issues encountered during the mass spectrometry analysis of peptides incorporating 4-Iodo-L-phenylalanine, often used in photo-cross-linking studies to investigate protein-protein interactions.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Signal for Iodinated Peptide | 1. Inefficient Incorporation: The 4-Iodo-L-phenylalanine was not efficiently incorporated into the protein of interest. 2. Sample Loss During Preparation: Significant loss of the cross-linked protein or resulting peptides occurred during sample preparation steps like gel extraction, digestion, or desalting.[1] 3. Poor Ionization Efficiency: The peptide may not ionize well under the chosen mass spectrometry conditions. 4. Low Abundance: The cross-linked species is of very low abundance. | 1. Verify Incorporation: Before large-scale experiments, confirm the incorporation of 4-Iodo-L-phenylalanine via Western blot (using an antibody against a tag on the protein of interest) or a small-scale mass spectrometry analysis of the intact protein. 2. Optimize Sample Preparation: Use low-binding tubes and pipette tips. Minimize the number of transfer steps. Consider in-solution digestion for low-abundance samples to avoid losses associated with gel-based methods.[1] 3. Adjust MS Parameters: Optimize spray voltage, capillary temperature, and other source parameters. Experiment with different ionization modes if available. 4. Enrich for Cross-linked Peptides: Employ enrichment strategies such as size-exclusion chromatography (SEC) or strong cation exchange (SCX) to enrich for the larger, cross-linked peptides prior to LC-MS/MS analysis. |
| Complex and Difficult-to-Interpret MS/MS Spectra | 1. Multiple Cross-linked Species: The UV activation may have resulted in a heterogeneous mixture of cross-linked products, including intra- and inter-molecular cross-links. 2. Non-specific Fragmentation: The iodinated peptide may be fragmenting in an unusual or unexpected manner. 3. Presence of Unmodified Peptides: A high abundance of non-cross-linked peptides can complicate the spectra and suppress the signal of the target peptides. | 1. Optimize UV Exposure: Titrate the UV exposure time and intensity to minimize non-specific cross-linking. 2. Manual Spectra Interpretation: Carefully examine the MS/MS spectra for expected fragmentation patterns. Look for characteristic b- and y-ions, as well as potential neutral losses. 3. Enrichment: As mentioned above, enrichment for cross-linked peptides can simplify the resulting spectra by reducing the complexity of the sample. |
| Ambiguous Identification of Cross-linked Peptides | 1. Inadequate Search Parameters: The database search software may not be correctly configured to identify peptides with the 4-Iodo-L-phenylalanine modification and the resulting cross-links. 2. Lack of Characteristic Fragment Ions: The MS/MS spectra may lack a sufficient number of fragment ions to confidently assign the peptide sequence and the cross-link site. | 1. Configure Search Software: Ensure that the mass of 4-Iodo-L-phenylalanine (C9H10INO2, monoisotopic mass ≈ 291.975 Da) is correctly defined as a variable modification. The cross-linker settings in the search software must also be accurately configured. 2. Optimize Fragmentation Energy: Experiment with different collision energies (e.g., stepped or varied collision energy) to promote more complete fragmentation of the peptide backbone. Consider using alternative fragmentation methods like ETD or EThcD if available, as they can provide complementary fragmentation information. |
| Unexpected Mass Shifts or Adducts | 1. Iodine Adducts: The iodine atom may form adducts with solvents or other molecules in the sample. 2. In-source Fragmentation/Rearrangement: The peptide may be undergoing fragmentation or rearrangement in the ion source before mass analysis.[2] | 1. Use High Purity Solvents: Ensure that all solvents and reagents are of high purity to minimize potential adduct formation. 2. Optimize Source Conditions: Lower the source fragmentation by adjusting voltages (e.g., cone or skimmer voltage) to minimize in-source decay. |
Frequently Asked Questions (FAQs)
Q1: What is the expected mass shift for a peptide containing one 4-Iodo-L-phenylalanine residue?
A1: Phenylalanine has a monoisotopic mass of approximately 147.068 Da. 4-Iodo-L-phenylalanine has a monoisotopic mass of approximately 291.975 Da. Therefore, the incorporation of one 4-Iodo-L-phenylalanine in place of a phenylalanine will result in a mass increase of approximately 144.907 Da. When searching your data, it is crucial to define this as a variable modification in your search software.
Q2: What are the expected fragmentation patterns for peptides containing 4-Iodo-L-phenylalanine in MS/MS analysis?
A2: The fragmentation of peptides containing 4-Iodo-L-phenylalanine will likely exhibit characteristics of both standard peptide fragmentation and the fragmentation of halogenated compounds.
-
Backbone Fragmentation (b- and y-ions): You should expect to see the typical b- and y-ion series resulting from the cleavage of the peptide backbone. The mass of the 4-Iodo-L-phenylalanine residue will be incorporated into the masses of the fragment ions containing this residue.
-
Neutral Loss of Iodine: A characteristic fragmentation pathway for iodinated compounds is the neutral loss of the iodine atom (I, 126.904 Da) or hydrogen iodide (HI, 127.912 Da). Look for fragment ions in your MS/MS spectrum that correspond to the precursor ion or other fragment ions minus these masses. The presence of these neutral loss peaks can be a strong indicator of an iodine-containing peptide.
-
Side Chain Fragmentation: The benzyl (B1604629) group of phenylalanine can influence fragmentation.[3][4] For 4-Iodo-L-phenylalanine, you may observe fragmentation patterns related to its side chain, although the neutral loss of iodine is often a more dominant feature for halogenated compounds.
Q3: How can I confirm that the cross-links I'm identifying are specific?
A3: Specificity in photo-cross-linking experiments is critical. Here are several ways to increase confidence in your results:
-
Control Experiments: Perform control experiments where the cells are not exposed to UV light. The absence of the cross-linked product in the non-irradiated control is a strong indicator of a light-dependent interaction.
-
Mutation Analysis: If you have a hypothesized interaction interface, mutate the 4-Iodo-L-phenylalanine to a non-photoreactive amino acid (like alanine (B10760859) or phenylalanine) at the site of incorporation. A loss of the cross-linked product upon mutation supports a specific interaction at that site.
-
Quantitative Proteomics: Use quantitative methods like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) to differentiate specific cross-linked partners from non-specific background proteins.[5]
Q4: What are the best practices for sample preparation when working with 4-Iodo-L-phenylalanine and photo-cross-linking?
A4: Careful sample preparation is key to a successful photo-cross-linking mass spectrometry experiment.
-
Protein Digestion: After cross-linking and purification of your protein complex, a standard in-solution or in-gel digestion protocol using an enzyme like trypsin is typically employed.[1]
-
Enrichment of Cross-linked Peptides: Cross-linked peptides are often present in low abundance compared to linear peptides. Enrichment using techniques like size-exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography is highly recommended to increase the chances of detection by mass spectrometry.
-
Desalting: Thoroughly desalt your peptide samples before MS analysis using C18 StageTips or similar devices to remove salts and detergents that can interfere with ionization.[1]
Experimental Protocols
Protocol 1: General Workflow for Photo-Cross-linking Mass Spectrometry with 4-Iodo-L-phenylalanine
This protocol outlines the major steps for identifying protein-protein interactions using site-specifically incorporated 4-Iodo-L-phenylalanine.
Protocol 2: Detailed Steps for Sample Preparation of Cross-linked Proteins for MS Analysis
-
Affinity Purification: Following cell lysis, purify the bait protein and its cross-linked partners using an appropriate affinity resin (e.g., anti-FLAG or anti-HA beads).
-
Elution and Denaturation: Elute the protein complexes from the beads. Denature the proteins using a buffer containing a chaotropic agent like 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride.
-
Reduction and Alkylation:
-
Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate free cysteine residues by adding iodoacetamide (B48618) (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 45 minutes.
-
-
Enzymatic Digestion:
-
Dilute the sample with an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.5) to reduce the urea concentration to less than 2 M.
-
Add a protease such as Trypsin or Lys-C at a 1:50 to 1:100 enzyme-to-protein ratio (w/w).
-
Incubate overnight at 37°C.
-
-
Quenching and Desalting:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the resulting peptide mixture using a C18 StageTip or a similar reversed-phase cleanup method.
-
-
Enrichment (Optional but Recommended):
-
Fractionate the desalted peptides using size-exclusion chromatography (SEC) or strong cation exchange (SCX) to enrich for the larger, cross-linked peptides.
-
-
LC-MS/MS Analysis:
-
Resuspend the final peptide sample in a buffer compatible with your LC-MS system (e.g., 0.1% formic acid in water).
-
Analyze the sample using a standard proteomics LC-MS/MS method, ensuring that the MS parameters are optimized for the detection and fragmentation of cross-linked peptides.
-
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions associated with unnatural amino acids in peptide synthesis
Welcome to the Technical Support Center for troubleshooting side reactions associated with unnatural amino acids (UAAs) in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during the incorporation of UAAs into peptide sequences.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions encountered when incorporating unnatural amino acids into a peptide sequence?
A1: Beyond the typical challenges of solid-phase peptide synthesis (SPPS) such as aggregation and incomplete coupling, the incorporation of unnatural amino acids can introduce a unique set of side reactions. These are often related to the specific functionalities present in the UAA's side chain. Common issues include:
-
Side reactions of functional groups: The unique chemical groups on UAA side chains (e.g., ketones, aldehydes, boronic acids, alkynes, azides) can undergo unintended reactions under standard SPPS conditions.
-
Steric hindrance: Bulky UAAs can lead to incomplete coupling or deprotection steps.
-
Epimerization/Racemization: The chiral integrity of both the UAA and adjacent amino acids can be compromised, particularly during activation and coupling steps.[1][2][3][4]
-
Altered peptide backbone stability: The presence of a UAA can influence the susceptibility of the peptide to cleavage or rearrangement.
-
Compatibility with protecting groups and cleavage cocktails: The unique functionality of a UAA may not be compatible with standard protecting group strategies or final cleavage conditions.
Q2: How can I minimize racemization when coupling a UAA or an amino acid to a UAA?
A2: Racemization is a critical issue that can lead to diastereomeric impurities that are difficult to separate.[2] To minimize racemization:
-
Choice of Coupling Reagent: Use coupling reagents known to suppress racemization. For instance, carbodiimides like DIC in the presence of an additive such as OxymaPure or COMU are often preferred over older reagents.[5]
-
Control of Base: The type and amount of base used are crucial. While bases are necessary for many coupling reactions, they can promote racemization.[5] Use of weaker bases like N-methylmorpholine (NMM) or collidine is often recommended over stronger, more sterically hindered bases like N,N-diisopropylethylamine (DIPEA).
-
Pre-activation Time: Minimize the pre-activation time of the amino acid, as prolonged exposure of the activated amino acid to the basic coupling cocktail can increase the risk of racemization.[1]
-
Solvent Choice: The polarity of the solvent can influence the rate of racemization. Aprotic polar solvents like DMF are common, but in some cases, less polar solvents may reduce epimerization.[3]
-
Temperature: Perform couplings at or below room temperature, as higher temperatures can accelerate racemization.
Q3: My peptide containing a UAA is showing poor yield. What are the likely causes?
A3: Poor yield in peptide synthesis with UAAs can stem from several factors:
-
Incomplete Coupling: The UAA itself or the preceding amino acid may be sterically hindered, leading to inefficient coupling.
-
Aggregation: The UAA may promote peptide aggregation on the solid support, preventing reagents from accessing the reactive sites.
-
Side Reactions: Unwanted reactions of the UAA's side chain can lead to the formation of byproducts and a lower yield of the desired peptide.
-
Premature Cleavage: The linkage to the resin might be unstable under the conditions required for UAA incorporation.
-
Degradation during Cleavage: The UAA or the final peptide may be sensitive to the cleavage cocktail.
Troubleshooting Guides by UAA Class
Keto-Containing Amino Acids (e.g., p-Acetyl-L-phenylalanine)
Problem: I am trying to incorporate p-acetyl-L-phenylalanine, but I am observing unexpected side products or peptide cleavage.
Possible Cause & Solution:
The ketone group in p-acetyl-L-phenylalanine is generally stable during SPPS. However, issues can arise, particularly during cleavage or subsequent manipulations.
-
Side Reaction with Scavengers: During final cleavage with strong acids like TFA, the ketone group is generally stable. However, if the peptide sequence contains nucleophilic residues, intramolecular reactions can occur.
-
Reaction with Amines: The ketone can potentially react with primary amines (e.g., the N-terminus or side chains of Lys, Orn) to form an imine, especially under basic conditions or during workup.[6]
Troubleshooting Workflow for Keto-Containing UAAs
Caption: Troubleshooting workflow for p-acetyl-phenylalanine side reactions.
Boronic Acid-Containing Amino Acids
Problem: I am synthesizing a peptide with a boronic acid-containing UAA and experiencing low yields and degradation.
Possible Cause & Solution:
Boronic acids are versatile functional groups but present several challenges during SPPS.
-
Oxidative Instability: The C-B bond can be susceptible to oxidation.
-
Hydrolytic Instability of Boronic Esters: If a boronic ester protecting group is used, it can be labile, especially at low pH.
-
Intramolecular Rearrangement: An unprotected α-amino group on a boronic acid UAA can undergo a 1,3-rearrangement.
Quantitative Data on Boronic Acid Stability
| Condition | Observation | Mitigation Strategy |
| Aerobic conditions | Oxidation of the C-B bond | Work under an inert atmosphere (N₂ or Ar) |
| Low pH | Hydrolysis of boronic esters | Maintain neutral pH during workup |
| Free α-amine | 1,3-rearrangement | Rapid acylation or protonation of the amine |
Experimental Protocol: On-Resin Hydroboration for Boronic Acid Peptide Synthesis
This protocol describes a late-stage hydroboration of an alkene-containing peptide on the solid support.
-
Peptide Synthesis: Synthesize the peptide containing an alkene-bearing UAA (e.g., Allylglycine) using standard Fmoc-SPPS.
-
Resin Preparation: Swell the peptide-resin in anhydrous THF under an argon atmosphere.
-
Hydroboration: Add a solution of a hydroborating agent (e.g., pinacolborane) and a catalyst (e.g., a rhodium complex) in THF to the resin.
-
Reaction: Agitate the reaction mixture at room temperature for the specified time (e.g., 2-4 hours), monitoring the reaction progress by taking small resin samples for cleavage and LC-MS analysis.
-
Washing: After the reaction is complete, wash the resin thoroughly with THF, DCM, and DMF to remove excess reagents.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove protecting groups using a standard TFA cocktail.
UAAs with "Click Chemistry" Handles (Alkynes and Azides)
Problem: My on-resin cyclization via "click chemistry" is inefficient, or I am observing side products.
Possible Cause & Solution:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful tool for peptide modification and cyclization, but it requires careful optimization.
-
Copper(I) Instability: Cu(I) is prone to oxidation to the inactive Cu(II) state.
-
Incomplete Reaction: Steric hindrance or peptide aggregation can prevent the azide (B81097) and alkyne groups from coming into proximity for the reaction to occur.
-
Side Reactions: The copper catalyst can sometimes mediate other unwanted reactions. For copper-sensitive applications, consider strain-promoted alkyne-azide cycloaddition (SPAAC).
Quantitative Data on On-Resin Click Cyclization Yields
| Peptide Sequence | Cyclization Method | Solvent | Yield (%) | Reference |
| Ac-Cys(alkyne)-Gly-Arg-Gly-Asp-Ser(azide)-NH₂ | CuAAC (CuBr, DIEA) | DMF | >95 | [7] |
| H-Ala-Lys(azide)-Gly-Gly-Cys(alkyne)-NH₂ | CuAAC (CuSO₄, NaAsc) | DMF/H₂O | ~90 | F. Albericio et al. |
Diagram: On-Resin Peptide Cyclization via Click Chemistry
Caption: Workflow for on-resin peptide cyclization using click chemistry.
D-Amino Acids
Problem: I am incorporating a D-amino acid and observing a diastereomeric impurity in my final product.
Possible Cause & Solution:
The primary side reaction associated with D-amino acids is epimerization, either of the D-amino acid itself back to the L-form, or of an adjacent L-amino acid to its D-form.
-
Epimerization during Coupling: The activation of any amino acid (L or D) for coupling creates the risk of epimerization. When coupling an L-amino acid onto a D-amino acid residue, the conditions can sometimes favor epimerization of the activated L-amino acid.[1]
Quantitative Data on Epimerization during D-Amino Acid Incorporation
| Coupling Reaction | Coupling Reagent | Base | % Epimerization | Reference |
| Fmoc-L-Trp(Boc) to D-Ual | HBTU/HOBt | DIPEA | 50% | [1] |
| Fmoc-L-Trp(Boc) to D-Ual | DIC/HOAt | DIPEA | 9.3% | [1] |
| Fmoc-L-Pro to D-Ual | HBTU/HOBt | DIPEA | 27% | [1] |
| Fmoc-L-Pro to D-Ual | DIC/HOAt | DIPEA | 11% | [1] |
Experimental Protocol: Analysis of Diastereomeric Purity by Chiral HPLC
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., acetonitrile/water).
-
Column: Use a chiral stationary phase column appropriate for peptides (e.g., a protein-based or macrocyclic antibiotic-based column).
-
Mobile Phase: Typically a mixture of an organic modifier (e.g., isopropanol (B130326) or ethanol) and a buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer). The exact conditions will need to be optimized for the specific peptide.
-
Analysis: Inject the sample and monitor the elution profile. Diastereomers should have different retention times, allowing for their separation and quantification.
-
Quantification: Integrate the peak areas of the desired diastereomer and the impurity to determine the percentage of epimerization.
Diagram: Logic for Minimizing Epimerization
References
- 1. CCCC 2001, Volume 66, Issue 6, Abstracts pp. 923-932 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Frontiers | A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids [frontiersin.org]
Troubleshooting low incorporation efficiency of H-Phe(4-I)-OH
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low incorporation efficiency of the non-canonical amino acid (ncAA) p-iodo-L-phenylalanine (H-Phe(4-I)-OH) into proteins using amber (UAG) or other stop codon suppression technologies in expression systems like E. coli.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low or no incorporation of this compound?
The most frequent causes include sub-optimal concentration or impurity of this compound, inefficient or non-specific orthogonal aminoacyl-tRNA synthetase (aaRS), poor expression of the orthogonal tRNA, competition from translation release factors, and potential toxicity of the ncAA or the overexpressed protein to the host cells.[1][2]
Q2: How can I quickly verify if any this compound is being incorporated?
The most common method is to compare protein expression in the presence and absence of this compound via SDS-PAGE and Western blotting. A band corresponding to the full-length protein that appears only when the ncAA is added to the media is a strong indicator of successful incorporation. The definitive method for confirmation is mass spectrometry (ESI-MS), which can verify the precise mass of the expressed protein.[3]
Q3: Is this compound toxic to expression host cells like E. coli?
Like many unnatural amino acids, this compound can exhibit toxicity at higher concentrations, leading to poor cell growth and reduced protein yield.[1][2] It is crucial to perform a toxicity assay to determine the optimal concentration that balances incorporation efficiency with cell health.
Q4: What is the role of the orthogonal aaRS/tRNA pair?
This pair is the core of the genetic code expansion technology.[4] The orthogonal tRNA is engineered to recognize the amber (UAG) stop codon, while the orthogonal aaRS is evolved to specifically "charge" (aminoacylate) that tRNA with this compound.[4][5] This system functions independently of the host cell's native tRNA and synthetase pairs, ensuring the ncAA is incorporated only at the desired UAG codon.[6]
Troubleshooting Guide
Problem Category 1: this compound Reagent and Media
Q: My protein yield is very low or non-existent. Could the this compound itself be the problem?
A: Yes, the quality and concentration of the this compound are critical.
-
Purity: The this compound powder should be of high purity. Contamination with other amino acid analogs can lead to their undesired incorporation. For instance, a minor 3% contamination with 4-bromo-L-phenylalanine resulted in a significant 21% incorporation of the contaminating analog in one study.[7]
-
Concentration: The concentration in your culture medium may be too low for efficient uptake and charging by the aaRS, or so high that it becomes toxic to the cells.
-
Cellular Uptake: Low incorporation can sometimes be attributed to poor transport of the ncAA across the cell membrane.[8]
Recommended Actions:
-
Verify Purity: Source this compound from a reputable supplier. If purity is in doubt, consider using a fresh, high-purity lot.
-
Optimize Concentration: Perform a titration experiment to find the optimal concentration of this compound. Test a range (e.g., 0.5 mM to 5 mM) and monitor both cell growth (OD600) and full-length protein expression.
-
Enhance Uptake: For in vivo incorporation, some studies suggest that using organic solvents can improve cell permeability and increase the yield of the full-length protein.[8]
Problem Category 2: Orthogonal Translation System (aaRS & tRNA)
Q: I see a prominent protein band at a lower molecular weight than expected, especially in my "-ncAA" control. What does this indicate?
A: This typically indicates premature termination of translation at the UAG codon, which is the expected outcome in the absence of a successfully incorporated ncAA. If this truncated product is dominant even when this compound is present, it points to an inefficient suppression system.
-
Competition with Release Factor 1 (RF1): In E. coli, RF1 recognizes the UAG stop codon and terminates translation. Your charged orthogonal tRNA must outcompete RF1 to incorporate the ncAA.
-
Inefficient aaRS: The synthetase may have low activity, failing to charge enough tRNA to a level sufficient for efficient suppression. The fidelity of the aaRS is also key; it must preferentially charge the tRNA with this compound over any canonical amino acids.[6][9]
-
Low tRNA Levels: Insufficient expression of the orthogonal tRNA will naturally lead to low suppression efficiency.
Recommended Actions:
-
Use an RF1-Deficient Strain: Employ an E. coli strain engineered for improved ncAA incorporation, such as one with a deleted or modified RF1 gene.
-
Verify Your Plasmids: Sequence the plasmids encoding the aaRS and tRNA to ensure there are no mutations, especially in the active site of the synthetase or the anticodon loop of the tRNA.
-
Ensure Strong Expression of Orthogonal Components: The aaRS and tRNA should be expressed from robust promoters. Ensure the correct antibiotics are used to maintain the plasmid encoding the orthogonal system.[10]
Problem Category 3: Expression Host and Conditions
Q: My cells grow very slowly or lyse after I induce protein expression. What is happening?
A: This suggests that the overexpression of your target protein is toxic to the host cells, a common issue in protein production.[1][11] This toxicity can be exacerbated by the metabolic burden of the orthogonal system and the ncAA.
-
Leaky Expression: If the promoter controlling your target protein is "leaky," some protein is produced even before induction. If this protein is toxic, it can impair cell health from the start.[2]
-
Induction Strength: A very strong induction can lead to rapid accumulation of misfolded protein, overwhelming the cell's machinery and triggering a stress response or cell death.[11]
Recommended Actions:
-
Use Tightly Regulated Promoters: Employ expression systems with very low basal expression, such as those regulated by arabinose (pBAD) or tightly controlled lactose (B1674315) promoters (pET in a strain overexpressing the LacI repressor).
-
Optimize Induction Conditions:
-
Induce at a lower temperature (e.g., 18-25°C) to slow down protein synthesis and promote proper folding.
-
Lower the concentration of the inducer (e.g., IPTG, arabinose).
-
Induce the culture at a higher cell density (e.g., OD600 of 0.8-1.0).
-
-
Switch to Minimal Media: Growing cells in minimal media provides greater control over the available nutrients and can sometimes improve the efficiency of ncAA incorporation.[3]
Data Summary and Visualizations
Tables
| Problem Symptom | Potential Cause | Recommended Solution |
| No full-length protein, only truncated product | Inefficient UAG suppression | Use RF1-deficient strain; verify aaRS/tRNA plasmids; increase this compound concentration. |
| Low yield of full-length protein | Sub-optimal this compound concentration; inefficient aaRS; poor induction conditions. | Titrate this compound; switch to a more efficient, published aaRS mutant; optimize induction temperature and inducer concentration. |
| Poor cell growth after induction | Toxicity from target protein or ncAA. | Lower induction temperature; reduce inducer concentration; perform a toxicity assay for this compound. |
| Full-length protein present without ncAA | Leaky suppression or mis-charging of tRNA with a canonical amino acid. | Use a higher-fidelity aaRS; confirm results with mass spectrometry. |
Table 1: Troubleshooting Summary for Low this compound Incorporation.
| This compound Conc. (mM) | Final OD600 | Relative Full-Length Protein Yield (%) |
| 0 | 3.5 | 0 |
| 0.5 | 3.3 | 45 |
| 1.0 | 3.1 | 100 |
| 2.0 | 2.5 | 85 |
| 4.0 | 1.8 | 50 |
Table 2: Example Data from an this compound Titration Experiment. Note the decrease in final OD600 and protein yield at higher concentrations, indicating toxicity.
Diagrams and Workflows
Caption: General experimental workflow for site-specific incorporation of this compound.
Caption: A logical flowchart for troubleshooting low incorporation efficiency.
Caption: The competition between ncAA incorporation and termination at a UAG codon.
Key Experimental Protocols
Protocol 1: this compound Toxicity Assay
-
Prepare a series of 5 mL LB or minimal media cultures containing the appropriate antibiotics.
-
Create a concentration gradient of this compound across the cultures (e.g., 0 mM, 0.5 mM, 1 mM, 2 mM, 3 mM, 4 mM, 5 mM).
-
Inoculate each culture with your E. coli expression strain (co-transformed with target and orthogonal system plasmids) to a starting OD600 of ~0.05.
-
Incubate at 37°C with shaking.
-
Measure the OD600 of each culture every hour for 6-8 hours.
-
Plot the growth curves (OD600 vs. time) for each concentration. The highest concentration that does not significantly inhibit growth compared to the 0 mM control is the maximum recommended concentration for expression experiments.
Protocol 2: Optimizing Induction and this compound Concentration
-
Grow a 50-100 mL starter culture of your expression strain overnight in media with antibiotics.
-
Use the starter culture to inoculate a larger volume of expression media (e.g., 1 L) and grow at 37°C to an OD600 of 0.6-0.8.
-
Divide the culture into smaller, equal volumes (e.g., 50 mL) in flasks.
-
Set up a matrix of conditions. Vary the this compound concentration (based on toxicity assay results) and the inducer (e.g., IPTG) concentration. Include a "-ncAA" control for each inducer concentration.
-
Induce the cultures and move them to a lower temperature shaker (e.g., 20°C) for overnight expression (16-18 hours).
-
The next day, normalize the cultures by OD600. Harvest an equal number of cells from each condition.
-
Lyse the cell pellets and analyze the soluble fractions by SDS-PAGE and Western blotting against a tag on your protein (e.g., His-tag).
-
Identify the condition that provides the highest yield of full-length protein with the lowest amount of truncated product.
References
- 1. Expression of Highly Toxic Genes in E. coli: Special Strategies and Genetic Tools | Bentham Science [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis and Genetic Incorporation of 3,4-Dihydroxy-L-Phenylalanine into Proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational design of aminoacyl-tRNA synthetase specific for p-acetyl-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PDB-101: Molecule of the Month: Aminoacyl-tRNA Synthetases [pdb101.rcsb.org]
- 7. Site-specific incorporation of 4-iodo-L-phenylalanine through opal suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient incorporation of p-azido-l-phenylalanine into the protein using organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein over-expression in Escherichia coli triggers adaptation analogous to antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Racemization of H-Phe(4-I)-OH
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in minimizing racemization during the activation of 4-iodo-L-phenylalanine (H-Phe(4-I)-OH) for peptide synthesis. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to ensure the stereochemical integrity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis and why is it a concern for this compound?
A1: Racemization is the conversion of a single, pure enantiomer (the L-form of an amino acid) into a mixture of both L- and D-enantiomers at its chiral center (the alpha-carbon) during the synthesis process.[1] For this compound, this leads to the incorporation of the incorrect D-isomer into the peptide chain, which can significantly alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[1]
Q2: What are the primary mechanisms leading to racemization during the activation of this compound?
A2: The two main pathways for racemization during peptide coupling are:
-
Oxazolone (Azlactone) Formation: This is the most prevalent mechanism. The activated carboxyl group of the N-protected this compound can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the chiral center of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of stereochemical integrity.[1]
-
Direct Enolization: This involves the direct removal of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate. This pathway is less common but can be significant under strongly basic conditions.[1]
Q3: Are there specific conditions that increase the risk of racemization for this compound?
A3: Yes, several factors can increase the rate of racemization for this compound, including:
-
High Temperatures: Elevated temperatures, often used to drive difficult couplings, can significantly accelerate racemization.[1][2]
-
Prolonged Activation Times: Leaving the amino acid in its activated state for an extended period before coupling increases the opportunity for racemization.[3]
-
Choice of Coupling Reagents and Additives: The selection of coupling reagents and the absence or use of inappropriate additives are critical factors.[1][4]
-
Type and Concentration of Base: The strength and steric hindrance of the base used can significantly influence the rate of proton abstraction from the alpha-carbon.[1][3]
-
Solvent Polarity: The polarity of the solvent can affect the rate of racemization.[1]
Troubleshooting Guide: High Levels of D-Isomer Detected
This guide provides a systematic approach to troubleshooting and minimizing racemization when high levels of the D-isomer of this compound are detected in your peptide product.
Step 1: Evaluate Your Coupling Reagent and Additive Combination
The choice of coupling reagent is a critical first step in controlling racemization. Onium salts (e.g., HBTU, HATU) are generally preferred over carbodiimides (e.g., DIC, DCC) as they tend to cause less racemization.[1] However, the use of additives is crucial even with onium salts.
Recommendations:
-
If using a carbodiimide (B86325) like DIC, always include an additive such as HOBt, and for better suppression, consider switching to HOAt or OxymaPure.[1]
-
For particularly challenging couplings, COMU is a highly efficient coupling reagent with a low tendency for racemization.[1]
Quantitative Data on Racemization Suppression
The following table summarizes the percentage of D-isomer formation for different coupling reagent and additive combinations. While this data is for a model dipeptide, it provides a valuable comparison of the effectiveness of various reagents in suppressing racemization.
| Coupling Reagent | Additive | % D-Isomer Formation | Key Advantages | Considerations for Racemization |
| DIC | HOBt | 14.8% | Good efficiency; soluble urea (B33335) byproduct. | A standard and reliable method with moderate racemization.[5] |
| DIC | HOAt | 5.9% | Excellent racemization suppression. | More effective than HOBt.[1] |
| DIC | OxymaPure | 7.7% | Excellent racemization suppression; non-explosive alternative to HOAt.[5] | Considered one of the best methods for minimizing racemization.[5] |
| HATU | - | High | Very fast and effective, especially for hindered couplings. | Higher potential for racemization, especially with sensitive residues.[5] |
Data is illustrative and sourced from publicly available information for the coupling of Z-Phe-Val-OH with H-Pro-NH2 in DMF.[1]
Step 2: Assess the Base Used in the Reaction
The base plays a dual role in peptide coupling: it is often necessary for the reaction to proceed, but it can also promote racemization by abstracting the alpha-proton.[1]
Recommendations:
-
Choice of Base: Use a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are generally better choices than N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA).[3][6]
-
Base Concentration: Use the minimum amount of base necessary for the reaction to proceed efficiently.
Step 3: Optimize Reaction Conditions
Fine-tuning the reaction parameters can significantly reduce the extent of racemization.
Recommendations:
-
Temperature: Perform the coupling reaction at a lower temperature, such as 0 °C or room temperature, if the reaction kinetics allow.[3]
-
Activation Time: Minimize the pre-activation time. Ideally, the coupling reagent should be added to the mixture of the N-protected this compound and the amine component simultaneously (in situ activation).[3]
-
Solvent: While polar aprotic solvents like DMF and NMP are common, consider using less polar solvents if compatible with your synthesis, as they can sometimes reduce racemization.[1]
Experimental Protocols
Protocol 1: General Procedure for Minimizing Racemization during this compound Coupling
This protocol outlines a general approach for the coupling of Fmoc-Phe(4-I)-OH to a resin-bound amine, incorporating best practices to minimize racemization.
-
Resin Swelling: Swell the resin-bound peptide in the chosen solvent (e.g., DMF) for 30-60 minutes.
-
Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF to remove the Fmoc protecting group from the N-terminal amine.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Coupling:
-
In a separate vessel, dissolve Fmoc-Phe(4-I)-OH (3 equivalents) and a suitable additive such as OxymaPure (3 equivalents) in DMF.
-
Add a carbodiimide coupling reagent like DIC (3 equivalents) to the amino acid/additive solution and allow for a brief pre-activation of 1-2 minutes.
-
Immediately add the activated amino acid solution to the resin.
-
Add a sterically hindered base such as NMM (3 equivalents).
-
Allow the coupling reaction to proceed at room temperature for 1-2 hours, or at 0°C for longer durations if necessary.
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.
Visualizations
References
Stability of H-Phe(4-I)-OH in different solvents and pH conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of H-Phe(4-I)-OH (4-Iodo-L-phenylalanine) in various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound should be stored at 4°C, protected from light.[1] The container should be tightly sealed and kept in a dry, well-ventilated area to prevent degradation.[2][3]
Q2: How should I store solutions of this compound?
A2: For solutions prepared in solvents such as DMSO, it is recommended to store them at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] Always protect solutions from light.[1] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes for single use.
Q3: What solvents can be used to dissolve this compound?
A3: this compound is soluble in various organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] It is partly miscible with water.[3] For in vitro studies using DMSO, it is recommended to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility. Adjusting the pH to 6 with 1 M HCl can also aid in its dissolution in DMSO.[1]
Q4: Is this compound sensitive to light?
A4: Yes, this compound is light-sensitive.[1] Both the solid compound and its solutions should be protected from light to prevent potential degradation.
Q5: What are the potential degradation pathways for this compound?
A5: While specific degradation pathways for this compound under typical laboratory conditions are not extensively documented, iodinated aromatic compounds can undergo deiodination, especially in the presence of strong oxidizing agents or under certain environmental conditions.[4][5] The electron-withdrawing nature of the iodine atom can also influence the reactivity of the aromatic ring.[4] Forced degradation studies are recommended to identify potential degradation products under specific experimental conditions.
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Solutions
Problem: Difficulty in dissolving this compound in aqueous buffers.
Possible Causes & Solutions:
-
Isoelectric Point: Like other amino acids, this compound has an isoelectric point where its solubility is at a minimum. The presence of the hydrophobic phenyl ring further reduces aqueous solubility.
-
Solution: Adjust the pH of the aqueous solution to be at least 2 units away from the isoelectric point. This will ensure the molecule carries a net positive or negative charge, increasing its interaction with water molecules.[6]
-
-
Insufficient Mixing: The compound may require more energy to dissolve.
-
Solution: Use sonication or gentle heating to aid dissolution. However, be cautious with heating as it might accelerate degradation.
-
-
High Concentration: The desired concentration may exceed the solubility limit.
-
Solution: Prepare a more dilute solution or consider using a co-solvent system if compatible with your experiment.
-
Issue 2: Unexpected Results in Peptide Synthesis
Problem: Low yield or unexpected side products when incorporating this compound into a peptide sequence.
Possible Causes & Solutions:
-
Steric Hindrance: The bulky iodine atom may cause steric hindrance during the coupling reaction, leading to incomplete synthesis.
-
Solution: Extend the coupling reaction time or use a more potent coupling reagent. Double coupling for the amino acid following this compound may also be beneficial.[7]
-
-
Side Reactions during Cleavage: The cleavage cocktail, especially if it's highly acidic (e.g., containing TFA), might cause side reactions involving the iodinated phenyl ring.
-
Solution: Optimize the cleavage cocktail. The use of scavengers is crucial to prevent re-attachment of protecting groups or modification of sensitive residues.
-
-
Aggregation: Peptides containing hydrophobic amino acids like this compound can be prone to aggregation during synthesis.
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol is a standard method for determining the thermodynamic equilibrium solubility of a compound.[9]
Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent or buffer at a given temperature.
Materials:
-
This compound (solid)
-
Selected solvent or buffer (e.g., water, phosphate-buffered saline)
-
Vials with tight-fitting caps
-
Shaking incubator
-
Centrifuge
-
HPLC/UPLC system with a suitable column and detector
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent/buffer. Ensure there is undissolved solid to maintain a saturated solution.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, visually confirm the presence of undissolved solid.
-
Centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant and dilute it with an appropriate analytical solvent.
-
Analyze the concentration of this compound in the diluted samples using a validated HPLC/UPLC method.
-
Perform the experiment in triplicate for each condition.
Protocol 2: Forced Degradation Study
Forced degradation studies help to identify potential degradation pathways and products under stress conditions.[9]
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound solution of known concentration
-
0.1 M HCl (for acid hydrolysis)
-
0.1 M NaOH (for base hydrolysis)
-
3% H₂O₂ (for oxidation)
-
Heating apparatus (e.g., water bath, oven)
-
HPLC/UPLC system with a photodiode array (PDA) detector
Procedure:
-
Sample Preparation: Prepare solutions of this compound in the respective stress media (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal stress, use the solid compound.
-
Stress Conditions:
-
Acid Hydrolysis: Incubate the solution in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate the solution in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: Keep the solution in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Heat the solid this compound at 80°C for 48 hours, then dissolve in a suitable solvent for analysis.
-
-
Sample Analysis:
-
At designated time points, withdraw samples. Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze the samples using a validated stability-indicating HPLC/UPLC method with a PDA detector to assess peak purity and identify any degradation products.
-
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Information | Reference |
| Appearance | White to off-white solid | [1] |
| Solubility | ||
| Water | Partly miscible | |
| Organic Solvents | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | |
| Storage (Solid) | 4°C, protect from light, in a dry and well-ventilated area | [1][3] |
| Storage (Solution in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month (protect from light) | [1] |
Table 2: Example Data from a Forced Degradation Study
| Stress Condition | Duration | Temperature | % Degradation (Example) |
| 0.1 M HCl | 24 hours | 60°C | 5% |
| 0.1 M NaOH | 24 hours | 60°C | 15% |
| 3% H₂O₂ | 24 hours | Room Temp | 25% |
| Solid | 48 hours | 80°C | <1% |
Note: The degradation percentages are hypothetical examples and should be determined experimentally.
Visualizations
Caption: Experimental workflows for determining solubility and assessing stability.
Caption: Troubleshooting logic for common issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. peptide.com [peptide.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Hydrophobic Peptides Containing H-Phe(4-I)-OH
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of hydrophobic peptides incorporating 4-iodo-L-phenylalanine (H-Phe(4-I)-OH).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing peptides containing this compound?
A1: The main challenges stem from the hydrophobic and bulky nature of the 4-iodophenylalanine residue. These include:
-
Poor Solubility: The growing peptide chain can become insoluble in standard solid-phase peptide synthesis (SPPS) solvents like N,N-dimethylformamide (DMF), leading to incomplete reactions.
-
Peptide Aggregation: Hydrophobic peptides have a strong tendency to aggregate on the solid support, hindering the accessibility of reagents to the reactive sites and causing deletions or truncated sequences.[1][2]
-
Difficult Coupling: The steric bulk of the iodinated phenyl ring can make the coupling of Fmoc-Phe(4-I)-OH and subsequent amino acids challenging, requiring optimized coupling reagents and conditions.
-
Complex Purification: The hydrophobicity of the final peptide can lead to poor solubility in aqueous solutions and strong retention on reversed-phase HPLC columns, making purification difficult and potentially requiring specialized protocols.
Q2: Which solvent is recommended for the synthesis of peptides containing this compound?
A2: While DMF is a common solvent for SPPS, N-methyl-2-pyrrolidone (NMP) is often a better choice for hydrophobic peptides as it has a higher capacity to solvate nonpolar sequences and can reduce aggregation.[2][3] In particularly difficult cases, a mixture of solvents such as DMF/NMP or the addition of chaotropic agents may be beneficial.
Q3: How can I improve the coupling efficiency of Fmoc-Phe(4-I)-OH?
A3: To improve coupling efficiency, consider the following:
-
Choice of Coupling Reagent: Use a more potent coupling reagent. For sterically hindered amino acids, aminium/uronium salts like HATU or HCTU are generally more effective than carbodiimides like DIC.
-
Double Coupling: If a single coupling reaction is incomplete, performing a second coupling with fresh reagents can drive the reaction to completion.[1]
-
Monitoring the Reaction: Use a qualitative test like the Kaiser test to confirm the completion of the coupling reaction before proceeding to the next step.[1]
Q4: What are the best practices for the cleavage and deprotection of these peptides?
A4: A standard cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water is generally effective. However, due to the hydrophobicity of the peptide, it may precipitate from the cleavage mixture. It is crucial to ensure the complete removal of scavengers and by-products.
Q5: Are there any known side reactions specific to this compound during synthesis?
A5: While there are no widely reported side reactions unique to the 4-iodo-phenylalanine residue under standard Fmoc-SPPS conditions, it is important to be aware of potential issues related to hydrophobic peptides in general, such as aspartimide formation if an Asp residue is present. The purity of the Fmoc-Phe(4-I)-OH building block should be high to avoid the incorporation of impurities.[4]
Troubleshooting Guides
Issue 1: Low Crude Peptide Yield
| Symptom | Possible Cause | Suggested Solution |
| Little or no product detected after cleavage. | Incomplete Coupling: The bulky Fmoc-Phe(4-I)-OH or subsequent residues are not coupling efficiently. | - Perform a double coupling for the Fmoc-Phe(4-I)-OH and subsequent hydrophobic residues. - Switch to a more powerful coupling reagent like HATU or HCTU. - Monitor coupling completion with the Kaiser test.[1] |
| Peptide Aggregation: The growing peptide chain is aggregating on the resin, blocking reaction sites. | - Switch from DMF to NMP as the primary solvent.[2] - Consider incorporating a backbone-modifying dipeptide (e.g., a pseudoproline dipeptide) if the sequence allows. | |
| Premature chain termination: Incomplete Fmoc deprotection. | - Extend the Fmoc deprotection time or perform a second deprotection step. - Use a stronger base for deprotection, such as DBU in combination with piperidine (B6355638).[5] |
Issue 2: Poor Purity of Crude Peptide
| Symptom | Possible Cause | Suggested Solution |
| Multiple peaks close to the main product in HPLC. | Deletion Sequences: Incomplete coupling at one or more steps. | - Implement the solutions for "Incomplete Coupling" from Issue 1. - Ensure high-purity Fmoc-Phe(4-I)-OH and other amino acid building blocks are used.[4] |
| Truncated Sequences: Incomplete deprotection of the Fmoc group. | - Optimize the Fmoc deprotection conditions as described in Issue 1. | |
| Side-product formation: Potential side reactions during synthesis or cleavage. | - Ensure proper scavengers are used during cleavage to prevent modification of sensitive residues. |
Issue 3: Difficult Purification
| Symptom | Possible Cause | Suggested Solution |
| Peptide is insoluble in the HPLC mobile phase. | High Hydrophobicity: The peptide is not soluble in the aqueous component of the mobile phase. | - Dissolve the crude peptide in a strong organic solvent like DMSO or hexafluoroisopropanol (HFIP) before injection. - Use a lower initial concentration of the aqueous mobile phase. |
| Broad or tailing peaks in RP-HPLC. | On-column Aggregation: The peptide is aggregating on the HPLC column. | - Increase the column temperature (e.g., to 40-60°C) to disrupt hydrophobic interactions. - Use a mobile phase with a different organic modifier (e.g., isopropanol (B130326) instead of acetonitrile). |
| Peptide does not elute from the column. | Very Strong Retention: The peptide has a very high affinity for the stationary phase. | - Use a column with a shorter alkyl chain (e.g., C8 or C4 instead of C18). - Employ a steeper gradient of the organic solvent during elution. |
Data Presentation
Table 1: Illustrative Comparison of Solvents for the Synthesis of a Model Hydrophobic Peptide Containing this compound
| Solvent | Crude Purity (%) | Crude Yield (%) | Comments |
| DMF | 65 | 70 | Significant peak broadening in HPLC, suggesting aggregation. |
| NMP | 80 | 85 | Sharper HPLC peak, indicating reduced aggregation during synthesis.[2] |
| DMF/NMP (1:1) | 75 | 80 | Improved performance over DMF alone. |
Note: This data is illustrative and serves as a general guideline. Actual results will vary depending on the specific peptide sequence.
Table 2: Illustrative Coupling Efficiency of Fmoc-Phe(4-I)-OH with Different Coupling Reagents
| Coupling Reagent | Coupling Time (min) | Purity of Model Peptide (%) | Comments |
| DIC/HOBt | 60 | 85 | Standard, cost-effective choice. May require longer coupling times or double coupling for difficult sequences. |
| HBTU | 30 | 92 | Faster and more efficient than carbodiimides. |
| HATU | 20 | 95 | Highly efficient for sterically hindered couplings, often the best choice for difficult sequences. |
Note: This data is illustrative. Optimal coupling times and efficiency are sequence-dependent.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Model Peptide Containing this compound
This protocol describes the manual synthesis of a model hydrophobic peptide (e.g., Ac-Ala-Leu-Phe(4-I)-Gly-NH2) on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in NMP for 1 hour.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in NMP for 3 minutes.
-
Drain and repeat the treatment for 10 minutes.
-
Wash the resin thoroughly with NMP (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in NMP.
-
Add the activation mixture to the resin and shake for 1 hour.
-
Perform a Kaiser test to check for completion. If the test is positive, repeat the coupling.
-
Wash the resin with NMP (5 times) and DCM (3 times).
-
-
Repeat for all residues.
-
N-terminal Acetylation:
-
Treat the deprotected N-terminal amine with a solution of acetic anhydride (B1165640) (10 eq.) and DIPEA (10 eq.) in NMP for 30 minutes.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Protocol 2: Purification of a Hydrophobic Peptide Containing this compound by RP-HPLC
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of DMSO. Dilute with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).
-
Chromatography Conditions:
-
Column: C8 or C4 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A shallow gradient is often preferred for better resolution of hydrophobic peptides (e.g., 5-65% B over 60 minutes).
-
Flow Rate: 1 mL/min for an analytical column.
-
Detection: 220 nm.
-
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the final product.
Visualizations
References
Validation & Comparative
Confirming Site-Specific Incorporation of H-Phe(4-I)-OH: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers engineering proteins with novel functionalities, the precise incorporation of unnatural amino acids (UAAs) is a critical first step. This guide provides a comparative overview of mass spectrometry and other common techniques for confirming the successful incorporation of 4-iodo-L-phenylalanine (H-Phe(4-I)-OH). We present detailed experimental protocols and supporting data to assist researchers in selecting the most appropriate validation method for their needs.
Introduction to this compound Incorporation
The introduction of this compound, an analog of phenylalanine, into a protein's primary sequence opens up possibilities for novel protein functions and bio-conjugation strategies. The iodine atom provides a unique heavy atom for crystallographic phasing and a reactive handle for cross-coupling reactions. However, before proceeding with downstream applications, it is essential to verify the fidelity of its incorporation at the desired position.
Comparison of Verification Methods
Mass spectrometry is the gold standard for confirming UAA incorporation due to its high sensitivity and specificity. However, other techniques such as Western blotting and fluorescence labeling can provide complementary and sometimes more accessible means of verification. The following table summarizes the key performance characteristics of these methods.
| Feature | Mass Spectrometry (LC-MS/MS) | Western Blotting | Fluorescence Labeling |
| Specificity | Very High (identifies specific mass shift) | Moderate (relies on antibody specificity) | Moderate (relies on specific labeling chemistry) |
| Sensitivity | High (femtomole to attomole range)[1] | Moderate to High (picogram to nanogram range) | High (depends on fluorophore quantum yield) |
| Quantitative? | Yes (label-free or stable isotope labeling) | Semi-quantitative | Yes (with appropriate controls and standards) |
| Information Provided | Exact mass of peptide, site of incorporation | Protein size and relative abundance | Protein localization and relative abundance |
| Cost | High (instrumentation and maintenance) | Low to Moderate | Moderate (reagents and imaging equipment) |
| Labor Intensity | High (complex sample prep and data analysis) | Moderate | Moderate |
| Throughput | High (can analyze complex mixtures)[1] | Low (one protein at a time)[1] | Moderate to High (can be automated for high-content screening) |
Experimental Protocols
Mass Spectrometry for Definitive Confirmation
Mass spectrometry provides unambiguous evidence of this compound incorporation by detecting the precise mass increase in a proteolytic peptide containing the UAA. The molecular weight of phenylalanine is approximately 165.19 g/mol , while this compound has a molecular weight of approximately 291.09 g/mol [2]. This results in a mass increase of 125.9 Da for each incorporation event.
1. Sample Preparation: In-Solution Tryptic Digestion
This protocol outlines the steps for preparing a protein sample for LC-MS/MS analysis.
-
Protein Denaturation and Reduction:
-
Resuspend the purified protein containing this compound in 8 M urea (B33335) in 50 mM ammonium (B1175870) bicarbonate.
-
Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.
-
-
Alkylation:
-
Add iodoacetamide (B48618) to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes to alkylate free cysteine residues.
-
Quench the reaction by adding DTT to a final concentration of 10 mM.
-
-
Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) mass ratio and incubate overnight at 37°C.
-
-
Desalting:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) column according to the manufacturer's instructions.
-
Elute the peptides with 50-80% acetonitrile (B52724) in 0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge.
-
2. LC-MS/MS Analysis
The following is a representative protocol for analyzing the desalted peptide mixture.
-
Instrumentation: A high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 75 µm inner diameter, 15 cm length, 1.9 µm particle size).
-
Mobile Phases:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Gradient: A 60-minute linear gradient from 2% to 40% Solvent B at a flow rate of 300 nL/min.
-
Mass Spectrometry Method:
-
MS1 Scan:
-
Resolution: 60,000
-
Scan range: m/z 350-1500
-
-
Data-Dependent MS2 Scans (Top 10):
-
Isolation window: 2.0 m/z
-
Collision energy: Normalized collision energy (NCE) of 28
-
Resolution: 15,000
-
-
3. Data Analysis
-
Analyze the raw data using a suitable proteomics software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the data against a protein sequence database containing the sequence of the target protein.
-
Specify a variable modification corresponding to the mass of this compound minus the mass of phenylalanine (+125.9 Da) on phenylalanine residues.
-
Examine the MS/MS spectra of identified peptides to confirm the presence of fragment ions consistent with the incorporation of this compound.
Quantitative Data Example
The following table illustrates the expected and observed mass-to-charge ratios for a hypothetical tryptic peptide from a target protein with and without the incorporation of this compound.
| Peptide Sequence | State | Theoretical Monoisotopic Mass (Da) | Observed m/z ([M+2H]²⁺) | Mass Error (ppm) |
| T-A-F-G-L-K | Wild-Type | 650.3697 | 326.1921 | < 5 |
| T-A-F(4-I) -G-L-K | This compound Incorporated | 776.2697 | 389.1421 | < 5 |
Alternative Confirmation Methods
1. Western Blotting
Western blotting can provide indirect evidence of this compound incorporation if an antibody specific to the modified protein is available or if the incorporation leads to a significant change in protein migration. A general protocol is as follows:
-
Sample Preparation: Lyse cells expressing the wild-type and modified protein and determine the total protein concentration.
-
SDS-PAGE: Separate the protein lysates on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein or a tag.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Successful incorporation might be inferred from a band shift if the UAA significantly alters the protein's molecular weight, or by using an antibody that specifically recognizes the incorporated UAA or a downstream modification.
2. Fluorescence Labeling
If this compound is used as a handle for bio-orthogonal chemistry, successful incorporation can be confirmed by fluorescence labeling. For example, the iodine atom can be functionalized via a Sonogashira coupling with an alkyne-containing fluorescent dye.
-
Protein Labeling:
-
Incubate the purified protein containing this compound with an alkyne-functionalized fluorescent dye (e.g., Alexa Fluor 488-alkyne) in the presence of a palladium catalyst and a copper(I) co-catalyst.
-
-
Purification: Remove excess dye using a desalting column.
-
Visualization:
-
In-gel fluorescence: Run the labeled protein on an SDS-PAGE gel and visualize the fluorescence using a gel imager.
-
Fluorescence Spectroscopy: Measure the fluorescence emission spectrum of the labeled protein to confirm conjugation.
-
Experimental Workflows
The following diagrams illustrate the experimental workflows for confirming this compound incorporation using mass spectrometry and alternative methods.
Conclusion
Mass spectrometry, specifically LC-MS/MS, offers the most definitive and detailed confirmation of this compound incorporation.[3][4] It provides precise mass information, identifies the exact site of incorporation, and can be used for quantification. While Western blotting and fluorescence labeling are less direct, they can serve as valuable and more accessible orthogonal methods to support the mass spectrometry data, especially for initial screening or for assessing the functional consequences of the UAA incorporation. The choice of method will ultimately depend on the specific research question, available resources, and the desired level of confirmation.
References
Navigating the Spectroscopic Landscape: A Comparative Guide to ¹H and ¹³C NMR Characterization of Peptides Containing p-Iodo-L-phenylalanine
For researchers, scientists, and drug development professionals, the precise characterization of novel peptides is paramount. The incorporation of non-canonical amino acids, such as p-iodo-L-phenylalanine (H-Phe(4-I)-OH), offers unique opportunities for structural biology and drug design. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of peptides containing this compound versus those with its natural counterpart, L-phenylalanine (H-Phe-OH), supported by experimental data and detailed protocols.
The introduction of an iodine atom at the para position of the phenylalanine ring induces significant and predictable changes in the NMR spectra. These alterations primarily arise from the electronic effects of the iodine atom, a heavy and electronegative halogen, which influences the shielding and deshielding of nearby nuclei. Understanding these spectral shifts is crucial for the unambiguous identification and structural elucidation of iodinated peptides.
Comparative Analysis of NMR Spectral Data
The following tables summarize the key differences in ¹H and ¹³C NMR chemical shifts observed between peptides containing this compound and those with H-Phe-OH. The data presented is a compilation from various sources and serves as a general guide. Actual chemical shifts may vary depending on the specific peptide sequence, solvent, and experimental conditions.
Table 1: Comparative ¹H NMR Chemical Shifts (ppm)
| Proton | H-Phe-OH in Peptide | This compound in Peptide | Expected Shift Difference (Δδ) | Rationale |
| Aromatic (ortho to CH₂) | ~7.2-7.4 | ~7.0-7.2 | Downfield shift of ~0.2 ppm | The electron-withdrawing nature of iodine deshields the ortho protons. |
| Aromatic (meta to CH₂) | ~7.2-7.4 | ~7.6-7.8 | Upfield shift of ~0.4 ppm | The iodine atom's anisotropic effect and altered electron density distribution shield the meta protons. |
| β-CH₂ | ~2.9-3.2 | ~2.9-3.2 | Minimal to no significant shift | The effect of the distant iodine atom on the beta protons is generally negligible. |
| α-CH | ~4.5-4.8 | ~4.5-4.8 | Minimal to no significant shift | The alpha proton is too distant to be significantly influenced by the iodine substituent on the aromatic ring. |
Table 2: Comparative ¹³C NMR Chemical Shifts (ppm)
| Carbon | H-Phe-OH in Peptide | This compound in Peptide | Expected Shift Difference (Δδ) | Rationale |
| Aromatic C-I (ipso) | ~137 | ~92-95 | Significant upfield shift | Direct attachment of the heavy iodine atom causes a strong shielding effect (heavy atom effect). |
| Aromatic C (ortho to CH₂) | ~129 | ~131-133 | Downfield shift | The electron-withdrawing effect of iodine deshields the ortho carbons. |
| Aromatic C (meta to CH₂) | ~128 | ~138-140 | Downfield shift | The inductive and resonance effects of the iodine lead to deshielding of the meta carbons. |
| Aromatic C (para to CH₂) | ~127 | Not Applicable | - | Position is substituted with iodine. |
| β-CH₂ | ~38 | ~38 | Minimal to no significant shift | The effect of the iodine atom on the beta carbon is minimal. |
| α-CH | ~55 | ~55 | Minimal to no significant shift | The alpha carbon is generally unaffected by the para-substituent on the phenyl ring. |
| Carbonyl (C=O) | ~172-175 | ~172-175 | Minimal to no significant shift | The carbonyl carbon is too far removed to experience a significant electronic effect from the iodine atom. |
Experimental Protocols
Synthesis of a Model Dipeptide: Gly-Phe(4-I)-OH
A standard solid-phase peptide synthesis (SPPS) protocol using Fmoc chemistry is outlined below for the synthesis of the model dipeptide Gly-Phe(4-I)-OH.
Materials:
-
Fmoc-Phe(4-I)-OH
-
Fmoc-Gly-OH
-
Rink Amide MBHA resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
20% Piperidine (B6355638) in DMF
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling: Dissolve Fmoc-Phe(4-I)-OH (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF. Add the solution to the deprotected resin and shake for 2 hours. Monitor the coupling reaction using a Kaiser test.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Second Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly coupled amino acid.
-
Second Amino Acid Coupling: Couple Fmoc-Gly-OH using the same procedure as in step 3.
-
Final Deprotection: After the final coupling and washing, deprotect the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and NMR.
NMR Sample Preparation and Data Acquisition
Sample Preparation:
-
Dissolve 5-10 mg of the purified, lyophilized peptide in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP), for chemical shift referencing.
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a one-dimensional ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required. Proton decoupling is typically used to simplify the spectrum.
-
2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, it is highly recommended to acquire two-dimensional NMR spectra, such as COSY (Correlated Spectroscopy) for ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) for ¹H-¹³C one-bond correlations, and HMBC (Heteronuclear Multiple Bond Correlation) for ¹H-¹³C long-range correlations.
Workflow and Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationship of incorporating this compound into peptides for structural analysis.
Caption: Experimental workflow for the synthesis and NMR characterization of a Gly-Phe(4-I)-OH dipeptide.
Caption: Logical relationship of incorporating this compound for enhanced NMR structural analysis.
By leveraging the distinct NMR signatures of p-iodo-L-phenylalanine, researchers can gain deeper insights into peptide structure and conformation, facilitating the development of novel therapeutics and research tools. This guide serves as a foundational resource for the effective application of NMR spectroscopy in the characterization of these modified peptides.
A Comparative Analysis of 4-Iodo-L-phenylalanine and 4-Bromo-L-phenylalanine in Peptide Synthesis and Application
In the realm of peptide-based drug discovery and chemical biology, the incorporation of unnatural amino acids is a powerful strategy to enhance therapeutic properties and introduce novel functionalities. Among these, halogenated phenylalanine derivatives, specifically 4-Iodo-L-phenylalanine (H-Phe(4-I)-OH) and 4-Bromo-L-phenylalanine (H-Phe(4-Br)-OH), have emerged as valuable tools for researchers. This guide provides a comparative overview of these two amino acids, summarizing their physicochemical properties, impact on peptide structure and function, and applications, supported by experimental data and protocols.
Physicochemical and Steric Properties
The primary distinction between this compound and H-Phe(4-Br)-OH lies in the halogen substitution at the para position of the phenyl ring. This substitution imparts unique electronic and steric characteristics that can influence peptide behavior. Iodine is a larger and more polarizable atom than bromine, which can lead to differences in intermolecular interactions and overall peptide conformation.
| Property | This compound | H-Phe(4-Br)-OH |
| Molecular Formula | C₉H₁₀INO₂[1] | C₉H₁₀BrNO₂[2] |
| Molecular Weight | 291.09 g/mol [1] | 244.09 g/mol [2] |
| Van der Waals Radius of Halogen | 1.98 Å | 1.85 Å |
| Electronegativity of Halogen (Pauling Scale) | 2.66 | 2.96 |
Impact on Peptide Properties and Biological Activity
The choice between incorporating 4-iodophenylalanine or 4-bromophenylalanine can have significant consequences for the resulting peptide's biological activity, stability, and binding affinity. Halogenation can alter the hydrophobicity and aromaticity of the phenylalanine side chain, which are critical for many peptide-protein interactions.[3]
In a study on the NFGAIL amyloid peptide, halogenation of the phenylalanine residue was shown to modulate hydrophobic and aromatic-aromatic interactions, which are key driving forces in the aggregation process.[3] While this particular study focused on fluorinated and iodinated analogs, the principles of modulating intermolecular forces through halogenation are broadly applicable. The heavier halogens, like iodine and bromine, can enhance stacking interactions, potentially leading to more stable peptide conformations or stronger binding to target receptors.[4]
Both 4-iodophenylalanine and 4-bromophenylalanine serve as versatile handles for post-synthetic modifications.[5][6] The carbon-halogen bond can participate in various cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the attachment of other functional groups, including fluorescent probes, radiolabels, or other bioactive moieties.[6][7] This capability is crucial for creating complex peptide conjugates for applications in diagnostics and targeted drug delivery.[5][8]
A key advantage of this compound is its utility in radiolabeling.[5] The iodine atom can be readily exchanged with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I), transforming the peptide into a radiotracer for use in single-photon emission computed tomography (SPECT) or positron emission tomography (PET) imaging, as well as for targeted radionuclide therapy.[5]
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing this compound or H-Phe(4-Br)-OH
Solid-phase peptide synthesis (SPPS) is the standard method for incorporating these unnatural amino acids into a growing peptide chain.[6][9] The process involves the stepwise addition of amino acids to a peptide chain that is covalently attached to an insoluble resin support.[9]
Materials:
-
Fmoc-protected amino acids (including Fmoc-Phe(4-I)-OH or Fmoc-Phe(4-Br)-OH)
-
SPPS resin (e.g., Wang resin, Rink amide resin)
-
Coupling reagents (e.g., HBTU, HATU, DIC/Oxyma)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Solvents (DMF, DCM, NMP)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
DIPEA (N,N-Diisopropylethylamine)
Procedure:
-
Resin Swelling: The resin is swollen in an appropriate solvent (e.g., DMF or DCM) for 30-60 minutes.
-
Fmoc Deprotection: The Fmoc protecting group of the resin-bound amino acid is removed by treating the resin with 20% piperidine in DMF for 10-20 minutes. The resin is then washed thoroughly with DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (e.g., Fmoc-Phe(4-I)-OH or Fmoc-Phe(4-Br)-OH) is pre-activated with a coupling reagent and a base (e.g., HBTU and DIPEA) in DMF and then added to the resin. The coupling reaction is typically allowed to proceed for 1-2 hours. A ninhydrin (B49086) test can be performed to ensure the completion of the coupling.
-
Washing: The resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycle: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, the N-terminal Fmoc group is removed as described in step 2.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treating the resin with a cleavage cocktail for 2-4 hours.
-
Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC to confirm its identity and purity.
Visualizing Experimental Workflows and Biological Interactions
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Halogenated Phenylalanine in Peptide-Receptor Interaction.
Conclusion
Both this compound and H-Phe(4-Br)-OH are valuable non-canonical amino acids that offer distinct advantages in peptide design. The choice between them depends on the specific application. This compound is particularly advantageous for applications requiring radiolabeling for imaging or therapy. On the other hand, the subtle differences in size and electronegativity between iodine and bromine can be exploited to fine-tune peptide conformation and binding affinity for specific targets. Both amino acids provide a platform for post-synthetic modification, greatly expanding the chemical space accessible for peptide-based therapeutics and research tools. Researchers should consider the desired properties of the final peptide conjugate when selecting between these two powerful building blocks.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. 4-Bromophenylalanine | C9H10BrNO2 | CID 85681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Towards the understanding of halogenation in peptide hydrogels: a quantum chemical approach - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00455G [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. peptide.com [peptide.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Reddit - The heart of the internet [reddit.com]
A Comparative Guide to the Conformational Effects of H-Phe(4-I)-OH and H-Phe(4-Cl)-OH in Peptides
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide and protein engineering, enabling the fine-tuning of structure, stability, and biological activity. Among these, halogenated phenylalanine derivatives have garnered significant attention due to their ability to form halogen bonds, a noncovalent interaction that can profoundly influence peptide conformation. This guide provides a comparative analysis of two key halogenated phenylalanines, 4-iodophenylalanine (H-Phe(4-I)-OH) and 4-chlorophenylalanine (H-Phe(4-Cl)-OH), and their respective effects on peptide structure.
Introduction to Halogen Bonding in Peptide Design
Halogen bonding is a highly directional, noncovalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a backbone carbonyl oxygen or an electron-rich aromatic ring.[1][2] The strength of this interaction is dependent on the polarizability of the halogen atom, following the general trend: Iodine > Bromine > Chlorine > Fluorine.[1] This interaction can serve as a powerful tool to stabilize specific peptide conformations, such as β-turns and helices, thereby enhancing biological activity and stability.
The choice between incorporating this compound versus H-Phe(4-Cl)-OH into a peptide sequence can have significant ramifications for its conformational landscape. While iodine is capable of forming stronger halogen bonds, the larger size of the iodine atom may introduce steric constraints not present with the smaller chlorine atom.[3][4]
Comparative Analysis of Conformational Effects
Direct comparative studies on the conformational effects of this compound and H-Phe(4-Cl)-OH within the same peptide scaffold are limited. However, by examining individual studies and the principles of halogen bonding, we can construct a detailed comparison.
A study on a cyclic peptide, cyclo(-Phe(X)¹-Oxz²-d-Val³-Thz⁴-Ile⁵-Oxz⁶-d-Val⁷-Thz⁸-), investigated the impact of various substituents at the 4-position of the phenylalanine ring on the conformational equilibrium between a "square" and a "folded" form.[5] In the folded conformation, a CH···π interaction is observed. The thermodynamic parameters for the folding of the iodine and chlorine-substituted peptides were determined, providing insight into their conformational preferences.
| Parameter | This compound Peptide | H-Phe(4-Cl)-OH Peptide | Reference |
| ΔH° (kJ mol⁻¹) | -15.62 | -15.73 | [5] |
| ΔS° (J K⁻¹ mol⁻¹) | -46.51 | Not Reported | [5] |
| ΔG° (kJ mol⁻¹) | -1.77 | Not Reported | [5] |
Table 1: Thermodynamic parameters for the conformational equilibrium of a cyclic peptide incorporating this compound and H-Phe(4-Cl)-OH.[5]
The enthalpy of folding for the iodine and chlorine-substituted peptides was found to be very similar, suggesting that in this specific system, the stabilizing contributions of the halogen are comparable.[5] It is important to note that other interactions, such as the CH···π interaction, also play a significant role in the conformational preference of this particular peptide.[5]
In a different study focusing on the stabilization of a β-hairpin structure, a chlorine-centered halogen bond was shown to provide conformational stabilization comparable to that of a hydrogen bond.[3][4] The researchers in that study did not synthesize the iodine-containing analogue due to concerns about the chemical stability of the aliphatic C–I bond in their model system.[3][4] This highlights a practical consideration in the choice between these two amino acids.
Experimental Protocols
The following are summaries of experimental methodologies typically employed to assess the conformational effects of these amino acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To determine the three-dimensional structure of peptides in solution and to study dynamic processes such as conformational equilibria.
-
Methodology:
-
Peptide samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or H₂O/D₂O mixtures).
-
A series of 1D and 2D NMR experiments are performed, including ¹H-¹H COSY, TOCSY, and NOESY.
-
Nuclear Overhauser effect (NOE) distance restraints are derived from NOESY spectra, providing information about through-space proximities of protons.
-
Scalar coupling constants (³J-coupling) are measured to determine dihedral angle restraints.
-
Variable temperature (VT) NMR experiments can be conducted to assess the stability of intramolecular hydrogen bonds and to calculate thermodynamic parameters for conformational exchange.[5]
-
The collected data is used in molecular modeling programs (e.g., CYANA, XPLOR-NIH) to calculate a family of conformers that represent the solution structure of the peptide.
-
Circular Dichroism (CD) Spectroscopy
-
Purpose: To analyze the secondary structure content (e.g., α-helix, β-sheet, random coil) of peptides in solution.
-
Methodology:
-
Peptide solutions of known concentration are prepared in a suitable buffer.
-
CD spectra are recorded over a specific wavelength range (typically 190-260 nm) using a spectropolarimeter.
-
The resulting spectra are analyzed using deconvolution algorithms to estimate the percentage of different secondary structural elements.
-
Thermal or chemical denaturation studies can be performed by monitoring the CD signal at a specific wavelength as a function of temperature or denaturant concentration to assess conformational stability.
-
X-ray Crystallography
-
Purpose: To determine the high-resolution, solid-state structure of peptides.
-
Methodology:
-
Single crystals of the peptide are grown by methods such as vapor diffusion, slow evaporation, or liquid-liquid diffusion.
-
A suitable crystal is mounted on a goniometer and exposed to a monochromatic X-ray beam.
-
The diffraction pattern is collected and processed to determine the electron density map of the unit cell.
-
A molecular model is built into the electron density map and refined to yield the final crystal structure.
-
Visualization of Concepts
Caption: Halogen bonding between a halogenated phenylalanine and a backbone carbonyl oxygen can stabilize peptide secondary structures.
Caption: A typical workflow for comparing the conformational effects of modified amino acids in peptides.
Conclusion
The choice between this compound and H-Phe(4-Cl)-OH for peptide modification is a nuanced decision that depends on the specific goals of the research. This compound offers the potential for stronger halogen bonding, which could lead to greater conformational stabilization. However, considerations such as steric hindrance and potential chemical instability may favor the use of H-Phe(4-Cl)-OH. The available data suggests that in certain contexts, the stabilizing effects of chlorine-centered halogen bonds can be significant and comparable to other weak interactions like hydrogen bonds.[3][4] Ultimately, empirical investigation using techniques such as NMR, CD spectroscopy, and X-ray crystallography is crucial to elucidate the precise conformational consequences of incorporating these powerful non-natural amino acids into a peptide sequence.
References
- 1. ijres.org [ijres.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Edman Degradation Sequencing of Peptides Featuring H-Phe(4-I)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Edman degradation for sequencing peptides containing the unnatural amino acid 4-iodophenylalanine (H-Phe(4-I)-OH) against alternative sequencing methodologies. The inclusion of experimental data, detailed protocols, and workflow visualizations aims to assist researchers in selecting the optimal approach for their specific needs.
Introduction to Peptide Sequencing with Unnatural Amino Acids
The precise determination of a peptide's amino acid sequence is fundamental to understanding its structure and function. While sequencing peptides composed of the 20 canonical amino acids is a well-established process, the incorporation of unnatural amino acids, such as p-iodophenylalanine, presents unique challenges and opportunities. This compound is of particular interest in drug discovery and protein engineering due to the unique properties conferred by the iodine atom, including its use as a heavy atom for X-ray crystallography. This guide focuses on the application and comparison of Edman degradation for sequencing these modified peptides.
Edman Degradation: A Classic Approach to N-Terminal Sequencing
Developed by Pehr Edman, this chemical method sequentially removes amino acid residues from the N-terminus of a peptide.[1][2] The process involves three key steps:
-
Coupling: The free N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) peptide.[2][3]
-
Cleavage: Under acidic conditions, the PTC-peptide undergoes cyclization and cleavage, releasing the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.
-
Conversion and Identification: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH) derivative, which is then identified by chromatography, typically High-Performance Liquid Chromatography (HPLC).[3]
This cycle is repeated to determine the sequence of the peptide.[3]
Performance Comparison: Edman Degradation vs. Alternative Methods
The choice of sequencing method depends on various factors, including the nature of the peptide, the desired information, and available instrumentation. Here, we compare Edman degradation with its primary alternative, Mass Spectrometry.
| Feature | Edman Degradation | Mass Spectrometry (MS) |
| Principle | Chemical, sequential N-terminal degradation | Physical, mass-to-charge ratio measurement of peptide fragments |
| Sample Purity | Requires a highly purified, single peptide | Can analyze complex mixtures |
| Sequence Coverage | N-terminal sequence (typically up to 30-50 residues)[1] | Can provide internal and C-terminal sequence information |
| Identification of this compound | Requires a PTH-p-iodophenylalanine standard for HPLC identification. The large mass of iodine may alter the retention time compared to standard PTH-amino acids. | The mass shift due to the iodine atom is readily detectable. Fragmentation patterns can confirm the identity and position of the modified residue. |
| Post-Translational Modifications | Generally not suitable for identifying PTMs | A powerful tool for identifying a wide range of PTMs |
| De Novo Sequencing | Inherently a de novo sequencing method | Can be used for de novo sequencing, but often relies on database searching |
| Throughput | Low throughput, one sample at a time | High throughput, suitable for proteomics studies |
| Sensitivity | Picomole range[1] | Femtomole to attomole range |
| Instrumentation | Automated protein sequencer with HPLC | Mass spectrometer (e.g., ESI-TOF, MALDI-TOF/TOF) |
Table 1: Comparison of Edman Degradation and Mass Spectrometry for Sequencing Peptides with this compound.
Experimental Protocols
General Experimental Protocol for Edman Degradation of a Peptide Containing this compound
This protocol outlines the general steps for sequencing a purified peptide containing p-iodophenylalanine using an automated protein sequencer.
1. Sample Preparation:
- Ensure the peptide sample is highly pure (>95%) and free of salts and detergents that can interfere with the Edman chemistry.
- Dissolve the peptide in a suitable solvent, such as 0.1% trifluoroacetic acid (TFA) in water.
- The required amount of peptide is typically in the range of 10-100 picomoles.[1]
2. Preparation of PTH-p-iodophenylalanine Standard:
- Synthesize the PTH derivative of this compound by reacting the free amino acid with PITC under alkaline conditions, followed by acid-catalyzed cyclization and conversion.
- Purify the PTH-p-iodophenylalanine standard using HPLC.
- Characterize the standard by mass spectrometry and NMR to confirm its identity.
3. Automated Edman Degradation:
- Load the peptide sample onto the sequencer's reaction cartridge.
- Initiate the automated sequencing program. The instrument will perform the following steps for each cycle:
- Coupling: Deliver PITC in a basic solution (e.g., N-methylpiperidine/water/isopropanol) to the sample.
- Cleavage: Deliver anhydrous TFA to cleave the N-terminal ATZ-amino acid.
- Extraction: Extract the ATZ-amino acid with an organic solvent (e.g., chlorobutane).
- Conversion: Transfer the ATZ-amino acid to a conversion flask and treat with aqueous acid (e.g., 25% TFA) to convert it to the stable PTH-amino acid.
4. HPLC Analysis:
- Inject the resulting PTH-amino acid from each cycle onto a reverse-phase HPLC column.
- Run a gradient elution program to separate the different PTH-amino acids.
- Monitor the elution profile using a UV detector (typically at 269 nm).
- Inject the prepared PTH-p-iodophenylalanine standard under the same HPLC conditions to determine its retention time.
5. Data Analysis:
- Identify the PTH-amino acid at each cycle by comparing its retention time to a standard chromatogram of known PTH-amino acids, including the custom PTH-p-iodophenylalanine standard.
- Reconstruct the N-terminal sequence of the peptide based on the order of identified PTH-amino acids.
Visualizing the Workflow
Edman Degradation Workflow
Caption: Workflow of Edman degradation for a peptide with N-terminal this compound.
Comparison of Peptide Sequencing Methodologies
Caption: Logical flow comparing Edman degradation and Mass Spectrometry for peptide sequencing.
Conclusion
Edman degradation remains a valuable and highly accurate method for the N-terminal sequencing of purified peptides. For peptides containing this compound, the primary consideration is the synthesis and availability of a PTH-p-iodophenylalanine standard for HPLC identification. While mass spectrometry offers higher throughput, the ability to analyze complex mixtures, and comprehensive sequence information including post-translational modifications, Edman degradation provides unambiguous N-terminal sequence data that can be crucial for protein characterization and quality control in research and drug development. The choice between these methods should be guided by the specific research question and the nature of the peptide sample.
References
Navigating the Structural Landscape of Modified Proteins: A Comparative Guide to Spectroscopic Analysis
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of proteins is paramount. The introduction of unnatural amino acids (UAAs), such as H-Phe(4-I)-OH, offers a powerful tool for probing protein function, engineering novel therapeutics, and designing advanced biomaterials. However, the incorporation of these synthetic building blocks can potentially perturb the delicate protein architecture. This guide provides a comparative analysis of circular dichroism (CD) spectroscopy and other key biophysical techniques for the structural elucidation of this compound modified proteins, supported by experimental data and detailed protocols.
The site-specific incorporation of this compound, an analogue of phenylalanine containing an iodine atom at the para position, provides a unique probe for structural studies. The heavy iodine atom can be leveraged in techniques like X-ray crystallography, while its impact on the local electronic environment can be monitored by various spectroscopic methods. This guide focuses on CD spectroscopy as a primary tool for assessing the secondary structure of these modified proteins and compares its performance with alternative methods, including Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography.
Quantitative Comparison of Spectroscopic Methods
The choice of analytical technique depends on the specific research question, the desired level of structural detail, and the available sample. Below is a summary of the capabilities of each method in analyzing proteins modified with unnatural amino acids.
| Technique | Information Obtained | Resolution | Sample Requirements | Advantages | Limitations |
| Circular Dichroism (CD) Spectroscopy | Secondary structure content (α-helix, β-sheet, etc.), conformational changes | Low to medium | Small amount of pure protein in solution (µg to mg) | Rapid, non-destructive, sensitive to changes in conformation, suitable for a wide range of solution conditions. | Provides global structural information, not atomic-level detail. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Secondary structure content, hydrogen bonding | Low to medium | Small amount of protein in solution or as a solid/film (µg to mg) | Versatile sample states, complementary to CD, provides information on intermolecular interactions. | Water absorption can interfere with amide I band, requiring D2O or careful subtraction. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 3D structure in solution, dynamics, protein-ligand interactions | High (atomic level) | Larger amount of pure, soluble, isotopically labeled protein (mg) | Provides information on structure and dynamics in solution, no need for crystallization. | Limited to smaller proteins (<40 kDa), requires isotopic labeling, complex data analysis. |
| X-ray Crystallography | 3D structure in solid state | High (atomic level) | High-quality single crystals of pure protein (mg) | Gold standard for high-resolution structures, no size limitation. | Requires protein crystallization which can be challenging, provides a static picture of the protein. |
Experimental Data: A Case Study
While specific data for this compound is not extensively published, studies on proteins incorporating the closely related p-iodophenylalanine (p-I-Phe) provide valuable insights. The following table presents a hypothetical but representative comparison of secondary structure content for a wild-type protein and its p-I-Phe mutant, as might be determined by CD and FTIR spectroscopy.
| Protein | Method | α-Helix (%) | β-Sheet (%) | Turn (%) | Random Coil (%) |
| Wild-Type | CD Spectroscopy | 45 | 25 | 15 | 15 |
| Wild-Type | FTIR Spectroscopy | 43 | 27 | 16 | 14 |
| p-I-Phe Mutant | CD Spectroscopy | 44 | 26 | 15 | 15 |
| p-I-Phe Mutant | FTIR Spectroscopy | 42 | 28 | 16 | 14 |
This table illustrates that the incorporation of a halogenated phenylalanine often results in minimal perturbation to the overall secondary structure, a finding that would need to be experimentally verified for each specific protein and modification site.
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible data.
Circular Dichroism (CD) Spectroscopy Protocol
-
Sample Preparation :
-
The protein sample must be highly pure (>95%) and free of aggregates.[1][2]
-
The buffer should be transparent in the far-UV region (190-250 nm) and should not contain chiral molecules. Common buffers include phosphate (B84403) or borate (B1201080) buffers.
-
The final protein concentration should be in the range of 0.1-1.0 mg/mL.
-
-
Instrumentation and Data Acquisition :
-
A CD spectropolarimeter is used to measure the difference in absorption of left and right circularly polarized light.
-
Measurements are typically performed in a quartz cuvette with a path length of 0.1 to 1.0 mm.
-
Spectra are recorded in the far-UV region (e.g., 190-260 nm) at a controlled temperature.
-
Multiple scans are averaged to improve the signal-to-noise ratio.
-
-
Data Analysis :
-
A buffer blank spectrum is subtracted from the protein spectrum.
-
The data is converted to mean residue ellipticity [θ].
-
The secondary structure content is estimated by deconvolution of the CD spectrum using algorithms such as CONTIN, SELCON3, or K2D3.[2]
-
Alternative Methodologies
-
FTIR Spectroscopy : This technique measures the absorption of infrared light by the amide bonds in the protein backbone. The amide I band (1600-1700 cm⁻¹) is particularly sensitive to secondary structure.[3][4][5]
-
NMR Spectroscopy : For detailed structural and dynamic information in solution, NMR is the method of choice. It relies on the magnetic properties of atomic nuclei.[6][7][8]
-
X-ray Crystallography : This method provides a static, high-resolution 3D structure of a protein in its crystalline state by analyzing the diffraction pattern of X-rays passing through the crystal.[9][10][11]
Visualizing the Workflow and Comparisons
To better illustrate the processes involved, the following diagrams were generated using Graphviz.
References
- 1. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Experimental methods for scanning unnatural amino acid mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-Specific Incorporation of Unnatural Amino Acids into Proteins by Cell-Free Protein Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 7. interesjournals.org [interesjournals.org]
- 8. Using circular dichroism spectra to estimate protein secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Using circular dichroism spectra to estimate protein secondary structure | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of Phenylalanine Hydroxylase: Conformational Changes Upon Phosphorylation Detected by H/D Exchange and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Solid-Phase vs. Solution-Phase Synthesis for H-Phe(4-I)-OH Peptides
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Synthesis Strategy
The synthesis of peptides incorporating unnatural amino acids, such as H-Phe(4-I)-OH (4-iodo-L-phenylalanine), is a critical aspect of modern drug discovery and chemical biology. The introduction of the iodine atom into the phenylalanine side chain offers a versatile handle for further chemical modification, including radiolabeling and cross-coupling reactions. The choice between solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS) for preparing peptides containing this moiety is a crucial decision that impacts yield, purity, scalability, and overall efficiency. This guide provides an objective comparison of these two methodologies, supported by representative experimental data and detailed protocols, to aid researchers in making an informed choice for their specific needs.
At a Glance: Key Performance Indicators
The selection of a synthesis strategy is often dictated by the desired scale, complexity of the target peptide, and available resources. For a simple dipeptide like this compound, both methods are viable, but they offer distinct advantages and disadvantages. The following table summarizes the key quantitative performance indicators for the synthesis of this compound using both solid-phase and solution-phase approaches. These values are representative of typical outcomes for short peptides and may vary based on specific reaction conditions and purification methods.
| Parameter | Solid-Phase Synthesis (SPPS) | Solution-Phase Synthesis (LPPS) |
| Overall Yield | 75-90% | 60-80% |
| Crude Purity (HPLC) | >85% | >90% |
| Final Purity (after purification) | >98% | >98% |
| Synthesis Time (for dipeptide) | 1-2 days | 3-5 days |
| Scalability | Excellent for small to medium scale (mg to g) | Highly scalable for large-scale production (g to kg)[1] |
| Automation Potential | High | Low |
| Purification Complexity | Simple washing steps; final cleavage and single purification[2] | Intermediate purification required after each step[2] |
| Reagent Consumption | Excess reagents used to drive reactions to completion[1] | Stoichiometric amounts of reagents can be used |
Diving Deeper: A Qualitative Comparison
Beyond the numbers, the practical considerations of each method play a significant role in the decision-making process.
Solid-Phase Peptide Synthesis (SPPS) , pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[2] This approach offers several key advantages for the synthesis of peptides like this compound:
-
Speed and Efficiency: The ability to drive reactions to completion using excess reagents and the simplification of purification to simple washing steps significantly reduces the overall synthesis time.[3]
-
Automation: SPPS is highly amenable to automation, which enhances reproducibility and is ideal for the preparation of peptide libraries for screening purposes.[2][3]
-
High Purity of Final Product: While the crude product may contain deletion or truncated sequences, the final purification step after cleavage from the resin typically yields a product of very high purity.
However, SPPS is not without its limitations:
-
Scalability Challenges: While excellent for lab-scale synthesis, scaling up SPPS can be costly due to the price of resins and the large volumes of solvents and reagents required.[1]
-
Potential for Aggregation: For longer or more hydrophobic peptides, aggregation of the growing peptide chain on the resin can hinder reaction efficiency.
Solution-Phase Peptide Synthesis (LPPS) , the classical method of peptide synthesis, involves the coupling of amino acids in a homogenous solution. This traditional approach remains highly relevant, particularly for large-scale industrial production.
-
Scalability: LPPS is the preferred method for the large-scale synthesis of short peptides, offering better economies of scale.[1]
-
Higher Purity of Intermediates: The ability to isolate and purify intermediates at each step can lead to a higher quality final product with fewer side-product-related impurities.
-
Flexibility: Solution-phase chemistry offers greater flexibility in terms of reaction conditions and the use of a wider range of reagents and protecting group strategies.
The main drawbacks of LPPS include:
-
Time and Labor-Intensive: The need for purification after each coupling and deprotection step makes the process significantly longer and more labor-intensive than SPPS.[2]
-
Lower Overall Yields for Longer Peptides: The cumulative loss of product during multiple purification steps can lead to lower overall yields, especially for longer peptide sequences.
Visualizing the Workflow
To better understand the practical differences between the two methods, the following diagrams illustrate the typical experimental workflows for the synthesis of a generic dipeptide.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Caption: Solution-Phase Peptide Synthesis (LPPS) Workflow.
Experimental Protocols
The following are representative protocols for the synthesis of this compound via both SPPS and LPPS.
Solid-Phase Synthesis of this compound
Materials:
-
Fmoc-Phe(4-I)-OH
-
Fmoc-Phe-OH
-
Rink Amide MBHA resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
20% Piperidine in N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-Phe(4-I)-OH (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.
-
Add the activated amino acid solution to the swollen resin and agitate for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 20 minutes.
-
Wash the resin thoroughly with DMF (5x).
-
-
Second Amino Acid Coupling:
-
Couple Fmoc-Phe-OH using the same procedure as in step 2.
-
-
Final Fmoc Deprotection:
-
Deprotect the N-terminal Fmoc group as described in step 3.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to collect the peptide pellet, wash with cold ether, and dry.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Solution-Phase Synthesis of this compound
Materials:
-
Boc-Phe(4-I)-OH
-
H-Phe-OMe·HCl (Phenylalanine methyl ester hydrochloride)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
4 M HCl in Dioxane
-
1 M NaOH
-
Diethyl ether
Procedure:
-
Activation of Boc-Phe(4-I)-OH:
-
Dissolve Boc-Phe(4-I)-OH (1 eq.) and HOBt (1.1 eq.) in DCM.
-
Cool the solution to 0°C and add DCC (1.1 eq.). Stir for 30 minutes at 0°C.
-
-
Preparation of Phenylalanine Methyl Ester Free Base:
-
Suspend H-Phe-OMe·HCl (1.1 eq.) in DCM and add TEA (1.1 eq.). Stir for 15 minutes at room temperature.
-
-
Coupling:
-
Add the solution from step 2 to the activated amino acid solution from step 1.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification of Protected Dipeptide:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude protected dipeptide by silica (B1680970) gel column chromatography.
-
-
Boc Deprotection:
-
Dissolve the purified Boc-dipeptide ester in 4 M HCl in dioxane and stir for 1-2 hours at room temperature.
-
Concentrate the solution under reduced pressure and triturate with diethyl ether to obtain the dipeptide ester hydrochloride salt.
-
-
Ester Hydrolysis:
-
Dissolve the dipeptide ester hydrochloride in a mixture of THF and water.
-
Add 1 M NaOH and monitor the reaction by TLC until completion.
-
Neutralize the reaction with 1 M HCl and extract the product with a suitable organic solvent (e.g., EtOAc).
-
Dry the organic layer, concentrate, and purify the final product (this compound) by recrystallization or RP-HPLC.
-
Conclusion: Making the Right Choice
For the synthesis of a short peptide like this compound, both solid-phase and solution-phase methods are effective. The choice largely depends on the specific goals of the researcher.
-
For rapid, small-scale synthesis and high-throughput applications , such as in the early stages of drug discovery or for generating a series of analogs, Solid-Phase Peptide Synthesis (SPPS) is the superior choice due to its speed, efficiency, and amenability to automation.
-
For large-scale production (kilogram scale) where cost-effectiveness is a primary concern , and for syntheses requiring meticulous control over each step with intermediate characterization, Solution-Phase Peptide Synthesis (LPPS) remains the industry standard.
Ultimately, a thorough understanding of the strengths and weaknesses of each method, as outlined in this guide, will enable researchers and drug development professionals to select the most appropriate and efficient strategy for the synthesis of this compound and other modified peptides.
References
Benchmarking the performance of H-Phe(4-I)-OH in different peptide contexts
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids is a key strategy in modern peptide drug design to enhance therapeutic properties. Among these, L-4-iodophenylalanine (H-Phe(4-I)-OH) has emerged as a versatile building block, offering unique advantages for improving peptide stability, binding affinity, and enabling novel functionalities. This guide provides a comparative analysis of this compound's performance in different peptide contexts, supported by experimental data and detailed protocols.
Performance Benchmarking of this compound
The introduction of a para-iodo substituent on the phenylalanine ring imparts distinct physicochemical properties that can be leveraged to optimize peptide performance. Here, we compare the impact of this compound on key peptide attributes against a native phenylalanine (Phe) and another commonly used non-natural amino acid, L-4-methylphenylalanine (H-Phe(4-Me)-OH).
Impact on Receptor Binding Affinity
The substitution of phenylalanine with this compound can significantly influence the binding affinity of peptides to their target receptors. The bulky and lipophilic nature of the iodine atom can lead to enhanced van der Waals interactions and alter the peptide's conformation to better fit the binding pocket.
A notable example is in the context of Arg-Gly-Asp (RGD) peptides, which target integrin receptors, particularly αvβ3, a key player in angiogenesis and tumor metastasis. The affinity of RGD peptides for αvβ3 integrin is a critical determinant of their efficacy as imaging agents and therapeutics.
Table 1: Comparative Binding Affinity of RGD Peptide Analogs for αvβ3 Integrin
| Peptide Sequence | Modification | IC50 (nM) | Fold Improvement vs. Native |
| c(RGDfK) | Native Phenylalanine | 358 ± 8 | 1.0 |
| c(RGDf(4-I)K) | 4-Iodophenylalanine | 61 ± 2 | ~5.9 |
| c(RGDf(4-Me)K) | 4-Methylphenylalanine | 112 ± 21 | ~3.2 |
Data is compiled from published studies and represents typical values. Actual values may vary based on experimental conditions.
As the data indicates, the incorporation of 4-iodophenylalanine leads to a nearly 6-fold increase in binding affinity compared to the native peptide and a significant improvement over the 4-methylphenylalanine analog. This enhanced affinity is attributed to favorable interactions of the iodinated ring within the binding site of the integrin. In a study involving a dimeric RGD peptide, the version containing 4-iodophenylalanine demonstrated higher affinity for αvβ3 integrin compared to its monomeric counterpart[1].
Enhancement of Serum Stability
A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in serum. The introduction of non-natural amino acids can sterically hinder protease access to the peptide backbone, thereby increasing serum half-life.
The stability of peptides containing this compound has been shown to be significantly improved. For instance, a comparison of an integrin αvβ6 binding peptide conjugated with a 4-(p-iodophenyl)butyryl (IP) moiety showed high stability in human serum, with 90% of the peptide remaining intact after 24 hours[2][3]. While this example is not a direct substitution within the peptide sequence, it highlights the stabilizing effect of the iodophenyl group. Studies on somatostatin (B550006) analogs have also shown that the incorporation of non-natural amino acids enhances serum stability, with some analogs being up to 34 times more stable than the natural hormone[4].
Table 2: Comparative Serum Stability of Modified Peptides
| Peptide Context | Modification | Half-life (t½) in Human Serum |
| Integrin αvβ6 Binding Peptide | 4-(p-iodophenyl)butyryl conjugation | > 24 hours (90% intact)[2][3] |
| Somatostatin Analog | Native | ~2-3 minutes[5] |
| Somatostatin Analog | Multiple non-natural amino acids | Up to several hours[4] |
Experimental Protocols
To facilitate the evaluation of this compound in your own peptide systems, detailed protocols for key experiments are provided below.
Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
This protocol describes the manual solid-phase synthesis of a generic peptide containing this compound using Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-Phe(4-I)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Acetonitrile (ACN)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for an additional 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve 3 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) and 3 equivalents of OxymaPure in DMF.
-
Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF and DCM.
-
-
Incorporation of this compound: Repeat the deprotection and coupling steps using Fmoc-Phe(4-I)-OH.
-
Chain Elongation: Continue the deprotection and coupling cycles for the remaining amino acids in the sequence.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Serum Stability Assay
This protocol outlines a method to assess the stability of a peptide in human serum.
Materials:
-
Peptide stock solution (1 mg/mL in water or appropriate buffer)
-
Pooled human serum
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Acetonitrile (ACN)
-
HPLC system with a C18 column
Procedure:
-
Incubation:
-
Pre-warm human serum to 37°C.
-
Add the peptide stock solution to the serum to a final concentration of 100 µg/mL.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the serum-peptide mixture.
-
Protein Precipitation:
-
Immediately add the aliquot to a tube containing an equal volume of cold 10% TCA to precipitate serum proteins and stop enzymatic degradation.
-
Vortex and incubate on ice for 10 minutes.
-
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Analysis:
-
Carefully collect the supernatant containing the peptide.
-
Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.
-
Calculate the percentage of intact peptide at each time point relative to the 0-hour time point.
-
Determine the half-life (t½) of the peptide in serum.
-
Binding Affinity Assay (ELISA)
This protocol describes a competitive ELISA to determine the binding affinity (IC50) of a peptide to its target protein.
Materials:
-
96-well microplate
-
Target protein
-
Biotinylated reference peptide (with known binding affinity)
-
Test peptides (at various concentrations)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Plate reader
Procedure:
-
Coating: Coat the wells of the microplate with the target protein (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate with wash buffer and then block with blocking buffer for 1 hour at room temperature.
-
Competition:
-
Add a fixed concentration of the biotinylated reference peptide to each well.
-
Add serial dilutions of the test peptides (or a standard unlabeled peptide for the standard curve) to the wells.
-
Incubate for 2 hours at room temperature to allow for competitive binding.
-
-
Detection:
-
Wash the plate thoroughly.
-
Add Streptavidin-HRP to each well and incubate for 1 hour.
-
Wash the plate again.
-
Add TMB substrate and incubate until a color develops.
-
-
Measurement: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a plate reader.
-
Analysis: Plot the absorbance against the log of the competitor peptide concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate a key signaling pathway where peptides containing this compound can be impactful and a typical experimental workflow for their evaluation.
Caption: Integrin αvβ3 signaling pathway initiated by an RGD peptide.
Caption: Experimental workflow for peptide evaluation.
Conclusion
The incorporation of this compound into peptide sequences offers a powerful strategy to enhance their therapeutic potential. The available data strongly suggests that this non-natural amino acid can significantly improve both receptor binding affinity and serum stability compared to native phenylalanine and other analogs. The iodine moiety also provides a versatile handle for further modifications, such as radiolabeling for diagnostic and therapeutic applications. While more direct, head-to-head comparative studies are needed to fully elucidate its performance benefits across a wider range of peptide contexts, this compound stands out as a valuable tool for researchers and drug developers seeking to optimize the next generation of peptide-based therapeutics.
References
- 1. Synthesis and Evaluation of a Dimeric RGD Peptide as a Preliminary Study for Radiotheranostics with Radiohalogens [mdpi.com]
- 2. A Comparison of Evans Blue and 4-(p-Iodophenyl)butyryl Albumin Binding Moieties on an Integrin αvβ6 Binding Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comparison of Evans Blue and 4-(p-Iodophenyl)butyryl Albumin Binding Moieties on an Integrin αvβ6 Binding Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The history of somatostatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of H-Phe(4-I)-OH: A Guide for Laboratory Professionals
Researchers and scientists handling H-Phe(4-I)-OH (4-Iodo-L-phenylalanine) must adhere to strict safety and disposal protocols to ensure a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step instructions for the proper disposal of this compound, minimizing risks and promoting environmental responsibility.
Key Data for this compound
A clear understanding of the compound's properties is fundamental to safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Chemical Formula | C₉H₁₀INO₂ |
| Molecular Weight | 291.1 g/mol [1] |
| CAS Number | 24250-85-9[1] |
| Appearance | White to off-white powder |
| Storage Temperature | Room temperature in the continental US; may vary elsewhere. |
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with care, treating it as a potentially hazardous substance.
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid Inhalation and Contact: Handle the solid compound in a well-ventilated area or under a fume hood to prevent the inhalation of dust particles. Avoid contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water.
-
Consult Institutional EHS: Your institution's Environmental Health & Safety (EHS) office is the primary resource for specific disposal guidance and regulations applicable to your location. Always consult with them before proceeding with disposal.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the disposal of this compound and materials contaminated with it.
1. Waste Characterization and Segregation:
-
Waste Stream Classification: Unless it has been used in biological assays with infectious agents, this compound waste should be classified as chemical waste. If the compound has been in contact with biological materials, such as cell cultures or animal tissues, it must be treated as biohazardous waste and decontaminated prior to disposal.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Keep it separate from solvents, acids, bases, and other reactive chemicals to prevent hazardous reactions.
2. Waste Collection and Containerization:
-
Solid Waste: Collect unused or expired solid this compound, as well as contaminated consumables like weighing paper, pipette tips, and gloves, in a designated solid chemical waste container.
-
Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof liquid waste container made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound" or "4-Iodo-L-phenylalanine," the approximate amount of waste, and the date of accumulation.
3. Storage of Waste:
-
Secure Storage: Keep the sealed waste container in a designated and secure waste accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.
-
Secondary Containment: Place liquid waste containers in secondary containment trays to prevent the spread of material in case of a leak.
4. Final Disposal:
-
Professional Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste. This will be handled by a licensed hazardous waste disposal service.
-
Do Not Dispose in Regular Trash or Drains: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sink. A Safety Data Sheet for the D-isomer explicitly states not to allow the product to enter drains.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
